Surfactin C1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H93N7O13 |
|---|---|
Molekulargewicht |
1036.3 g/mol |
IUPAC-Name |
3-[(3S,6R,9S,12S,15R,18S,21S)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36?,37-,38-,39+,40+,41-,42-,46-/m0/s1 |
InChI-Schlüssel |
NJGWOFRZMQRKHT-VKBYPPDESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Surfactin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) is a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It is renowned for its exceptional surface activity and a wide range of biological functions, including antimicrobial, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the chemical structure of Surfactin, with a particular focus on clarifying the nomenclature, especially concerning "Surfactin C1". This document details the structural isoforms, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates its mechanism of action through a signaling pathway diagram.
Chemical Structure of Surfactin
Surfactin is a cyclic lipopeptide comprising a heptapeptide (B1575542) ring linked to a β-hydroxy fatty acid chain. The cyclization is achieved through a lactone bond between the carboxyl group of the C-terminal amino acid and the hydroxyl group of the fatty acid.[1]
Core Heptapeptide Sequence: The most common amino acid sequence in the peptide ring is L-Glutamic acid - L-Leucine - D-Leucine - L-Valine - L-Aspartic acid - D-Leucine - L-Leucine.[1]
Fatty Acid Chain: The length of the β-hydroxy fatty acid chain typically varies from 13 to 15 carbon atoms (C13-C15).[2] The fatty acid can exist in different isomeric forms: normal (n-), iso- (branched at the penultimate carbon), and anteiso- (branched at the antepenultimate carbon).
Clarification of "this compound" Nomenclature
The term "this compound" is not a universally standardized nomenclature. The "C" in surfactin designations generally refers to the carbon number of the fatty acid chain. The subsequent number or letter can denote a specific isomer or be part of a strain-specific naming convention. For instance, research on Bacillus subtilis C-1 identified a mixture of surfactin isoforms.[3] PubChem lists "Surfactin C" as a cyclodepsipeptide with an N-[(3R)-3-hydroxy-13-methyltetradecanoyl] fatty acid, which corresponds to an iso-C15 fatty acid chain.[4] Given this ambiguity, this guide will focus on the well-characterized isoforms based on fatty acid chain length (C13, C14, and C15) and their isomeric forms.
Structures of Common Surfactin Isoforms
The general structure of surfactin is presented below, followed by the structures of the common fatty acid variants.
The variability in the fatty acid component gives rise to a family of surfactin isoforms. The structures of the C13, C14, and C15 fatty acid chains in their normal, iso, and anteiso forms are detailed in the table below.
| Fatty Acid Chain Length | Normal (n-) | Iso- | Anteiso- |
| C13 | CH₃(CH₂)₉CH(OH)CH₂COOH | (CH₃)₂CH(CH₂)₈CH(OH)CH₂COOH | CH₃CH₂CH(CH₃)(CH₂)₇CH(OH)CH₂COOH |
| C14 | CH₃(CH₂)₁₀CH(OH)CH₂COOH | (CH₃)₂CH(CH₂)₉CH(OH)CH₂COOH | CH₃CH₂CH(CH₃)(CH₂)₈CH(OH)CH₂COOH |
| C15 | CH₃(CH₂)₁₁CH(OH)CH₂COOH | (CH₃)₂CH(CH₂)₁₀CH(OH)CH₂COOH | CH₃CH₂CH(CH₃)(CH₂)₉CH(OH)CH₂COOH |
Data Presentation
Physicochemical Properties of Surfactin Isoforms
The physicochemical properties of surfactin isoforms vary with the length and branching of the fatty acid chain.
| Property | Surfactin C13 | Surfactin C14 | Surfactin C15 | Reference |
| Molecular Weight (Da) | 1007.6 | 1021.6 | 1035.7 | [5] |
| Critical Micelle Concentration (CMC) (µM) | ~25 | ~15 | ~9.4-10 | [6] |
| Surface Tension at CMC (mN/m) | ~27-30 | ~27-29 | ~27-28 | [1] |
Biological Activity of Surfactin Isoforms
The biological activity of surfactin is also influenced by its structure. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of different surfactin isoforms against a human breast cancer cell line (MCF-7).
| Surfactin Isoform | IC₅₀ (µM) against MCF-7 cells (24h) | Reference |
| Surfactin (mixed isoforms) | 9.65 | [5] |
| C15 Surfactin-like lipopeptide | 29 | [6] |
Experimental Protocols
Mass Spectrometry for Surfactin Characterization
Mass spectrometry is a primary tool for identifying and characterizing surfactin isoforms.
Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Culture Bacillus subtilis in a suitable medium for surfactin production.
-
Extract the lipopeptides from the cell-free supernatant by acid precipitation (adjusting pH to 2.0 with HCl) followed by solvent extraction with ethyl acetate.
-
Dry the organic extract and redissolve in methanol.
-
For MALDI-TOF analysis, mix the sample solution (1 µL) with a matrix solution (1 µL) on the target plate. A common matrix is α-cyano-4-hydroxycinnamic acid (HCCA) dissolved in a mixture of acetonitrile (B52724) and water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[7]
-
Allow the mixture to air-dry to form crystals.
-
-
Instrumentation and Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Set the laser intensity slightly above the ionization threshold for the matrix.
-
Acquire mass spectra in the m/z range of 900-1200.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Identify the peaks corresponding to the protonated molecules [M+H]⁺ and their sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
-
The mass difference between adjacent major peaks is typically 14 Da, corresponding to a -CH₂- group difference in the fatty acid chain.
-
Protocol: ESI-MS/MS for Structural Elucidation
-
Sample Preparation:
-
Purify the surfactin isoforms using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid).[8]
-
Collect the fractions corresponding to different isoforms.
-
-
Instrumentation and Data Acquisition:
-
Infuse the purified fractions into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Acquire full scan mass spectra in positive ion mode to identify the precursor ions.
-
Perform MS/MS analysis on the selected precursor ions using collision-induced dissociation (CID). The collision energy should be optimized to obtain informative fragment ions.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to determine the amino acid sequence of the peptide ring and the structure of the fatty acid chain.
-
Characteristic fragment ions arise from the cleavage of the peptide bonds and the loss of the fatty acid chain.
-
NMR Spectroscopy for Structural Determination
NMR spectroscopy is essential for the complete structural elucidation of surfactin, including the stereochemistry of the amino acids.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a purified surfactin isoform (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture). The choice of solvent is critical as it can affect the conformation of the molecule.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire a 1D ¹H NMR spectrum to assess the overall quality of the sample and identify the proton signals.
-
Acquire 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the peptide and connecting it to the fatty acid.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D conformation of the molecule.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign the proton and carbon signals for each amino acid residue and the fatty acid chain by analyzing the correlations in the 2D spectra.
-
Use the NOESY/ROESY data to generate distance restraints for molecular modeling to determine the 3D structure.
-
Mandatory Visualization
Surfactin-Induced Apoptosis Signaling Pathway
Surfactin has been shown to induce apoptosis in various cancer cell lines. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to cell death.[3][10]
This diagram illustrates that surfactin disrupts the cell membrane, leading to an increase in reactive oxygen species (ROS). ROS then activates the JNK signaling pathway, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 3. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Characterization of Surfactin Isoforms Produced by Bacillus subtilis OKB 105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Surfactin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) C, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention in the scientific community for its potent and multifaceted biological activities. Comprising a seven-amino-acid ring structure linked to a β-hydroxy fatty acid chain, its amphiphilic nature is central to its mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms by which Surfactin C exerts its effects, with a focus on its interaction with cellular membranes and the induction of apoptotic signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Interaction with Cellular Membranes
The primary and most well-characterized mechanism of action of Surfactin C involves its direct interaction with and disruption of cellular membranes. This interaction is driven by the molecule's amphiphilic properties, allowing it to insert into the lipid bilayer of cell membranes.[1][2][3]
Membrane Insertion and Destabilization
The hydrophobic fatty acid tail of Surfactin C readily inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic peptide headgroup interacts with the polar head groups of the phospholipids.[2][4] This insertion disrupts the normal packing of phospholipids, leading to increased membrane fluidity and permeability.[1][4] At lower concentrations, Surfactin C can cause the formation of pores or ion channels, leading to a loss of ionic homeostasis.[1][5] At concentrations at or above its critical micelle concentration (CMC), Surfactin can act as a detergent, solubilizing the membrane and leading to cell lysis.[2]
Ion Channel Formation
Studies using artificial lipid bilayers have demonstrated that Surfactin C can form cation-selective ion channels.[5] This channel-forming activity is dependent on the Surfactin concentration and the composition of the lipid membrane. The formation of these channels disrupts the electrochemical gradients across the membrane, which is a critical aspect of its antimicrobial and cytotoxic effects.[1]
Induction of Apoptosis in Cancer Cells
A significant area of research into Surfactin C's mechanism of action is its ability to selectively induce apoptosis in various cancer cell lines, making it a promising candidate for anticancer therapy.[3][6] The apoptotic cascade initiated by Surfactin C is primarily mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of downstream signaling pathways.
Generation of Reactive Oxygen Species (ROS)
Treatment of cancer cells with Surfactin C leads to a significant increase in the intracellular concentration of ROS.[7][8] This oxidative stress is a key initiating event in the apoptotic process. The generation of ROS has been shown to be a critical upstream event for the activation of the JNK and ERK signaling pathways.[9]
Activation of JNK and ERK Signaling Pathways
The accumulation of intracellular ROS triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[7][9] These mitogen-activated protein kinases (MAPKs) play crucial roles in regulating cell proliferation, differentiation, and apoptosis. The sustained activation of JNK, in particular, is strongly linked to the pro-apoptotic effects of Surfactin C.[9]
Mitochondrial Dysfunction and the Intrinsic Apoptotic Pathway
The ROS-mediated activation of JNK leads to mitochondrial dysfunction, a central event in the intrinsic pathway of apoptosis.[7][8] This is characterized by:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Surfactin C treatment causes a significant decrease in the mitochondrial membrane potential.[7][8]
-
Release of Cytochrome c: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[7][8]
-
Regulation of Bcl-2 Family Proteins: Surfactin C modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax and Bad) to anti-apoptotic proteins (like Bcl-2).[7][8]
Caspase Activation
The release of cytochrome c into the cytosol triggers the activation of a cascade of caspases, the key executioners of apoptosis. Surfactin C has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[8] The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of these mechanisms, the following diagrams have been generated using the DOT language.
Signaling Pathway of Surfactin C-Induced Apoptosis
Caption: Signaling pathway of Surfactin C-induced apoptosis.
Experimental Workflow for Assessing Surfactin C Cytotoxicity
Caption: Experimental workflow for Surfactin C cytotoxicity assessment.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of Surfactin C.
Table 1: IC50 Values of Surfactin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 82.6 | [2][10] |
| 48 | 27.3 | [2][10][11] | ||
| 72 | 14.8 | [2][10] | ||
| LoVo | Colon Carcinoma | Not Specified | Not Specified | [12] |
| HepG2 | Hepatoma | Not Specified | Not Specified | [4][5] |
| SCC4 | Oral Squamous Cell Carcinoma | Not Specified | ~30 (significant viability reduction) | [13][14] |
| SCC25 | Oral Squamous Cell Carcinoma | Not Specified | ~30 (significant viability reduction) | [13][14] |
Table 2: Effects of Surfactin C on Apoptotic Markers
| Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Caspase-3, -7, -9 Activation | SCC4, SCC25 | 30 µM Surfactin C for 48h | Significant increase in activity | [13][14] |
| PARP Cleavage | SCC4 | Surfactin C for 24h and 48h | Increased cleavage | [13][14] |
| Mitochondrial Membrane Potential (ΔΨm) | SCC4 | Surfactin C for 48h | Dose-dependent reduction | [13][14] |
| Cytochrome c Release | SCC4 | Surfactin C for 24h and 48h | Increased release into cytosol | [13][14] |
| Bax/Bcl-2 Ratio | SCC4, SCC25 | Surfactin C for 48h | Increased ratio | [13][14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Surfactin C's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[3][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of Surfactin C (e.g., 0, 10, 20, 30, 40, 50 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard Annexin V/PI staining procedures.[12][17][18]
-
Cell Treatment: Treat cells with the desired concentrations of Surfactin C for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol is based on the use of the JC-1 fluorescent probe.[13][14][19][20][21][22][23]
-
Cell Treatment: Treat cells with Surfactin C at various concentrations for the desired duration.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~550/600 nm) using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Detection of Intracellular ROS (DCFH-DA Assay)
This protocol utilizes the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.[6][7][24][25]
-
Cell Loading: Pre-incubate cells with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the extracellular probe.
-
Treatment: Treat the cells with Surfactin C.
-
Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) (Ex/Em ~485/535 nm) at different time points using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
Western Blot Analysis for Phosphorylated JNK and ERK
This is a general protocol for Western blotting.[4][13][14][26][27][28]
-
Protein Extraction: After treatment with Surfactin C, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The mechanism of action of Surfactin C is complex and multifaceted, primarily initiated by its interaction with and disruption of the cell membrane. In the context of its anticancer properties, this initial membrane perturbation leads to the generation of reactive oxygen species, which in turn triggers a cascade of signaling events involving the JNK and ERK pathways. This ultimately culminates in mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. The detailed understanding of these mechanisms, supported by robust experimental protocols and quantitative data, is crucial for the continued development of Surfactin C as a potential therapeutic agent. This guide provides a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable lipopeptide.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactin induces apoptosis and G(2)/M arrest in human breast cancer MCF-7 cells through cell cycle factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of surfactin on proliferation, apoptosis and cytoskeleton in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surfactin from Bacillus subtilis displays anti-proliferative effect via apoptosis induction, cell cycle arrest and survival signaling suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. chem-agilent.com [chem-agilent.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. abcam.com [abcam.com]
- 24. arigobio.com [arigobio.com]
- 25. cosmobiousa.com [cosmobiousa.com]
- 26. benchchem.com [benchchem.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
The Biological Properties of Surfactin C1 Lipopeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfactin (B1297464) C1, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention within the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the core biological properties of Surfactin C1, with a focus on its antimicrobial, antiviral, and antitumor effects. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic and biotechnological applications.
Introduction
This compound is a member of the surfactin family of lipopeptides, characterized by a heptapeptide (B1575542) ring structure linked to a β-hydroxy fatty acid chain. Its amphiphilic nature is central to its biological functions, enabling it to interact with and disrupt cellular membranes.[1][2] This interaction is a key mechanism underlying its broad-spectrum antimicrobial, antiviral, and anticancer properties.[1][3][4] This guide will delve into the specifics of these activities, providing quantitative data and procedural insights to facilitate further research and development.
Antimicrobial Properties of this compound
This compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4] Its primary mechanism of antimicrobial action involves the disruption of the cell membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[3][4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes reported MIC and MBC values for this compound against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive bacterium | 512 | 1024-2048 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacterium | 512 - 1024 | 1024 - 2048 | [5] |
| Shigella dysenteriae | Gram-negative bacterium | 150 | 200 | [6][7] |
| Staphylococcus aureus | Gram-positive bacterium | 200 | 250 | [6][7] |
Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity, particularly against enveloped viruses.[8][9] Its mechanism of action is primarily attributed to its ability to interact with and disrupt the viral envelope, thereby inhibiting the fusion of the virus with host cells.[10][11]
Quantitative Antiviral Data
The antiviral efficacy of this compound is often reported as the concentration required to inhibit viral proliferation or infectivity.
| Virus | Type | Effective Concentration | Effect | Reference |
| Porcine Epidemic Diarrhea Virus (PEDV) | Enveloped RNA virus | 15 - 50 µg/mL | Suppression of proliferation | [10] |
| Transmissible Gastroenteritis Virus (TGEV) | Enveloped RNA virus | 15 - 50 µg/mL | Suppression of proliferation | [10] |
| Herpes Simplex Virus-1 (HSV-1) | Enveloped DNA virus | 25 µM | Titer reduction of >4.4 log10 | [8] |
| Simian Immunodeficiency Virus (SIV) | Enveloped RNA virus | 25 µM | Titer reduction of >4.4 log10 | [8] |
| Vesicular Stomatitis Virus (VSV) | Enveloped RNA virus | 25 µM | Titer reduction of >4.4 log10 | [8] |
| Human Influenza A virus (H1N1) | Enveloped RNA virus | IC50: 0.043 µg/mL | Virucidal activity | [12] |
| SARS-CoV-2 | Enveloped RNA virus | 1 mg/mL | Reduction of infectivity | [13][14] |
Antitumor Properties of this compound
This compound has emerged as a promising anticancer agent, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][15] Its antitumor activity is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[1][16][17] These effects are mediated through the modulation of several key signaling pathways.
Quantitative Antitumor Data
The cytotoxic potential of this compound against cancer cells is commonly expressed as the half-maximal inhibitory concentration (IC50).
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 10 | [18] |
| AU565 | Breast Cancer | 32 | [18] |
| BT-474 | Breast Cancer | 16 | [18] |
| MDA-MB-231 | Breast Cancer | 64 | [18] |
| THP-1 | Leukemia | 10.50 (24h), 25.58 (48h), 6.78 (72h) | [19] |
| MCF-7 | Breast Cancer | 21.17 (72h) | [19] |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis in cancer cells through the activation of complex signaling cascades. Two prominent pathways are the ROS/JNK-mediated mitochondrial pathway and the PI3K/Akt survival signaling pathway.
ROS/JNK-Mediated Mitochondrial/Caspase Pathway
This pathway is initiated by the generation of reactive oxygen species (ROS), which leads to the activation of c-Jun N-terminal kinase (JNK). Activated JNK then influences the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of caspases, the executioners of apoptosis.
Inhibition of PI3K/Akt Survival Signaling Pathway
The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit the activation of this pathway, thereby promoting apoptosis.
Detailed Experimental Protocols
This section provides standardized protocols for key assays used to evaluate the biological properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and to analyze their expression levels.[23][24]
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound is a lipopeptide with a remarkable range of biological activities, making it a compelling candidate for further investigation and development in the fields of medicine and biotechnology. Its potent antimicrobial, antiviral, and antitumor properties, coupled with an increasing understanding of its mechanisms of action, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the intricate signaling pathways involved in its biological effects. Continued research into the structure-activity relationships, formulation, and in vivo efficacy of this compound will be crucial in translating its promising in vitro activities into tangible clinical and commercial applications.
References
- 1. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mini-review: mechanism of antimicrobial action and application of surfactin | Semantic Scholar [semanticscholar.org]
- 5. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tost.unise.org [tost.unise.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of inactivation of enveloped viruses by the biosurfactant surfactin from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral and hemolytic activities of surfactin isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactin Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Superior anti-pulmonary viral potential of Natrialba sp. M6-producing surfactin and C50 carotenoid pigment with unveiling its action modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 16. researchgate.net [researchgate.net]
- 17. Surfactin from Bacillus subtilis displays anti-proliferative effect via apoptosis induction, cell cycle arrest and survival signaling suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecularly Engineered Surfactin Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling Surfactin: A Technical Guide to Its Discovery, Isolation, and Characterization from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464), a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands as one of the most powerful biosurfactants discovered to date.[1][2][3] Its remarkable ability to lower surface tension, coupled with its diverse biological activities, including antibacterial, antiviral, and antitumor properties, has positioned it as a molecule of significant interest in the pharmaceutical, biotechnological, and environmental sectors.[1][3][4][5] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of surfactin from Bacillus subtilis.
First identified in 1968, surfactin is not a single entity but rather a family of closely related isoforms.[6] These isoforms consist of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain of varying length, typically containing 12 to 17 carbon atoms.[6][7] The specific isoform is often denoted by the number of carbon atoms in its fatty acid chain (e.g., Surfactin C14, Surfactin C15). While the term "Surfactin C1" is not standard in recent literature, it may historically refer to an early-eluting isoform in chromatographic separations or a specific variant. This guide will focus on the general methodologies applicable to the entire surfactin family, with specific data provided for individual isoforms where available.
Production of Surfactin from Bacillus subtilis
The production of surfactin is primarily achieved through microbial fermentation of Bacillus subtilis.[8] The yield and isoform distribution of surfactin are highly dependent on the bacterial strain, culture medium composition, and fermentation conditions. Both submerged (liquid) and solid-state fermentation techniques have been successfully employed.
Fermentation Strategies and Yields
Researchers have explored various fermentation strategies to optimize surfactin production. These include batch, fed-batch, and continuous culture systems. The choice of carbon and nitrogen sources, as well as the presence of specific metal ions, significantly influences the final yield.
| Fermentation Type | Bacillus subtilis Strain | Key Medium Components & Conditions | Surfactin Yield | Reference |
| Liquid Fermentation | YPS-32 | Molasses (20 g/L), Glutamic acid (15 g/L), Soybean meal (4.5 g/L), 42.9°C, pH 5.0 | 2.39 g/L | [9][10] |
| Liquid Fermentation with Solid Carriers | ATCC 21332 | Glucose (40 g/L), Activated carbon (25 g/L), 200 rpm agitation | 3.6 g/L | [11] |
| Solid-State Fermentation (SSF) | MI113 (recombinant) | Soybean curd residue (Okara), 82% moisture, 37°C | 2.0 g/kg wet weight | [12] |
| Fed-batch Fermentation | Engineered B. subtilis 168 | Optimized medium | 3.89 g/L | [13] |
| Liquid Fermentation | #309 | Soap-derived waste glycerol (B35011) (40 g/L) | 2.8 g/L | [14] |
| Liquid Fermentation | LSFM-05 | Raw glycerol | 1.37 g/L (in foam) | [15] |
Isolation and Purification of Surfactin
The recovery and purification of surfactin from the fermentation broth is a critical step. The amphiphilic nature of surfactin allows for a variety of extraction and purification techniques to be employed. A general workflow for this process is outlined below.
Caption: A generalized workflow for the isolation and purification of surfactin from Bacillus subtilis fermentation broth.
Experimental Protocols
1. Cell Removal:
-
Method: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the Bacillus subtilis cells.[16]
-
Output: A cell-free supernatant containing the secreted surfactin.
2. Acid Precipitation:
-
Method: The pH of the cell-free supernatant is adjusted to 2.0 using a strong acid, such as hydrochloric acid (HCl).[15][16][17][18] The acidified supernatant is then incubated at a low temperature (e.g., 4°C) overnight to allow for the precipitation of the lipopeptides.[15][17]
-
Rationale: The low pH protonates the carboxyl groups of the glutamic and aspartic acid residues in the surfactin peptide ring, reducing its solubility in the aqueous phase and causing it to precipitate.
-
Recovery: The precipitate is collected by centrifugation (e.g., 18,000 x g for 15 minutes).[15]
3. Solvent Extraction:
-
Method: The crude surfactin precipitate is dissolved in an organic solvent, such as methanol or a chloroform-methanol mixture.[16][19][20][21] This step helps to separate the lipopeptides from other acid-insoluble components.
-
Output: A crude extract of surfactin.
4. Chromatographic Purification:
-
Solid-Phase Extraction (SPE):
-
Stationary Phase: A C18 silica (B1680970) column is commonly used.[20][22]
-
Procedure: The crude extract is loaded onto the pre-conditioned column. The column is then washed with water or a low concentration of organic solvent to remove polar impurities. The surfactin isoforms are subsequently eluted with a higher concentration of an organic solvent like acetonitrile (B52724).[22]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 column is typically employed for the separation of surfactin isoforms.[17][20][23]
-
Mobile Phase: A gradient of acetonitrile in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the different surfactin isoforms.[17]
-
Detection: Elution is monitored using a UV detector, typically at a wavelength of 210 nm.[19]
-
Outcome: This technique allows for the separation and purification of individual surfactin isoforms based on the hydrophobicity conferred by their fatty acid chains.
-
Characterization of Surfactin
Once purified, the structure and properties of surfactin are confirmed using various analytical techniques.
| Analytical Technique | Purpose | Typical Findings |
| Thin-Layer Chromatography (TLC) | Preliminary purity assessment and identification.[15][19][20][22] | Surfactin appears as a single spot that can be visualized by spraying with water.[15][22] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purification of isoforms.[17][24] | A series of peaks corresponding to different surfactin isoforms.[17] |
| Mass Spectrometry (MS) | Determination of molecular weight and amino acid sequence.[16][25][26] | Provides precise mass data for different isoforms, and tandem MS (MS/MS) can be used to sequence the peptide ring.[16][25] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the three-dimensional structure.[15][24][26] | 1H and 13C NMR spectra confirm the presence of the lactone ring and the amino acid and fatty acid components.[15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the fatty acid component after hydrolysis.[25][26] | Identifies the length and branching (iso, anteiso, or normal) of the fatty acid chain.[25] |
Physicochemical Properties of Surfactin
Surfactin is renowned for its exceptional surface activity. It can significantly reduce the surface tension of water to as low as 27 mN/m at a very low critical micelle concentration (CMC).[1][2][3][4][11][27] The CMC is the concentration at which surfactin molecules begin to self-assemble into micelles.
| Surfactin Isoform/Mixture | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) | Reference |
| Surfactin (general) | ~10 mg/L | 27 mN/m | [11] |
| Surfactin-C17 | 4.02 x 10⁻⁶ mol/L | 28.98 mN/m | [26] |
| C14/Leu7 Surfactin | 70 µM | - | [15] |
| Surfactin (from strain ZW-3) | 33.3 mg/L (3.24 x 10⁻⁵ mol/L) | - | [5] |
Biosynthesis of Surfactin in Bacillus subtilis
The biosynthesis of surfactin is a complex process that does not involve ribosomes. Instead, it is synthesized by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1] The genetic blueprint for this machinery is encoded in the srfA operon.
The synthesis can be broadly divided into three stages:
-
Fatty Acid Synthesis and Activation: A β-hydroxy fatty acid is synthesized and then activated to form a fatty acyl-CoA.[7]
-
Amino Acid Activation: The seven constituent amino acids are activated.
-
Assembly: The activated amino acids are sequentially assembled onto the fatty acyl-CoA by the surfactin synthetase complex.[7]
Caption: A high-level overview of the non-ribosomal peptide synthesis of surfactin in Bacillus subtilis.
The phosphopantetheinyl transferase (PPTase) encoded by the sfp gene is essential for activating the NRPS complex.[27]
Conclusion
The discovery and ongoing research into surfactin from Bacillus subtilis highlight its immense potential. The methodologies for its production, isolation, and characterization are well-established, allowing for the generation of highly pure surfactin for various applications. As research continues, further optimization of fermentation processes and metabolic engineering of Bacillus subtilis strains are expected to enhance yields and potentially lead to the production of novel surfactin analogs with tailored properties for specific applications in medicine and industry.
References
- 1. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tost.unise.org [tost.unise.org]
- 5. [Isolation and identification of surfactin producing Bacillus subtilis strain and its effect of surfactin on crude oil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced production of surfactin from Bacillus subtilis by addition of solid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of a lipopeptide antibiotic, surfactin, by recombinant Bacillus subtilis in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sustainable Surfactin Production by Bacillus subtilis Using Crude Glycerol from Different Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Surfactin isoforms from Bacillus subtilis HSO121: separation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rapid detection and characterization of surfactin-producing Bacillus subtilis and closely related species based on PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative analyses of the isoforms of surfactin produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A new surfactin-C17 produced by Bacillus subtilis TD7 with a low critical micelle concentration and high biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Variants and Isoforms of Surfactin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464), a potent cyclic lipopeptide biosurfactant produced by various Bacillus species, has garnered significant attention for its wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural variants and isoforms of Surfactin C, focusing on their structural diversity, physicochemical properties, and functional differences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these fascinating molecules.
Surfactin C is part of a larger family of surfactin lipopeptides, which are characterized by a heptapeptide (B1575542) head linked to a β-hydroxy fatty acid tail, forming a cyclic lactone structure. The remarkable biodiversity within the surfactin family arises from variations in both the peptide and lipid moieties, leading to a multitude of natural variants and isoforms with distinct properties and potential applications.
Structural Diversity of Surfactin Variants and Isoforms
The structural heterogeneity of surfactin is a key determinant of its diverse biological functions. This diversity stems from two primary sources: variations in the fatty acid chain and substitutions in the amino acid sequence of the peptide ring.
Fatty Acid Chain Variations
The β-hydroxy fatty acid chain of surfactin can vary in length and branching, giving rise to a series of isoforms. The carbon chain length typically ranges from 12 to 17 carbons (C12-C17).[1] Additionally, the fatty acid can exist in different isomeric forms:
-
Normal (n): A straight-chain fatty acid.
-
Iso: Branched at the penultimate carbon atom.
-
Anteiso: Branched at the antepenultimate carbon atom.
These variations in the lipid tail significantly influence the hydrophobicity of the molecule, which in turn affects its surface activity and biological properties. For instance, longer fatty acid chains generally lead to lower critical micelle concentrations (CMC) and enhanced surface tension reduction.[2]
Amino Acid Sequence Variations
While the canonical Surfactin C peptide sequence is Glu-Leu-Leu-Val-Asp-Leu-Leu, natural variants exist with amino acid substitutions at specific positions. These substitutions are often a result of the relaxed substrate specificity of the non-ribosomal peptide synthetases (NRPSs) responsible for surfactin biosynthesis. Some of the well-characterized natural variants include:
-
Pumilacidin: Produced by Bacillus pumilus, it differs from surfactin by the substitution of Valine at position 4 with Leucine, and the Leucine at position 7 with Isoleucine or Valine.[3]
-
Lichenysin: Produced by Bacillus licheniformis, it features a Glutamine (Gln) at position 1 instead of Glutamic acid (Glu).[3]
-
[Val7]surfactin: A variant where the Leucine at position 7 is replaced by Valine.[4]
These subtle changes in the peptide ring can alter the molecule's charge, conformation, and interaction with biological membranes, leading to distinct bioactivities.
Quantitative Data on Physicochemical and Biological Properties
The diverse structures of surfactin variants and isoforms translate into a wide range of physicochemical and biological activities. The following tables summarize key quantitative data for various surfactin homologues and natural variants.
| Surfactin Isoform | Fatty Acid Chain | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Reference(s) |
| Surfactin-C12 | C12 | 0.35 | 32.2 | [2] |
| Surfactin-C13 | C13 | - | - | [5] |
| Surfactin-C14 | C14 | - | - | [5] |
| Surfactin-C15 | C15 | 0.08 | 27.5 | [2] |
| Linear Surfactin C14 | C14 | 0.374 (in Tris pH 8.5) | 34 (in Tris pH 8.5) | [3] |
| Surfactin Variant | Key Amino Acid Substitution(s) | Critical Micelle Concentration (CMC) (mg/L) | Surface Tension at CMC (γCMC) (mN/m) | Reference(s) |
| Surfactin | - | ~15 | 27-29 | [3][6] |
| Lichenysin | Glu1 -> Gln | 10 | 27-35 | [3][7] |
| Pumilacidin | Val4 -> Leu, Leu7 -> Ile/Val | Higher than Surfactin | Less efficient than Surfactin | [3] |
| Surfactin Isoform | Emulsification Activity (EI24 against hexadecane) | Hemolytic Activity | Antibacterial Activity | Reference(s) |
| C14-rich Surfactin | > 60% | Reduced | - | [5] |
| C15-rich Surfactin | Lower than C14-rich | Increased | Increased | [5] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of surfactin variants and isoforms.
Protocol 1: Isolation and Purification of Surfactin Isoforms by HPLC
This protocol describes the purification of surfactin isoforms from a bacterial culture supernatant using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Materials:
-
Bacillus subtilis culture supernatant
-
Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
RP-HPLC system with a C18 column (e.g., Prep HiQ sil C18W)[8][9]
-
UV detector
2. Procedure:
-
Acid Precipitation: Acidify the cell-free culture supernatant to pH 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the lipopeptides.
-
Extraction: Centrifuge the acidified supernatant to collect the precipitate. Dissolve the precipitate in a minimal volume of methanol.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the methanolic extract onto the cartridge. c. Wash the cartridge with a stepwise gradient of methanol in water to remove impurities. d. Elute the surfactin-containing fraction with a high concentration of methanol or acetonitrile.
-
Reversed-Phase HPLC (RP-HPLC): a. Evaporate the solvent from the eluted fraction and redissolve the residue in the HPLC mobile phase. b. Inject the sample onto a C18 column. c. Elute the isoforms using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be from 50% to 100% acetonitrile over 30 minutes.[10] An isocratic mobile phase of methanol/water/TFA (80:20:0.1, v/v/v) has also been used.[11] d. Monitor the elution at 210 nm. e. Collect the fractions corresponding to the different peaks for further analysis.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Wilhelmy Plate Method
This protocol outlines the determination of the CMC of a purified surfactin isoform using the Wilhelmy plate method, which measures surface tension.
1. Materials:
-
Purified surfactin isoform
-
Deionized water or appropriate buffer
-
Tensiometer equipped with a Wilhelmy plate (typically platinum)
-
A series of clean glass vessels
2. Procedure:
-
Solution Preparation: Prepare a stock solution of the surfactin isoform in deionized water or buffer. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Tensiometer Setup: a. Clean the Wilhelmy plate thoroughly, typically by flaming it to remove organic contaminants. b. Calibrate the tensiometer according to the manufacturer's instructions.
-
Surface Tension Measurement: a. Measure the surface tension of the pure solvent (deionized water or buffer) as a baseline. b. Starting with the most dilute solution, measure the surface tension of each surfactin solution. c. Between each measurement, thoroughly clean the plate and the sample vessel to prevent cross-contamination. d. Allow the surface tension reading to stabilize before recording the value.
-
Data Analysis: a. Plot the surface tension values (γ) as a function of the logarithm of the surfactin concentration (log C). b. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of a surfactin isoform against a bacterial strain using the broth microdilution method, following general CLSI guidelines.
1. Materials:
-
Purified surfactin isoform
-
Bacterial strain to be tested (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Surfactin: a. Prepare a stock solution of the surfactin isoform in a suitable solvent (e.g., DMSO or water). b. In a 96-well plate, perform a two-fold serial dilution of the surfactin stock solution in CAMHB to obtain a range of concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the surfactin dilutions. b. Include a positive control well (bacteria in broth without surfactin) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of surfactin that completely inhibits visible growth of the bacteria.[12][13]
Signaling Pathways and Experimental Workflows
Surfactin-Mediated Quorum Sensing in Bacillus subtilis
Surfactin acts as an extracellular signaling molecule in Bacillus subtilis, playing a crucial role in quorum sensing, a cell-density-dependent communication system. This signaling pathway influences important cellular processes such as biofilm formation and sporulation.
The key steps in this pathway are:
-
Surfactin Production and Secretion: As the bacterial population density increases, surfactin is synthesized by NRPSs and secreted out of the cell.
-
Membrane Permeabilization and K+ Efflux: Extracellular surfactin inserts into the cell membranes of neighboring bacteria, creating pores and causing a leakage of potassium ions (K+).[14]
-
KinC Activation: The decrease in intracellular K+ concentration is sensed by the membrane-bound histidine kinase, KinC.
-
Spo0A Phosphorylation: Activated KinC autophosphorylates and then transfers the phosphate (B84403) group to the master regulator protein, Spo0A.
-
Regulation of Gene Expression: Phosphorylated Spo0A (Spo0A
P) acts as a transcription factor, regulating the expression of genes involved in biofilm formation (at low Spo0AP concentrations) and sporulation (at high Spo0A~P concentrations).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Formation and structural features of micelles formed by surfactin homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of a new variant of surfactin, the [Val7]surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and molecular characteristics of lichenysin and its relationship with surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactin isoforms from Bacillus subtilis HSO121: separation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
- 11. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. youtube.com [youtube.com]
- 14. Molecular genetics of surfactin and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Surfactin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of surfactin (B1297464), a potent cyclic lipopeptide biosurfactant, in aqueous solutions. Special attention is given to the common isoforms, including Surfactin C13, C14, and C15. The document details the critical micelle concentration (CMC), surface tension reduction capabilities, and aggregation behavior of these molecules. Furthermore, it explores the influence of environmental factors such as pH, temperature, and ionic strength on their performance. Detailed experimental protocols for key characterization techniques are provided, alongside visualizations of experimental workflows and the proposed mechanism of surfactin's interaction with lipid bilayers.
Core Physicochemical Properties of Surfactin Isoforms
Surfactin is renowned for its exceptional surface activity, which is attributed to its amphiphilic structure, consisting of a hydrophilic cyclic peptide head and a hydrophobic fatty acid tail. The length of this fatty acid chain significantly influences its physicochemical properties. The following tables summarize the critical micelle concentration (CMC) and surface tension at the CMC (γCMC) for various surfactin isoforms.
| Surfactin Isoform | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Surfactin C12 | C12 | 0.35[1] | 32.2[1] |
| Surfactin C13 | C13 | - | - |
| Surfactin C14 | C14 | - | - |
| Surfactin C15 | C15 | 0.08[1] | 27.5[1] |
Note: Data for Surfactin C13 and C14 were not explicitly found in a comparative table format in the search results, but it is generally reported that CMC decreases and surface activity increases with longer fatty acid chains.[2]
A study on surfactin homologues (C12, C13, C14, and C15) demonstrated a clear trend: as the length of the hydrocarbon chain increases, the critical micelle concentration (CMC) decreases.[1] This is because the increased hydrophobicity of the longer tail enhances the thermodynamic favorability of micelle formation.[1] Concurrently, the ability to reduce surface tension also improves with a longer fatty acid chain, with the C15 homologue showing the most significant reduction.[1]
Influence of Environmental Factors on Surfactin Properties
The behavior of surfactin in aqueous solutions is highly dependent on the surrounding environmental conditions. Understanding these effects is crucial for optimizing its application in various fields.
Effect of pH
The pH of the aqueous solution has a profound impact on the ionization state of the acidic amino acid residues (glutamic acid and aspartic acid) in the surfactin peptide ring. This, in turn, affects its solubility, aggregation, and surface activity.
-
Solubility and Activity: Surfactin's aqueous solubility is optimal at alkaline pH values (pH 8-8.5).[3] At acidic pH (below 5), the carboxyl groups are protonated, leading to a decrease in solubility and surface activity.[3]
-
Aggregation: The morphology of surfactin micelles is also pH-dependent. At high pH, surfactin tends to form micellar structures with low aggregation numbers. As the pH decreases, these can transition to rod-like (at pH 6.5) and even lamellar structures (at pH 5.5).[3] An increase in pH from 6 to 8 has been shown to increase the yield of surfactin produced by Bacillus subtilis.[4]
Effect of Temperature
Temperature influences the kinetic energy of the system and can alter the hydrophobic interactions and the conformation of the surfactin molecule.
-
Micelle Structure and Conformation: As temperature increases, the stability of hydrogen bonds within the micelles decreases, and dehydration occurs.[5] This can lead to a more planar shape of the peptide rings and a decrease in the solvent-accessible surface area.[5] At higher temperatures, some hydrocarbon chains may even reverse their orientation.[5]
-
Production: The production of surfactin by Bacillus subtilis is also temperature-dependent, with studies showing optimal yields at specific temperatures, such as 37°C in one case.[4] Another study indicated that surfactin production by B. subtilis was higher at 35 and 40°C compared to 45°C.[6]
Effect of Ionic Strength
The presence of electrolytes in the aqueous solution can shield the electrostatic repulsions between the charged head groups of surfactin molecules, thereby influencing micellization and surface activity.
-
Critical Micelle Concentration (CMC): An increase in ionic strength, through the addition of salts like NaCl, generally leads to a decrease in the CMC of ionic surfactants. This is due to the screening of the repulsive forces between the charged head groups, which facilitates their aggregation into micelles.
-
Micelle Morphology: The addition of ions can also alter the shape and size of surfactin micelles. For instance, the addition of NaCl and CaCl2 to a surfactin solution has been observed to transform cylindrical micelles into smaller spherical or ellipsoidal ones.
Experimental Protocols
Accurate determination of the physicochemical properties of surfactin requires robust experimental methodologies. Below are detailed protocols for key characterization techniques.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry (Wilhelmy Plate Method)
The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids and determining the CMC of surfactants.
Principle: A thin platinum plate is suspended from a microbalance and brought into contact with the surface of the liquid. The force exerted on the plate by the liquid meniscus is measured, and from this, the surface tension is calculated using the Wilhelmy equation.
Procedure:
-
Preparation of Surfactin Solutions: Prepare a stock solution of the surfactin isoform in a suitable buffer (e.g., Tris-HCl buffer, pH 8.5, to ensure solubility).[1] Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Instrument Setup: Use a tensiometer equipped with a Wilhelmy plate. Ensure the platinum plate is thoroughly cleaned before each measurement, typically by flaming it to red heat to remove any organic contaminants.
-
Measurement:
-
Place the surfactin solution in a clean sample vessel on the tensiometer's sample stage.
-
Raise the sample stage until the liquid surface just touches the bottom edge of the Wilhelmy plate.
-
The instrument will measure the force exerted on the plate. This force is directly proportional to the surface tension.
-
Record the surface tension value once it has stabilized, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the surfactin concentration.
-
The resulting graph will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
-
The concentration at which the break in the curve occurs is the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the γCMC.
-
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles and molecules in a solution, making it ideal for characterizing surfactin micelles.
Principle: A laser beam is passed through the sample solution, and the scattered light is detected at a specific angle. The fluctuations in the intensity of the scattered light over time are analyzed to determine the diffusion coefficient of the particles. The hydrodynamic radius of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation.
Procedure:
-
Sample Preparation:
-
Prepare surfactin solutions at concentrations above the CMC in a suitable buffer (e.g., 0.05 M Tris-HCl, pH 8.5).[1]
-
Filter the solutions through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Use a DLS instrument with a temperature-controlled sample chamber. Set the desired measurement temperature.
-
Input the viscosity and refractive index of the solvent into the software.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's instructions. The instrument will collect and correlate the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will analyze the correlation function to generate a particle size distribution.
-
The mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution, are the key parameters obtained. For surfactin homologues, micellar aggregate sizes have been shown to increase with longer carbon chains, for instance, from 4.7 nm for C12 to 5.7 nm for C15.[1]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a biosurfactant like surfactin.
References
- 1. Formation and structural features of micelles formed by surfactin homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
The Biophysical Choreography of Surfactin C15: A Technical Guide to Self-Assembly and Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
Surfactin (B1297464) C15, a potent cyclic lipopeptide biosurfactant produced by Bacillus subtilis, has garnered significant attention for its exceptional surface activity and diverse biological functions, including antimicrobial, antiviral, and antitumor properties.[1] Its amphiphilic nature, comprising a hydrophilic peptide ring and a hydrophobic C15 fatty acid tail, drives its self-assembly in aqueous solutions to form highly stable and functional micellar structures.[1] This technical guide provides an in-depth exploration of the core principles governing the self-assembly and micelle formation of Surfactin C15, offering valuable insights for its application in drug delivery, nanotechnology, and antimicrobial therapies.[2][3]
Quantitative Physicochemical Parameters of Surfactin C15 Micellization
The self-assembly of Surfactin C15 is characterized by several key quantitative parameters that dictate its behavior in solution and its interaction with biological interfaces. These parameters are summarized in the tables below.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 0.08 mM | 0.05 M TRIS-HCl buffer, pH 8.5 | [4] |
| Surface Tension at CMC (γCMC) | 27.5 mN/m | Not specified | [4] |
| Mean Micelle Size (Hydrodynamic Diameter) | 5.7 nm | 0.05 M TRIS-HCl buffer, pH 8.5 | [4] |
Table 1: Key Physicochemical Properties of Surfactin C15 Micelles.
| Homologue | Aggregation Number (Nagg) | Conditions | Reference |
| Surfactin C12 | Not specified | 0.05 M TRIS-HCl buffer, pH 8.5 | [4] |
| Surfactin C13 | Not specified | 0.05 M TRIS-HCl buffer, pH 8.5 | [4] |
| Surfactin C14 | Not specified | 0.05 M TRIS-HCl buffer, pH 8.5 | [4] |
| Surfactin C15 | Not specified | 0.05 M TRIS-HCl buffer, pH 8.5 | [4] |
Table 2: Aggregation Numbers of Surfactin Homologues. Note: While the study determined aggregation numbers, specific values for each homologue were not explicitly provided in the cited text.
| Thermodynamic Parameter | Value | Conditions | Reference |
| Gibbs Free Energy of Micellization (ΔG°m) | Varies with temperature | Aqueous solution | [5] |
| Enthalpy of Micellization (ΔH°m) | Varies with temperature | Aqueous solution | [5] |
| Entropy of Micellization (ΔS°m) | Varies with temperature | Aqueous solution | [5] |
Table 3: Thermodynamic Parameters of Surfactin Micellization. Note: The micellization of surfactin is entropy-driven at lower temperatures and enthalpy-driven at higher temperatures.[5] Specific values for the C15 homologue require dedicated calorimetric studies.
Experimental Protocols for Characterizing Micelle Formation
Accurate determination of the physicochemical parameters of Surfactin C15 micellization is crucial for its application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
1. Surface Tension Measurement (Du Noüy Ring Tensiometer)
-
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a surfactant solution. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
-
Protocol:
-
Prepare a series of Surfactin C15 solutions of varying concentrations in a suitable buffer (e.g., 0.05 M TRIS-HCl, pH 8.5).
-
Calibrate the tensiometer using deionized water.
-
Measure the surface tension of each Surfactin C15 solution, ensuring the platinum ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.
-
Plot surface tension as a function of the logarithm of Surfactin C15 concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[6]
-
2. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)
-
Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene (B120774) is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
-
Protocol:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Prepare a series of Surfactin C15 solutions at various concentrations in an aqueous buffer.
-
Add a small aliquot of the pyrene stock solution to each Surfactin C15 solution and allow the solvent to evaporate, leaving the probe dispersed in the surfactant solutions. The final pyrene concentration should be in the micromolar range.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the environment.
-
Plot the I1/I3 ratio as a function of Surfactin C15 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[7][8]
-
3. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. When a concentrated surfactant solution is titrated into a buffer, the heat of demicellization is measured.
-
Protocol:
-
Fill the sample cell of the ITC instrument with the buffer solution.
-
Load the injection syringe with a concentrated solution of Surfactin C15 (well above its CMC).
-
Perform a series of small injections of the Surfactin C15 solution into the buffer-filled cell while monitoring the heat change.
-
The resulting thermogram will show a characteristic sigmoidal shape. The CMC is determined from the midpoint of this transition, and the enthalpy of micellization (ΔH°m) can be calculated from the magnitude of the heat change.[9][10]
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows associated with Surfactin C15, the following diagrams are provided.
Caption: Experimental workflow for CMC determination.
Caption: Antimicrobial action of Surfactin C15.
Antimicrobial Mechanism and Drug Delivery Applications
The potent antimicrobial activity of Surfactin C15 is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes.[11][12] Below its CMC, surfactin monomers insert into the outer leaflet of the phospholipid bilayer, causing membrane destabilization and increased permeability.[13] At concentrations above the CMC, the formation of micelles can lead to the solubilization of the membrane, resulting in cell lysis.[12] This mechanism of action makes Surfactin C15 a promising candidate for the development of novel antimicrobial agents.
In the realm of drug delivery, the self-assembling nature of Surfactin C15 into micelles offers a versatile platform for the encapsulation and targeted delivery of hydrophobic drugs.[3][14] The hydrophobic core of the micelle can serve as a reservoir for poorly water-soluble therapeutic agents, enhancing their bioavailability and stability. The small size of Surfactin C15 micelles may also facilitate their penetration into tissues and cells, making them an attractive nanocarrier system for various biomedical applications.[4] Further research into the formulation and characterization of Surfactin C15-based drug delivery systems is warranted to fully explore their therapeutic potential.[3][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and structural features of micelles formed by surfactin homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers [mdpi.com]
- 10. azom.com [azom.com]
- 11. bioengineer.org [bioengineer.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Formulation and Characterization of Surfactin-Containing Self-Microemulsifying Drug Delivery Systems ( SF-SMEDDS ) | Semantic Scholar [semanticscholar.org]
Antimicrobial Spectrum of Activity for Surfactin: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Surfactin (B1297464), a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention for its broad-spectrum biological activities. Comprising a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, its amphiphilic structure is key to its antimicrobial, antiviral, and anti-adhesive properties.[1] This document provides a comprehensive technical overview of the antimicrobial spectrum of Surfactin, with a focus on its C-isoform variants where specified. It details the mechanisms of action, summarizes quantitative antimicrobial activity data against a range of microorganisms, and outlines the standard experimental protocols for assessing its efficacy.
Mechanism of Antimicrobial Action
Surfactin's primary mode of action is the disruption of the structural and functional integrity of microbial cell membranes.[1] This process is multifaceted and concentration-dependent, initiated by the molecule's amphiphilic nature.
-
Membrane Insertion and Destabilization: The hydrophobic fatty acid tail of Surfactin inserts into the lipid bilayer of the cell membrane, while the hydrophilic peptide headgroup interacts with the polar heads of the phospholipids.[2][3] This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.
-
Pore and Ion Channel Formation: At sufficient concentrations, Surfactin molecules aggregate within the membrane to form pores or ion channels.[4] This leads to an uncontrolled efflux of essential ions and metabolites (e.g., K+) and an influx of water, causing an osmotic imbalance and ultimately leading to cell lysis and death.[1][4]
-
Enzyme and Protein Inhibition: Beyond direct membrane damage, Surfactin can inhibit the activity of pathogenic bacteria's enzymes, affecting normal cellular metabolism.[1][4] It has also been suggested to interfere with protein synthesis, further impeding cellular reproduction.[1][4]
-
Biofilm Disruption: Surfactin demonstrates a potent ability to disrupt biofilms, which are structured communities of microorganisms encased in a protective extracellular matrix.[5] This anti-adhesive property prevents biofilm formation and can break down existing structures, rendering the embedded microbes more susceptible to antimicrobial agents.[6]
Below is a diagram illustrating the proposed mechanism of action at the cell membrane.
Caption: Diagram illustrating Surfactin's interaction with and disruption of a microbial cell membrane.
Quantitative Antimicrobial Spectrum
Surfactin exhibits a broad spectrum of activity, effective against various Gram-positive bacteria, Gram-negative bacteria, fungi, and mycoplasmas.[4] Its efficacy, typically measured by the Minimum Inhibitory Concentration (MIC), can vary based on the specific isoform (distinguished by the length of the fatty acid chain, e.g., C14, C15, C17) and the target microorganism.
Table 1: Antibacterial Activity of Surfactin
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Surfactin Isoform/Mix | Reference |
| Staphylococcus aureus (ATCC 25923) | Positive | 512 | 1-2x MIC | Not Specified | [6] |
| Staphylococcus aureus (MRSA, SA 452) | Positive | 512 | 1-2x MIC | Not Specified | [6] |
| Staphylococcus aureus (MRSA, SA 326) | Positive | 1024 | 1-2x MIC | Not Specified | [6] |
| Staphylococcus aureus | Positive | 200 (mg/L) | 250 (mg/L) | Produced by B. subtilis MSH1 | |
| Micrococcus luteus | Positive | 60 (mg/L) | Not Reported | C17 | |
| Shigella dysenteriae | Negative | 150 (mg/L) | 200 (mg/L) | Produced by B. subtilis MSH1 | [7] |
| General Range | Both | 12 - 50 | Not Reported | Not Specified | [3] |
Table 2: Antifungal and Antimycoplasmal Activity of Surfactin
| Microorganism | Type | MIC (µg/mL) | Notes | Surfactin Isoform/Mix | Reference |
| Candida albicans SC5314 | Fungus | >100 | Synergistic with Ketoconazole (MIC reduces to 6.25) | C15 | [8][9] |
| Candida (fluconazole resistant) | Fungus | 12 - 35 | Broad activity against various fungal strains | Surfactin-like lipopeptide | [10] |
| Mycoplasma hyopneumoniae | Mycoplasma | 64 | Effective within 2-4 hours at 2-4x MIC | Mix of A, B, C, D | [11] |
| Monilinia polystroma | Fungus | Not Reported | 88.39% growth inhibition in vitro | Not Specified | [12] |
| Monilinia fructigena | Fungus | Not Reported | 67.40% growth inhibition in vitro | Not Specified | [12] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of Surfactin's antimicrobial activity is predominantly conducted using standardized methods from institutions like the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the most common technique for establishing the MIC.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Surfactin C stock solution (in a suitable solvent like DMSO, ensuring final solvent concentration is non-inhibitory, e.g., <1%)[13]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6][13]
-
Microbial inoculum, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard, corresponding to approx. 1-2 x 10⁸ CFU/mL for bacteria).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Surfactin Dilutions: A two-fold serial dilution of the Surfactin stock solution is prepared directly in the wells of the 96-well plate using the appropriate sterile broth. This creates a range of decreasing concentrations across the plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in the broth and its density is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the Surfactin dilution is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no Surfactin) and a negative control (broth only).
-
Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[6]
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of Surfactin at which there is no visible growth.[6] This can be confirmed by measuring the optical density (OD) at 600 nm.[10]
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC test, the MBC can be determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Procedure:
-
From the wells of the MIC plate that show no visible growth, a small aliquot (e.g., 10 µL) is taken.[6]
-
This aliquot is subcultured by spreading it onto an agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain any Surfactin.[6]
-
The plates are incubated for 24 hours at 37°C.[6]
-
The MBC is defined as the lowest concentration of Surfactin that results in no colony growth on the subculture plates.[6]
The workflow for these protocols is visualized below.
Caption: A generalized workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Conclusion
Surfactin, and its various isoforms, represents a powerful class of biosurfactants with a clinically and agriculturally relevant antimicrobial profile. Its primary mechanism of disrupting microbial membranes makes it effective against a broad range of pathogens, including drug-resistant strains. The quantitative data, while variable, consistently demonstrates significant inhibitory and often bactericidal activity. The standardized protocols outlined herein provide a robust framework for the continued evaluation and characterization of Surfactin's potential as a next-generation antimicrobial agent in diverse applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is Surfactin? Exploring Its Mechanism of Action and Benefits | Engormix [en.engormix.com]
- 6. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tost.unise.org [tost.unise.org]
- 8. Optimization for the production of surfactin with a new synergistic antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-Depth Technical Guide to the Hemolytic Activity of Surfactin C1 and Its Implications
For Researchers, Scientists, and Drug Development Professionals
Surfactin (B1297464) C1, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands as a molecule of significant interest in the scientific community. Its exceptional surfactant properties are paralleled by a range of biological activities, including antimicrobial, antiviral, and antitumor effects. However, a critical characteristic that demands thorough understanding is its profound hemolytic activity—the ability to disrupt and lyse red blood cells (erythrocytes). This technical guide provides a comprehensive overview of the hemolytic activity of Surfactin C1, detailing its mechanism of action, quantitative analysis, experimental protocols, and the critical implications for its therapeutic and biotechnological applications.
Quantitative Analysis of Hemolytic Activity
The hemolytic potency of Surfactin isoforms is intrinsically linked to the length of their constituent β-hydroxy fatty acid chain. Generally, a longer fatty acid chain correlates with greater hemolytic activity. This is attributed to enhanced hydrophobic interactions with the erythrocyte membrane, facilitating deeper insertion and disruption. The C15 isoform of Surfactin is reported to be the most hemolytically active among the common isoforms (C13, C14, and C15)[1].
The hemolytic activity is quantified by the HC50 value, which represents the concentration of a substance required to induce 50% hemolysis of a red blood cell suspension. A lower HC50 value indicates higher hemolytic potency.
| Surfactin Isoform | Fatty Acid Chain Length | Reported HC50 (µM) | Relative Hemolytic Activity |
| Surfactin C13 | 13 carbons | Not explicitly found | Lower |
| Surfactin C14 | 14 carbons | Not explicitly found | Moderate |
| Surfactin C15 | 15 carbons | 47[2] | Higher |
Note: While specific HC50 values for Surfactin C13 and C14 were not consistently found in the reviewed literature, multiple sources confirm the trend of increasing hemolytic activity with longer fatty acid chains. The effect of the surfactin isoforms and methyl esters on erythrocyte hemolysis correlated with their virus-inactivation capacity, with surfactins having a fatty acid chain moiety of 15 carbon atoms and one negative charge showing the highest activity[1].
Mechanism of this compound-Induced Hemolysis
The hemolytic action of this compound is not mediated by a specific cellular signaling pathway within the erythrocyte but is rather a direct consequence of its physicochemical interaction with the cell membrane. The process can be conceptualized as a multi-step biophysical cascade that ultimately leads to membrane rupture and the release of hemoglobin.
The process initiates with the adsorption of this compound monomers onto the erythrocyte membrane surface, driven by both hydrophobic and electrostatic interactions. The hydrophobic fatty acid tail of this compound then inserts into the outer leaflet of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability. As the concentration of this compound in the membrane increases, the monomers may aggregate to form pores or channels, or act in a detergent-like manner to solubilize the membrane into mixed micelles. This catastrophic loss of membrane integrity results in the leakage of intracellular contents, most notably hemoglobin, leading to hemolysis.
Experimental Protocol: Hemolysis Assay
The following is a detailed methodology for a standard in vitro hemolysis assay to determine the HC50 value of this compound.
Materials and Reagents
-
Fresh whole blood (e.g., human, sheep, or rabbit) with an anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution of known concentration
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
Preparation of Red Blood Cell (RBC) Suspension
-
Collect fresh whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells and platelets).
-
Resuspend the pelleted RBCs in 5 volumes of cold PBS (pH 7.4).
-
Gently invert the tube to mix and centrifuge again at 1,000 x g for 10 minutes at 4°C.
-
Repeat the washing step (steps 4 and 5) two more times to ensure complete removal of plasma proteins.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
Hemolysis Assay Procedure
-
Prepare a series of dilutions of the this compound stock solution in PBS to cover a range of concentrations.
-
In a set of microcentrifuge tubes, add 500 µL of each this compound dilution.
-
For the positive control, add 500 µL of 1% Triton X-100 to a separate tube.
-
For the negative control, add 500 µL of PBS to another tube.
-
To each tube, add 500 µL of the 2% RBC suspension. The final RBC concentration will be 1%.
-
Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
After incubation, centrifuge the tubes at 2,000 x g for 5 minutes to pellet the intact RBCs and cell debris.
-
Carefully transfer 200 µL of the supernatant from each tube to a 96-well microplate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % Hemolysis against the logarithm of the this compound concentration.
-
Determine the HC50 value by identifying the concentration of this compound that corresponds to 50% hemolysis on the dose-response curve.
Implications of Hemolytic Activity
The potent hemolytic activity of this compound is a critical consideration for its practical applications, presenting both challenges and opportunities.
Challenges in Drug Development
For systemic drug delivery applications, the hemolytic activity of this compound is a major obstacle. Intravenous administration of a hemolytic compound can lead to anemia, hemoglobinuria, and renal toxicity. Therefore, the direct use of this compound in parenteral formulations is generally precluded. Strategies to mitigate this hemolytic effect are an active area of research and include:
-
Structural Modification: Altering the structure of this compound, such as by modifying the fatty acid chain length or the peptide ring, can reduce its hemolytic activity.
-
Formulation Strategies: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can shield it from direct contact with red blood cells, thereby reducing its hemolytic potential until it reaches the target site.
Opportunities in Specific Applications
Despite its toxicity to red blood cells, the membrane-disrupting properties of this compound can be harnessed for specific applications:
-
Topical Antimicrobial Agent: For topical applications, where systemic exposure is limited, the hemolytic activity is of less concern. The potent antimicrobial properties of this compound make it a candidate for treating skin and soft tissue infections.
-
Anticancer Therapy: The ability of this compound to disrupt cell membranes can be exploited to selectively target and lyse cancer cells. Research is ongoing to develop this compound-based therapies that can differentiate between cancerous and healthy cells.
-
Biotechnological Applications: In in vitro applications, the lytic properties of this compound can be utilized for cell lysis in research settings, such as for the extraction of intracellular components.
Conclusion
The hemolytic activity of this compound is a defining characteristic that significantly influences its potential applications. A thorough understanding of its mechanism of action and quantitative assessment through standardized assays is paramount for any research or development involving this powerful lipopeptide. While its hemolytic nature poses significant challenges for systemic therapeutic use, it also opens avenues for innovative applications in topical treatments, oncology, and biotechnology. Future research focused on mitigating its hemolytic effects while preserving its beneficial biological activities will be crucial in unlocking the full potential of this compound.
References
Surfactin C1: A Technical Guide to Novel Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) C1, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is a powerful biosurfactant with a growing portfolio of promising biomedical applications. Comprising a seven-amino-acid ring coupled to a β-hydroxy fatty acid with a 13-carbon tail, Surfactin C1 exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer effects. Its amphiphilic nature allows it to interact with cell membranes, leading to a variety of cellular responses that are being actively explored for therapeutic purposes. This technical guide provides a comprehensive review of the recent literature on this compound, focusing on its novel applications, underlying mechanisms of action, and the experimental protocols used to elucidate its functions.
Quantitative Data on this compound's Biological Activities
The efficacy of this compound across its various applications can be quantified by several key parameters. The following tables summarize the available quantitative data from the literature.
Table 1: Antimicrobial Activity of Surfactin
| Target Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | ATCC 25923 | 512 | 1024-2048 | [1] |
| Staphylococcus aureus (MRSA) | SA 095 | 512 | 1024-2048 | [1] |
| Staphylococcus aureus (MRSA) | SA 366 | 512 | 1024-2048 | [1] |
| Staphylococcus aureus (MRSA) | SA 326 | 1024 | 1024-2048 | [1] |
| Staphylococcus aureus (MRSA) | SA 452 | 512 | 1024-2048 | [1] |
| Shigella dysenteriae | - | 150 | 200 | [2] |
| Staphylococcus aureus | - | 200 | 250 | [2] |
| Candida albicans | - | 5-10 (Iturin A component) | - | [3] |
Note: Data may refer to surfactin mixtures or other isoforms where C1-specific data is unavailable. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Table 2: Anticancer Activity of Surfactin
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Reference |
| MCF-7 | Human Breast Cancer | - | - | [4] |
| SCC4 | Human Oral Squamous Cell Carcinoma | Concentration-dependent | - | [5][6] |
| SCC25 | Human Oral Squamous Cell Carcinoma | Concentration-dependent | - | [5][6] |
| HepG2 | Human Hepatoma | - | - | [7] |
| BT-474 | Human Breast Cancer | 21 µg/mL | 24 | [8] |
| MCF-7 | Human Breast Cancer | 24 µg/mL | 24 | [8] |
| AU565 | Human Breast Cancer | 110 µg/mL | 24 | [8] |
| MDA-MB-231 | Human Breast Cancer | 84 µg/mL | 24 | [8] |
Note: IC50 values can vary significantly based on the specific surfactin isoform and experimental conditions.[9]
Novel Applications and Mechanisms of Action
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[10]
Mechanism of Action: The anticancer activity of surfactin is multifaceted. It is known to induce the production of reactive oxygen species (ROS) within cancer cells.[5][6] This increase in ROS can trigger downstream signaling pathways, including the JNK pathway, leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in apoptosis.[4][5][6][7]
dot
Caption: Anticancer signaling pathway of this compound.
Antiviral Activity
This compound has shown potent antiviral activity, particularly against enveloped viruses.[11][12][13]
Mechanism of Action: The primary antiviral mechanism of this compound involves the disruption of the viral envelope.[11][13] Its amphiphilic structure allows it to insert into the lipid bilayer of the viral membrane, leading to instability and, in some cases, complete disintegration of the envelope.[12] This action prevents the virus from fusing with host cells, a critical step in the infection process.
dot
Caption: Antiviral mechanism of this compound against enveloped viruses.
Anti-inflammatory Activity
Emerging research indicates that this compound possesses anti-inflammatory properties, suggesting its potential use in treating inflammatory conditions.
Mechanism of Action: The anti-inflammatory effects of this compound are linked to its ability to modulate key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators. While the precise mechanisms for this compound are still under investigation, studies on surfactin, in general, suggest the involvement of pathways that regulate cytokine production.
Experimental Protocols
Synthesis and Purification of this compound
1. Fermentation:
-
Inoculate a suitable production medium (e.g., Landy medium) with a this compound-producing strain of Bacillus subtilis.
-
Incubate the culture at 30°C for 48-72 hours with shaking.
2. Extraction:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the crude lipopeptide.
-
Collect the precipitate by centrifugation and dissolve it in methanol.
3. Purification by High-Performance Liquid Chromatography (HPLC): [14][15][16][17]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 20% to 100% acetonitrile over 40 minutes.
-
Detection: UV detector at 210 nm.
-
Procedure:
-
Filter the methanolic extract through a 0.22 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the this compound peak.
-
Confirm the purity and identity of this compound using mass spectrometry.
-
dot
Caption: Workflow for the production and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19][20][21][22]
Materials:
-
96-well microtiter plates
-
Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (microbe, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Assessment of Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25][26]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound is a versatile and potent bioactive molecule with significant potential for novel therapeutic applications. Its demonstrated efficacy as an antimicrobial, antiviral, and anticancer agent warrants further investigation and development. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable biosurfactant. Further research focusing on in vivo efficacy, safety profiles, and formulation strategies will be crucial in translating the promise of this compound into clinical realities.
References
- 1. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 7. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecularly Engineered Surfactin Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-proliferative activity of surfactins on human cancer cells and their potential use in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inactivation of enveloped viruses by the biosurfactant surfactin from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. d-nb.info [d-nb.info]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Amphiphilic Virtuoso: An In-depth Technical Guide to the Core of Surfactin C1
For Researchers, Scientists, and Drug Development Professionals
Surfactin (B1297464) C1, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands out as a biosurfactant with remarkable interfacial activity and a broad spectrum of biological functions.[1][2] Its unique amphiphilic nature, stemming from a distinct molecular architecture, is the cornerstone of its capabilities, driving its interactions with cell membranes and positioning it as a molecule of significant interest in pharmaceutical and biotechnological applications.[3][4] This technical guide delves into the core of Surfactin C1's amphiphilicity, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to empower researchers in their exploration and application of this versatile molecule.
The Amphiphilic Architecture of this compound
This compound's defining characteristic is its amphiphilic structure, comprised of a hydrophilic peptide ring and a hydrophobic fatty acid tail.[1] The cyclic heptapeptide (B1575542) head consists of the amino acid sequence L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu, which forms a lactone ring with a β-hydroxy fatty acid.[1][2] Specifically for this compound, this fatty acid is a 15-carbon chain (C15).[5] The presence of glutamic acid and aspartic acid residues imparts a net negative charge to the peptide ring, rendering it hydrophilic.[3][6] Conversely, the long hydrocarbon chain of the fatty acid constitutes the hydrophobic domain.[6] This dual-character molecular arrangement is the fundamental basis for this compound's potent surface-active properties.[3]
Quantitative Physicochemical and Biological Properties
The amphiphilic nature of this compound governs its behavior in aqueous solutions, leading to a remarkable reduction in surface tension and the formation of micelles above a certain concentration. These properties, along with its biological activities, are quantified in the following tables.
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₅₃H₉₃N₇O₁₃ | - | |
| Molar Mass | 1036.3 g/mol | - | [6] |
| Critical Micelle Concentration (CMC) | |||
| Surfactin C15 | 0.08 mM | Not specified | [5] |
| Surfactin (general) | 9.4 x 10⁻⁶ M (approx. 0.01 mM) | pH 8.7 | [6] |
| Surfactin (general) | 20 µM (0.02 mM) | Not specified | [3] |
| Surface Tension Reduction | |||
| Surfactin C15 | Reduces water surface tension to 27.5 mN/m | Not specified | [5] |
| Surfactin (general) | Reduces water surface tension from 72 mN/m to 27 mN/m | At 20 µM concentration | [3][6] |
Table 1: Physicochemical Properties of this compound and Related Isoforms. This table summarizes key physicochemical parameters that define the surface activity of this compound and its general class.
| Activity | Organism/Cell Line | Value (MIC/IC₅₀) | Conditions | Reference(s) |
| Antimicrobial Activity (MIC) | ||||
| Staphylococcus aureus (ATCC 25923) | 512 µg/mL | Microbroth dilution | [7] | |
| Staphylococcus aureus (clinical MRSA strains) | 512 - 1024 µg/mL | Microbroth dilution | [7] | |
| General Antibacterial | Broad-spectrum | 12 - 50 µg/mL | Not specified | [6] |
| Anticancer Activity (IC₅₀) | ||||
| LoVo colon cancer cells | 26 µM | 48 hours | [8] | |
| HCT-15 colon cancer cells | 77 µM | 24 hours | [8] | |
| HT-29 colon cancer cells | 116 µM | 24 hours | [8] |
Table 2: Biological Activities of Surfactin. This table presents the minimum inhibitory concentrations (MIC) against various bacteria and the half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines, highlighting Surfactin's therapeutic potential.
Key Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC by measuring the surface tension of this compound solutions at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[9][10]
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Glassware (cleaned meticulously to avoid surface contamination)
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions of the this compound stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the high-purity water as a control.
-
Starting with the most dilute solution, measure the surface tension of each this compound dilution. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
Record the surface tension value for each concentration.
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will typically show two linear regions. The point of intersection of the two lines corresponds to the CMC.[11]
Measurement of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain, which is defined as the lowest concentration that inhibits visible bacterial growth.[3]
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium.
-
Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Assessment of Cell Viability by MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a cancer cell line. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified.[8][12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are intrinsically linked to its ability to interact with and disrupt cell membranes, as well as to modulate specific signaling pathways.
Interaction with Cell Membranes
Due to its amphiphilic nature, this compound readily inserts itself into the lipid bilayers of cell membranes.[3] The hydrophobic fatty acid tail interacts with the acyl chains of the phospholipids, while the hydrophilic peptide head associates with the polar head groups.[8] This insertion disrupts the membrane integrity, leading to increased permeability, the formation of pores or ion channels, and ultimately, cell lysis.[13][14] This mechanism is central to its antimicrobial and hemolytic activities.
Caption: Workflow of this compound's interaction with and disruption of a cell membrane.
Quorum Sensing in Bacillus subtilis
In Bacillus subtilis, surfactin production is regulated by a quorum-sensing system.[14] This cell-density-dependent mechanism allows the bacteria to coordinate their gene expression. The ComX pheromone, when it reaches a threshold concentration, activates the ComP-ComA two-component system, which in turn activates the transcription of the srfA operon, leading to surfactin synthesis.[14][15]
Caption: Key steps in the ComX-ComP-ComA quorum-sensing cascade leading to surfactin synthesis.
Surfactin-Induced Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[8][16] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades.[17] This can lead to the activation of JNK (c-Jun N-terminal kinase) and the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[17]
Caption: A simplified signaling cascade illustrating surfactin-induced apoptosis via ROS and the mitochondrial pathway.
Conclusion
The amphiphilic nature of this compound is the driving force behind its potent surfactant properties and diverse biological activities. Its ability to effectively lower surface tension and interact with cell membranes makes it a valuable molecule for applications ranging from antimicrobial and anticancer therapies to roles in drug delivery systems.[4][18] This guide provides a foundational understanding, quantitative data, and practical protocols to aid researchers and drug development professionals in harnessing the full potential of this remarkable biosurfactant. Further exploration into the nuanced interactions of this compound with various biological systems will undoubtedly unveil new and exciting applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 3. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. agilent.com [agilent.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. broadpharm.com [broadpharm.com]
- 13. d-nb.info [d-nb.info]
- 14. Molecular genetics of surfactin and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biolinscientific.com [biolinscientific.com]
Methodological & Application
Application Notes and Protocols: Surfactin C1 Production and Purification
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the production of surfactin (B1297464), a potent cyclic lipopeptide biosurfactant, from Bacillus subtilis, and its subsequent purification. The methodologies are based on established fermentation and chromatographic techniques.
Part 1: Surfactin C1 Production via Fermentation
Surfactin is a secondary metabolite produced by various strains of Bacillus subtilis. Its production is highly dependent on the optimization of fermentation media and culture conditions to achieve high yields.
Microorganism and Inoculum Preparation
A surfactin-producing strain such as Bacillus subtilis YPS-32 or ATCC 21332 is typically used.
Protocol for Inoculum (Seed Culture) Preparation:
-
Streak the B. subtilis strain onto an LB (Luria-Bertani) agar (B569324) plate.
-
Incubate at 37°C until single colonies are visible.
-
Pick a single colony and inoculate it into a flask containing liquid LB medium.
-
Incubate the flask overnight at 37°C with shaking at approximately 220 rpm.[1][2] This overnight culture will serve as the seed culture for the main fermentation.
Fermentation Medium
An optimized fermentation medium is crucial for maximizing surfactin yield. A modified Landy medium has been shown to be effective.[2][3]
Table 1: Composition of Modified Landy Fermentation Medium
| Component | Concentration | Role |
|---|---|---|
| Molasses | 20 g/L | Carbon Source |
| Glutamic Acid | 15 g/L | Nitrogen Source |
| Soybean Meal | 4.5 g/L | Nitrogen Source |
| KCl | 0.375 g/L | Inorganic Salt |
| K₂HPO₄ | 0.5 g/L | Inorganic Salt / Buffer |
| MgSO₄ | 0.4 g/L | Inorganic Salt |
| Fe₂(SO₄)₃ | 1.725 mg/L | Inorganic Salt / Trace Element |
Fermentation Protocol
This protocol can be adapted for both shake flask and bioreactor scales.
Protocol for Shake Flask Fermentation:
-
Prepare the modified Landy medium according to the concentrations in Table 1 and dispense into baffled flasks (e.g., 50 mL in a 250 mL flask).
-
Autoclave the medium to sterilize.
-
Inoculate the sterile fermentation medium with the seed culture at a ratio of 2% (v/v).[1][2]
-
Incubate the flasks under the optimized conditions summarized in Table 2.
Protocol for Bioreactor (5L) Fermentation:
-
Prepare and sterilize the fermentation medium in the bioreactor (e.g., 2.5 L working volume).[1]
-
Maintain the fermentation parameters as detailed in Table 2. The pH can be controlled automatically using 1 M NaOH and 1 M HCl.[4]
-
Foaming can be significant; a foam reflux method or mechanical foam breaker is recommended.[2][3]
Table 2: Optimal Fermentation Conditions
| Parameter | Optimal Value | Notes |
|---|---|---|
| Temperature | ~42.9 °C | Can range from 30-43°C depending on the strain.[1][2][3] |
| pH | 5.0 - 7.0 | Initial pH can be set to 6.8-7.0.[5][6] |
| Agitation | 220 rpm (flask) / 300-500 rpm (bioreactor) | To ensure adequate mixing and aeration.[1][4] |
| Aeration | 1 L/min (bioreactor) | For maintaining dissolved oxygen levels.[1] |
| Incubation Time | ~42.8 hours | Fermentation is typically carried out for 24-72 hours.[2][3][5] |
| Inoculum Size | 2% (v/v) |[1][2] |
Part 2: this compound Purification
The purification of surfactin from the fermentation broth is a multi-step process involving recovery, extraction, and chromatographic separation.
Overall Purification Workflow
The following diagram illustrates the complete workflow from the fermentation broth to purified surfactin.
Caption: Workflow for this compound production and purification.
Experimental Protocols
Protocol for Crude Surfactin Recovery:
-
Harvest the fermentation broth after the optimal incubation period.
-
Centrifuge the broth at high speed (e.g., 18,000 x g) for 15-20 minutes at 4°C to remove bacterial cells.[5]
-
Collect the resulting cell-free supernatant.
-
Adjust the pH of the supernatant to 2.0 using concentrated HCl to initiate acid precipitation.[7][8]
-
Store the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.[7]
-
Collect the white precipitate by centrifugation (10,000 x g for 20 minutes).[8]
-
Discard the supernatant. The resulting pellet is the crude surfactin extract.
Protocol for Extraction and Final Purification:
-
Dissolve the crude surfactin pellet in a minimal amount of methanol.[9] This step serves as a solid-liquid extraction.
-
Filter the methanolic extract to remove any insoluble impurities.
-
For further purification, subject the extract to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] Key parameters for this step are outlined in Table 3.
-
Collect the fractions corresponding to the surfactin peaks, which can be identified by their retention times compared to a standard.
-
The collected fractions can be lyophilized to obtain pure, powdered surfactin.
Table 3: Recommended RP-HPLC Purification Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 4.6 mm, 5 µm) | Separation based on hydrophobicity.[11][12] |
| Mobile Phase A | Water with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape.[7][13] |
| Mobile Phase B | Acetonitrile with 0.05% - 0.1% TFA | Organic phase for elution. |
| Gradient | Linear gradient from 20% to 100% Mobile Phase B over 20-30 minutes. | To elute surfactin isoforms with varying hydrophobicities.[7][9] |
| Flow Rate | 1.0 - 2.2 mL/min | [11][13] |
| Detection | UV at 210 nm | Detection of the peptide bonds in surfactin.[9][11] |
| Injection Volume | 20 µL |[7] |
References
- 1. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Production and characterization of surfactin-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. Characterization and Online Detection of Surfactin Isomers Based on HPLC-MSn Analyses and Their Inhibitory Effects on the Overproduction of Nitric Oxide and the Release of TNF-α and IL-6 in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Surfactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) is a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It consists of a heptapeptide (B1575542) ring linked to a β-hydroxy fatty acid chain of variable length (typically C13-C15). Surfactin and its isoforms, including Surfactin C1, have garnered significant interest in the pharmaceutical and biotechnological fields due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This application note provides a detailed protocol for the analysis of Surfactin using High-Performance Liquid Chromatography (HPLC).
While this method is suitable for the analysis of the surfactin complex, for precise quantification of this compound, it is imperative to use a certified this compound reference standard to determine its specific retention time and to establish a dedicated calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of the surfactin complex.
Table 1: HPLC Method Validation Parameters for Surfactin Analysis
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 mg/L[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 5 mg/L[1] |
| Limit of Quantification (LOQ) | 7 mg/L[1] |
| Precision (RSD%) | < 3%[1] |
Table 2: Typical Chromatographic Parameters for Surfactin Isoforms
| Surfactin Isoform | Reported Retention Time (min) |
| C12 Surfactin | Varies with method |
| C13 Surfactin | Varies with method |
| C14 Surfactin (often a major component) | Varies with method |
| C15 Surfactin | Varies with method |
| C16 Surfactin | Varies with method |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. The values presented are for illustrative purposes. It is essential to determine the retention time for this compound using a pure standard.
Experimental Protocols
This section details the methodology for the HPLC analysis of Surfactin.
Sample Preparation
Proper sample preparation is critical for accurate analysis and to prevent contamination of the HPLC system.
For Fermentation Broth:
-
Centrifuge the bacterial culture at 10,000 x g for 30 minutes at 4°C to remove bacterial cells.
-
Filter the resulting supernatant through a 0.22 µm syringe filter.
-
For direct analysis, it may be necessary to dilute the sample with the mobile phase.
-
Alternatively, for extraction and concentration, perform a solvent extraction. A common method is a threefold extraction with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Evaporate the organic solvent from the pooled extracts under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol or acetonitrile/water mixture).
For Standard Solutions:
-
Prepare a stock solution of a surfactin standard (commercially available standards are typically a mixture of isoforms) in methanol at a concentration of 5000 mg/L.[1]
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 1000 mg/L.[1]
-
Store standard solutions at 4°C prior to use.[1]
HPLC Instrumentation and Conditions
An isocratic HPLC method is often effective for the separation and quantification of surfactin.[1]
Table 3: Recommended HPLC Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 HPLC system or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | Chromolith® High Performance RP-18 (100 x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile (ACN) and 3.8 mM trifluoroacetic acid (TFA) in water (80:20 v/v)[1] |
| Flow Rate | 2.2 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 205 nm or 210 nm[1] |
| Injection Volume | 30 µL[1] |
| Run Time | Approximately 8-10 minutes[1] |
Note: The presence of TFA in the mobile phase helps to suppress the dissociation of the carboxyl group in the surfactin structure, leading to better peak shapes and separation.[1]
Visualizations
Experimental Workflow for HPLC Analysis of Surfactin
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Key parameters in HPLC method development and validation.
References
Characterization of Surfactin C15 Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) is a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It consists of a heptapeptide (B1575542) ring linked to a β-hydroxy fatty acid chain. The length of this fatty acid chain can vary, leading to different surfactin homologs, such as C13, C14, and C15. Surfactin C15, which incorporates a 15-carbon fatty acid, has garnered significant interest due to its strong hemolytic and antibacterial activities, which increase with the length of the fatty acid chain.[1] Accurate characterization of Surfactin C15 is crucial for understanding its structure-activity relationship, optimizing its production, and exploring its potential applications in various fields, including drug development. Mass spectrometry, particularly Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS), has proven to be an indispensable tool for the detailed structural elucidation and quantification of surfactin isoforms.[2][3][4]
This application note provides detailed protocols for the characterization of Surfactin C15 using both LC-ESI-MS/MS and MALDI-TOF-MS techniques. It also presents quantitative data and fragmentation patterns to aid researchers in the identification and analysis of this lipopeptide.
Experimental Workflow
The overall workflow for the characterization of Surfactin C15 involves sample preparation, followed by mass spectrometric analysis and data interpretation.
Caption: Workflow for Surfactin C15 characterization.
Quantitative Data Summary
Mass spectrometry allows for the precise determination of the molecular weight of Surfactin C15 and its adducts. The following table summarizes the key mass-to-charge ratios (m/z) observed for Surfactin C15.
| Ion Species | Theoretical m/z | Observed m/z (Range) | Reference |
| [M+H]⁺ | ~1036.66 | 1036.66 - 1037.1 | [1][5] |
| [M+Na]⁺ | ~1058.65 | 1058 - 1059.1 | [5][6] |
| [M+K]⁺ | ~1074.62 | 1060 (as reported) | [7] |
| [M-H]⁻ | ~1034.65 | 1035.3 | [5] |
Note: The observed m/z values can vary slightly depending on the specific instrumentation and experimental conditions.
Fragmentation Pattern of Surfactin C15
Tandem mass spectrometry (MS/MS) is employed to fragment the precursor ion of Surfactin C15, providing structural information about its amino acid sequence. The fragmentation of the cyclic peptide structure results in characteristic b- and y-ions. The table below lists the theoretical m/z values for the major fragment ions of the [M+H]⁺ precursor of Surfactin C15, assuming the common amino acid sequence Glu-Leu-Leu-Val-Asp-Leu-Leu.
| Fragment Ion | Amino Acid Sequence | Theoretical m/z |
| b₂ | Glu-Leu | 243.13 |
| b₃ | Glu-Leu-Leu | 356.21 |
| b₄ | Glu-Leu-Leu-Val | 455.28 |
| b₅ | Glu-Leu-Leu-Val-Asp | 570.31 |
| b₆ | Glu-Leu-Leu-Val-Asp-Leu | 683.39 |
| y₁ | Leu | 114.09 |
| y₂ | Leu-Leu | 227.17 |
| y₃ | Asp-Leu-Leu | 342.20 |
| y₄ | Val-Asp-Leu-Leu | 441.27 |
| y₅ | Leu-Val-Asp-Leu-Leu | 554.35 |
| y₆ | Leu-Leu-Val-Asp-Leu-Leu | 667.44 |
Note: This table provides a simplified representation of the fragmentation pattern. The actual spectrum may contain additional fragments corresponding to neutral losses (e.g., H₂O, CO) and internal fragments.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction and Purification of Surfactin
This protocol describes the initial steps to isolate surfactin from a bacterial culture.
Materials:
-
Bacillus subtilis culture broth
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Water (HPLC grade)
-
Centrifuge and tubes
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Cell Removal: Centrifuge the bacterial culture broth at 10,000 rpm for 15 minutes at 4°C to pellet the cells.
-
Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 with concentrated HCl. Store overnight at 4°C to allow for the precipitation of lipopeptides.
-
Crude Extract Collection: Centrifuge the acidified supernatant at 10,000 rpm for 20 minutes to collect the crude biosurfactant precipitate.
-
Washing and Solubilization: Discard the supernatant, wash the pellet with acidified water (pH 2.0), and then resuspend the pellet in a minimal volume of methanol.
-
RP-HPLC Purification:
-
Filter the methanolic extract through a 0.22 µm filter.
-
Inject the filtered sample onto a C18 RP-HPLC column.
-
Elute the surfactin isoforms using a linear gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be from 50% to 100% acetonitrile over 30 minutes.[5]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm) and collect the fractions corresponding to the surfactin peaks. Surfactin C15 will elute with other surfactin homologs.
-
Protocol 2: LC-ESI-MS/MS Analysis of Surfactin C15
This protocol details the characterization of the purified Surfactin C15 fraction using LC-ESI-MS/MS.
Instrumentation and Parameters:
-
Liquid Chromatography System: Coupled to an electrospray ionization mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 60% to 95% B over a suitable time frame (e.g., 20 minutes) can be used to separate surfactin isoforms.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument is suitable.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 100°C.[1]
-
Desolvation Temperature: 400°C.[1]
-
Cone Gas Flow: 50 L/h.[1]
-
MS Scan Range: m/z 200-2000.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the precursor ion for Surfactin C15 ([M+H]⁺ at m/z ~1036.7). Use a suitable collision energy to generate fragment ions for structural confirmation.
Caption: LC-ESI-MS/MS experimental workflow.
Protocol 3: MALDI-TOF-MS Analysis of Surfactin C15
This protocol is suitable for rapid molecular weight determination of purified Surfactin C15.
Instrumentation and Parameters:
-
Mass Spectrometer: MALDI-TOF or TOF/TOF instrument.
-
Laser: Nitrogen laser (337 nm).
-
Matrix: α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution in 70% aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA).[4]
-
Sample Preparation:
-
Mix 1-2 µL of the purified surfactin fraction with an equal volume of the CHCA matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Acquisition Mode: Positive ion reflectron mode.
-
MS/MS Analysis (optional): If using a TOF/TOF instrument, post-source decay (PSD) or CID can be performed on the precursor ion for fragmentation analysis.[4]
Conclusion
Mass spectrometry provides a powerful and sensitive platform for the comprehensive characterization of Surfactin C15. LC-ESI-MS/MS offers the advantage of coupling chromatographic separation with detailed structural analysis through fragmentation, making it ideal for identifying and characterizing isoforms within a complex mixture. MALDI-TOF-MS serves as a rapid and high-throughput method for determining the molecular weights of purified surfactin homologs. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to accurately identify, quantify, and structurally elucidate Surfactin C15, facilitating further investigation into its biological activities and potential applications.
References
- 1. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iwaponline.com [iwaponline.com]
- 6. LC/ESI-MS/MS characterisation of lipopeptide biosurfactants produced by the Bacillus licheniformis V9T14 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Identification of lipopeptides in Bacillus megaterium by two-step ultrafiltration and LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Critical Micelle Concentration of Surfactin C1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464), a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention in biomedical and pharmaceutical fields due to its exceptional surface activity and diverse biological properties.[1][2] Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, allows it to effectively reduce surface and interfacial tension.[1] A key parameter characterizing the efficiency of any surfactant, including Surfactin C1, is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[3][4][5]
Understanding the CMC of this compound is crucial for its application in drug delivery, as micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, the formation of micelles is associated with various biological activities of surfactin, including its antibacterial, antiviral, and antitumor effects.[2][6][7] This document provides detailed application notes and experimental protocols for determining the CMC of this compound.
Quantitative Data: CMC of Surfactin Homologues
| Surfactin Homologue | CMC (mM) | CMC (g/L) | Method | Reference |
| Surfactin C12 | 0.35 | ~0.36 | Surface Tension | [8] |
| Surfactin C13 | - | - | - | - |
| Surfactin C14 | - | - | - | [9] |
| Surfactin C15 | 0.08 | ~0.08 | Surface Tension | [8] |
| Surfactin-C17 | 0.00402 | ~0.004 | Not Specified | [10] |
| Surfactin (mixed) | - | 0.4 | Surface Tension | [11] |
Note: The conversion from mM to g/L is an approximation based on the molecular weight of the respective surfactin homologue.
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of surfactants.[12] The most common and reliable techniques include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.
Surface Tension Method
This is a classic and widely used method for determining the CMC of all types of surfactants.[4][13] It is based on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which the surface tension remains relatively constant.[3][5]
Materials and Equipment:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity this compound
-
High-purity water (e.g., deionized or Milli-Q)
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Protocol:
-
Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the temperature is constant throughout the measurements.
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
Determine the CMC from the intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.[13]
Experimental Workflow for Surface Tension Method
Caption: Workflow for CMC determination using the surface tension method.
Conductivity Method
This method is suitable for ionic surfactants.[14] Although surfactin is a lipopeptide, its peptide head group contains charged amino acids (glutamic acid and aspartic acid), making it an anionic surfactant. The principle is that the conductivity of the solution changes differently below and above the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower because the newly formed micelles have a lower mobility than the individual ions.[3]
Materials and Equipment:
-
Conductivity meter with a temperature probe
-
High-purity this compound
-
High-purity water
-
Glassware
-
Magnetic stirrer and stir bars
Protocol:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions as described for the surface tension method.
-
Calibrate the conductivity meter using standard solutions.
-
Measure the conductivity of each dilution, ensuring a constant temperature.
-
Plot the conductivity as a function of the this compound concentration.
-
The CMC is the concentration at the point where the slope of the line changes. This is determined by the intersection of the two linear regressions fitted to the data points below and above the break.[15]
Logical Flow for Conductivity Data Analysis
Caption: Data analysis workflow for the conductivity method.
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774).[3][16] The fluorescence properties of the probe change depending on the polarity of its microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence spectrum.[17]
Materials and Equipment:
-
Fluorometer
-
Pyrene (fluorescent probe)
-
High-purity this compound
-
High-purity water
-
Acetone or other suitable solvent for pyrene
-
Glassware
-
Magnetic stirrer and stir bars
Protocol:
-
Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone) at a concentration of about 0.1 mM.
-
Prepare a series of this compound dilutions in high-purity water.
-
Add a small, constant volume of the pyrene stock solution to each surfactin dilution to achieve a final pyrene concentration in the micromolar range. The final concentration of the organic solvent should be kept very low (e.g., <0.1%) to avoid affecting micellization.
-
Incubate the samples for a period to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample using an excitation wavelength of around 334 nm.[18]
-
Analyze the changes in the fluorescence spectrum. A common method is to plot the ratio of the intensity of the third vibronic peak (I3, ~383 nm) to the first vibronic peak (I1, ~372 nm) of the pyrene emission spectrum against the logarithm of the surfactin concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Signaling Pathway Analogy for Fluorescence Probe
References
- 1. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of surfactin chemical properties and the potential biomedical applications | Semantic Scholar [semanticscholar.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. justagriculture.in [justagriculture.in]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Surfactin - Wikipedia [en.wikipedia.org]
- 8. Formation and structural features of micelles formed by surfactin homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new surfactin-C17 produced by Bacillus subtilis TD7 with a low critical micelle concentration and high biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Application Notes and Protocols for Solubilizing Membrane Proteins with Surfactin C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Surfactin (B1297464) C1, a powerful lipopeptide biosurfactant, as an effective agent for the solubilization of integral membrane proteins. This document outlines the key physicochemical properties of Surfactin C1, offers detailed protocols for its application, and presents a comparative analysis with other commonly used detergents.
Introduction to this compound
Surfactin is a cyclic lipopeptide produced by various strains of Bacillus subtilis. It consists of a seven-amino-acid ring structure linked to a β-hydroxy fatty acid chain. The "C1" designation in this compound is not a standard nomenclature found in the primary literature; rather, surfactins are typically classified by the length of their fatty acid chain (e.g., C13, C14, C15). For the purposes of these notes, we will focus on the properties of Surfactin C14 and C15 as they are among the most studied and effective homologues. Surfactin's potent surfactant activity allows it to disrupt lipid bilayers and extract membrane proteins, making it a valuable tool in membrane protein research.[1] Its biocompatible and biodegradable nature also presents an advantage over some synthetic detergents.
Physicochemical Properties of Surfactin Homologues
The effectiveness of a detergent in solubilizing membrane proteins is closely linked to its physicochemical properties, particularly its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, which are crucial for encapsulating and stabilizing membrane proteins in an aqueous environment. The CMC of surfactin homologues is influenced by the length of their fatty acid chains; longer chains generally lead to lower CMC values.[2]
| Surfactin Homologue | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension Reduction (at CMC) (mN/m) | Micelle Size (Hydrodynamic Diameter) (nm) |
| Surfactin C12 | 12 carbons | 0.35 | 32.2 | 4.7 |
| Surfactin C13 | 13 carbons | ~0.1-0.2 (estimated) | - | - |
| Surfactin C14 | 14 carbons | ~0.065-0.1 (estimated) | - | ~5.5 |
| Surfactin C15 | 15 carbons | 0.08 | 27.5 | 5.7 |
Data compiled from multiple sources.[2]
General Experimental Workflow for Membrane Protein Solubilization and Purification
The overall process of isolating a membrane protein using a detergent-based method follows a standardized workflow. This involves cell lysis, membrane isolation, solubilization of the target protein, and subsequent purification steps.
Detailed Experimental Protocols
The following protocols provide a starting point for the solubilization and purification of a target membrane protein using this compound (represented by Surfactin C14/C15). Optimization will be necessary for each specific protein.
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol is designed to test the effectiveness of this compound at various concentrations to determine the optimal conditions for solubilizing the target membrane protein.
Materials:
-
Isolated cell membranes containing the overexpressed target protein
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (or other reducing agent), Protease Inhibitor Cocktail
-
Surfactin C14 or C15 stock solution (e.g., 10% w/v in Solubilization Buffer)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Set up a series of microcentrifuge tubes, each containing a small volume of the membrane suspension (e.g., 100 µL).
-
Add the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final concentration is well above the CMC (e.g., >10x CMC).
-
Incubate the samples at 4°C for 1-4 hours with gentle agitation (e.g., on a rotator).
-
Following incubation, centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized membrane fraction.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to assess the efficiency of solubilization at each this compound concentration. The optimal concentration will show the highest amount of the target protein in the supernatant.
Protocol 2: Large-Scale Solubilization and Purification of a His-Tagged Membrane Protein
This protocol is for the purification of a membrane protein that has been engineered to contain a polyhistidine tag (His-tag) for affinity purification.
Materials:
-
Isolated cell membranes from a large-scale cell culture
-
Solubilization Buffer (as in Protocol 1)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 20 mM imidazole, and this compound at a concentration just above its CMC (e.g., 0.1% w/v).
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 250 mM imidazole, and this compound at a concentration just above its CMC.
-
Ni-NTA affinity resin
-
Chromatography columns
-
Size Exclusion Chromatography (SEC) column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% w/v this compound)
Procedure:
-
Solubilization: Resuspend the cell membranes in Solubilization Buffer containing the optimal concentration of this compound determined from the small-scale screen. Incubate as optimized.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Solubilization Buffer.
-
Load the clarified supernatant onto the equilibrated resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein fraction.
-
Load the concentrated protein onto an SEC column equilibrated with SEC buffer.
-
Collect the fractions corresponding to the monomeric, purified protein-detergent complex.
-
-
Analysis: Analyze the purified protein by SDS-PAGE for purity and confirm its identity by Western blot or mass spectrometry. Assess the protein's activity using a relevant functional assay.
Comparative Data on Detergent Performance
While specific quantitative data for this compound in solubilizing a particular membrane protein is limited in publicly available literature, general comparisons can be made based on the properties of different detergent classes.
| Detergent | Class | Typical CMC | Aggregation Number | Molecular Weight (Da) | Key Characteristics |
| Surfactin C15 | Lipopeptide (anionic) | ~0.08 mM | ~10-30 | ~1036 | Biocompatible, potent surfactant, can be difficult to purify in high homogeneity. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | ~98 | 510 | Widely used, mild, good for maintaining protein stability.[3] |
| Triton X-100 | Non-ionic | ~0.24 mM | ~140 | ~625 | Effective solubilizer, but heterogeneous and absorbs UV light at 280 nm.[3] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8 mM | ~62 | 288 | Strong, denaturing detergent, typically used for SDS-PAGE, not for functional studies. |
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)
GPCRs are a large family of integral membrane proteins that play crucial roles in signal transduction. Their solubilization and purification are essential for structural and functional studies. The following diagram illustrates a typical GPCR signaling cascade.
Conclusion
This compound, and its longer-chain homologues like C14 and C15, represent a promising class of biosurfactants for the solubilization of membrane proteins. Their high surface activity and low CMC values make them effective at disrupting lipid bilayers. While specific protocols for individual proteins will require empirical optimization, the general guidelines provided in these application notes offer a solid foundation for researchers to begin exploring the use of surfactins in their work. The biocompatibility of surfactins may offer advantages in preserving the native structure and function of delicate membrane proteins, making them a valuable addition to the toolkit for membrane protein research and drug development.
References
Application of Surfactin C15 in Enhanced Oil Recovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Surfactin C15, a potent cyclic lipopeptide biosurfactant, in Enhanced Oil Recovery (EOR) applications. Surfactin C15 offers a biodegradable and effective alternative to synthetic surfactants for mobilizing residual oil from reservoirs. Its unique properties, including significant reduction of interfacial tension and alteration of rock wettability, make it a promising agent for improving oil recovery efficiency.
Core Principles and Mechanisms of Action
Surfactin C15 enhances oil recovery through two primary mechanisms:
-
Interfacial Tension (IFT) Reduction: Surfactin C15 molecules accumulate at the oil-water interface, drastically lowering the interfacial tension. This reduction in IFT allows for the mobilization of oil droplets that are trapped in the pore throats of the reservoir rock by capillary forces. A lower IFT facilitates the formation of an oil-in-water emulsion, which can be more easily displaced.
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In many mature reservoirs, the rock surface becomes oil-wet, which hinders the displacement of oil by water. Surfactin C15 can adsorb onto the rock surface, altering its wettability from oil-wet to water-wet. This change in wettability reduces the adhesion of oil to the rock and allows water to more effectively displace the oil.
The C15 isoform of Surfactin, in particular, has been noted for its high efficiency in oil displacement. The longer fatty acid chain of Surfactin C15 contributes to its strong surface activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the performance of Surfactin C15 and related Surfactin mixtures in EOR applications.
Table 1: Interfacial Tension (IFT) and Critical Micelle Concentration (CMC) of Surfactin
| Surfactant Composition | Concentration (mg/L) | Temperature (°C) | Salinity | IFT (mN/m) vs. Crude Oil | CMC (mg/L) | Reference |
| Surfactin (high C15 content) | 30 | Ambient | Not Specified | Not Specified | 20 | [1] |
| Surfactin (general) | Not Specified | 90-120 | 20 x 10⁴ mg/L | Can reach 10⁻³ | Not Specified | [2] |
| Biosurfactant ("U-Champ") | 7.5% | 36.5 | Not Specified | 5.80 | Not Specified | [3] |
| Biosurfactant ("U-Champ") | 7.5% | 80 | Not Specified | 2.86 | Not Specified | [3] |
Table 2: Wettability Alteration by Surfactin on Reservoir Rocks
| Rock Type | Surfactant | Concentration | Initial Contact Angle (°) | Final Contact Angle (°) | Conditions | Reference |
| Sandstone | Surfactin mixture (nearly 80% Surfactin C) | Not Specified | Neutral-wet | Water-wet | Room temperature | [4] |
| Carbonate | Biosurfactant (lipopeptide) | 0.8% | 86.2 (Oil-wet) | 39.0 (Water-wet) | Not Specified | [4] |
| Sandstone | Anionic Surfactant (SDS) | 1% wt | 148 (Oil-wet) | 49 (Water-wet) | Not Specified | [5] |
| Carbonate | Cationic Surfactant (CTAB) | Not Specified | Oil-wet | Water-wet | Not Specified | [6] |
Table 3: Enhanced Oil Recovery Efficiency of Surfactin
| Rock Type | Surfactant Composition | Concentration (mg/L) | Recovery (% of residual oil) | Experimental Conditions | Reference |
| Berea Sandstone | Surfactin (commercial) | 40 | 3 - 4.1 | Reservoir P/T | [7] |
| Sandstone Core | Surfactin products (high C15 content) | 30 | 13.48 | Laboratory conditions | [1] |
| Berea Sandstone | Surfactin mixture (nearly 80% Surfactin C) | Not Specified | 1.7 - 5 | Room conditions | [4] |
| Low permeability reservoir core | Biosurfactant (fengycins) | 60 - 150 | Significant enhancement | 30°C | [8] |
Experimental Protocols
Protocol 1: Core Flooding Test for Enhanced Oil Recovery Evaluation
This protocol outlines the general procedure for a core flooding experiment to evaluate the effectiveness of Surfactin C15 in enhancing oil recovery from a sandstone core.
1. Materials and Equipment:
-
Core holder
-
High-pressure syringe pumps
-
Pressure transducers
-
Fraction collector or graduated cylinders
-
Berea sandstone core plug (e.g., 1.5-inch diameter, 3-6 inches length)
-
Crude oil
-
Synthetic brine (composition representative of reservoir water)
-
Surfactin C15 solution of desired concentration
-
Vacuum pump
-
Oven
2. Core Preparation: a. Cut the Berea sandstone core to the desired dimensions. b. Clean the core by flushing with appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts. c. Dry the core in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. d. Measure the dry weight and dimensions of the core. e. Saturate the core with synthetic brine under vacuum to ensure complete saturation. f. Calculate the pore volume (PV) of the core based on the weight difference between the dry and saturated core and the brine density. g. Measure the absolute permeability of the core to brine.
3. Oil Saturation (Primary Drainage): a. Mount the brine-saturated core in the core holder. b. Inject crude oil into the core at a constant flow rate until no more brine is produced. This establishes the initial water saturation (Swi) and initial oil saturation (Soi). c. The volume of brine displaced by the oil is recorded to calculate Swi.
4. Water Flooding (Secondary Recovery): a. Inject synthetic brine into the oil-saturated core at a constant flow rate. b. Collect the effluent (oil and water) in a fraction collector or graduated cylinders. c. Continue the water flooding until no more oil is produced, and the water cut is close to 100%. This establishes the residual oil saturation after water flooding (Sorw). d. The volume of oil recovered during this stage is the secondary recovery.
5. Surfactin Flooding (Tertiary Recovery): a. Prepare the Surfactin C15 solution in synthetic brine at the desired concentration (e.g., above its CMC). b. Inject the Surfactin C15 solution into the core at a constant flow rate. Typically, 1 to 2 pore volumes of the surfactant solution are injected. c. Collect the effluent and measure the volume of oil and water produced. d. The additional oil recovered during this stage is the tertiary recovery due to the Surfactin C15 flood.
6. Data Analysis: a. Calculate the initial oil in place (OOIP). b. Calculate the oil recovery factor for each stage (secondary and tertiary) as a percentage of OOIP. c. Plot the oil recovery and pressure drop across the core as a function of the pore volumes of fluid injected.
Protocol 2: Interfacial Tension (IFT) Measurement
1. Equipment:
-
Spinning drop tensiometer or pendant drop tensiometer.
2. Procedure (Spinning Drop Method): a. Prepare Surfactin C15 solutions of various concentrations in synthetic brine. b. Fill the capillary tube of the tensiometer with the Surfactin C15 solution. c. Inject a small droplet of crude oil into the center of the capillary tube. d. Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet. e. The shape of the elongated droplet is captured by a camera and analyzed by the software to calculate the IFT between the oil and the surfactant solution. f. Repeat the measurement for different Surfactin C15 concentrations to determine the critical micelle concentration (CMC), which is the concentration at which the IFT reaches a minimum and plateaus. g. The effect of temperature and salinity can be studied by performing the measurements at different temperatures and with brines of varying salt concentrations.[2][9]
Protocol 3: Wettability Alteration Assessment (Contact Angle Measurement)
1. Materials and Equipment:
-
Goniometer with a sessile drop or captive bubble setup.
-
Rock substrate (e.g., polished sandstone or carbonate slice).
-
Crude oil.
-
Synthetic brine.
-
Surfactin C15 solution.
2. Procedure (Sessile Drop Method): a. Clean and dry the rock substrate. b. Age the rock substrate in crude oil for a specified period (e.g., several days to weeks) to make it oil-wet. c. Place the oil-aged rock substrate in a cuvette filled with synthetic brine. d. Place a small droplet of crude oil on the surface of the rock substrate. e. Measure the contact angle between the oil droplet and the rock surface through the brine phase using the goniometer. This is the initial contact angle. f. Replace the brine with the Surfactin C15 solution. g. Monitor and measure the contact angle over time as the surfactant solution interacts with the rock surface. h. A decrease in the contact angle (towards <90°) indicates a shift in wettability towards a more water-wet state.[5][10]
Visualizations
Caption: Mechanism of Enhanced Oil Recovery by Surfactin C15.
Caption: Experimental Workflow for a Core Flooding Test.
Caption: Molecular Interactions of Surfactin C15 at the Interface.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Core Flooding Experiment to Increase Recovery Factor Using “U-Champ” Biosurfactant [scirea.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and characterization of biosurfactant produced by indigenous Brevibacillus borstelensis isolated from a low permeability reservoir for application in MEOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. pubs.acs.org [pubs.acs.org]
Surfactin C1: Application Notes and Protocols for Biocontrol in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) C1, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has emerged as a promising biocontrol agent in sustainable agriculture. Its multifaceted mechanism of action, encompassing direct antimicrobial activity against a broad spectrum of phytopathogens and the induction of systemic resistance (ISR) in plants, makes it a compelling alternative to conventional chemical pesticides.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the potential of Surfactin C1 in agricultural applications.
Mechanism of Action
This compound exhibits a dual mode of action in plant protection:
-
Direct Antagonism: this compound can directly inhibit the growth of pathogenic fungi and bacteria.[3] Its amphiphilic nature allows it to interact with the cell membranes of pathogens, leading to membrane disruption, altered permeability, and ultimately, cell death.[3][4] This detergent-like activity is a key component of its direct biocontrol effect.
-
Induced Systemic Resistance (ISR): this compound is a potent elicitor of ISR in a variety of plant species.[5][6] Perception of this compound by plant roots triggers a signaling cascade that prepares the entire plant to defend against subsequent pathogen attacks.[6][7] This systemic response involves the activation of various defense mechanisms, including the production of reactive oxygen species (ROS), nitric oxide (NO), callose deposition, and the synthesis of defense-related enzymes and secondary metabolites.[6][7][8]
Signaling Pathway for Surfactin-Induced Systemic Resistance
The following diagram illustrates the key signaling events initiated by this compound perception in plant cells, leading to the establishment of ISR.
Caption: this compound-induced systemic resistance signaling pathway in plants.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound as a biocontrol agent from various studies.
Table 1: In Vitro Antifungal Activity of Surfactin
| Target Pathogen | Surfactin Concentration | Inhibition (%) | Reference |
| Monilinia polystroma | 3 mg/mL | 88.39 | [9][10] |
| Monilinia fructigena | 3 mg/mL | 67.40 | [9][10] |
| Monilinia laxa | 3 mg/mL | 49.56 | [9][10] |
| Aspergillus sp. | 6 mg/mL | 33.02 | [9][10] |
| Fusarium graminearum | 80% extract | Highest zone of inhibition | [5] |
| Fusarium moniliforme | Not specified | Significant inhibition and hyphal damage | [1] |
| Sclerotinia sclerotiorum | Not specified | 41.2 (mixture with iturin) | [8] |
| Colletotrichum gloeosporioides | Not specified | 42.8 (mixture with iturin) | [8] |
Table 2: In Vivo Biocontrol Efficacy of Surfactin
| Plant Species | Pathogen | Surfactin Treatment | Disease Reduction (%) | Reference |
| Apple | Monilinia laxa | Not specified | 65.71 (severity) | [9][10] |
| Strawberry | Aspergillus sp. | Not specified | 80 (severity) | [9][10] |
| Peanut | Sclerotium rolfsii | 10 µM | Significant reduction in incidence and severity | |
| Tobacco | Botrytis cinerea | Not specified | 45-50 | [11] |
Table 3: Minimum Inhibitory Concentration (MIC) of Surfactin against Phytopathogens
| Target Pathogen | MIC (µg/mL) | Reference |
| Rhizoctonia solani | 50 | [12][13][14] |
| Candida albicans SC5314 | >100 (synergistic at 6.25 with ketoconazole) | [15][16] |
| Various Fungi | Varies | [17] |
Experimental Protocols
Protocol for In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)
This protocol is adapted from methodologies used to assess the direct antifungal activity of this compound.[5]
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.
Materials:
-
Purified this compound
-
Target fungal pathogen culture
-
Potato Dextrose Agar (B569324) (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Sterile micropipette and tips
-
Solvent for this compound (e.g., methanol, sterile distilled water)
-
Incubator
Workflow Diagram:
Caption: Workflow for the in vitro antifungal activity assay.
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock, prepare serial dilutions to obtain the desired test concentrations.
-
Prepare PDA Plates: Prepare PDA medium according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Inoculate Fungal Pathogen: Place a mycelial plug (5 mm diameter) from an actively growing culture of the target fungus in the center of each PDA plate.
-
Create Wells: Using a sterile cork borer, create four to five wells (5 mm diameter) equidistant from the fungal inoculum and the edge of the plate.
-
Apply Treatments: Add a fixed volume (e.g., 100 µL) of each this compound dilution to a separate well. Add the same volume of the solvent to one well as a negative control.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungal pathogen (e.g., 25-28°C) for 3-7 days, or until the mycelium in the control plate reaches the edge of the well.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
-
Calculate Percentage Inhibition: The percentage of mycelial growth inhibition can be calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the radial growth of the fungus in the control plate and T is the radial growth of the fungus in the treated plate.
Protocol for Induced Systemic Resistance (ISR) Assay in Whole Plants
This protocol provides a general framework for evaluating the ability of this compound to induce systemic resistance in plants against a foliar pathogen.
Objective: To determine if root treatment with this compound can induce systemic resistance in the leaves against a pathogen.
Materials:
-
Purified this compound
-
Test plant seedlings (e.g., bean, tomato, Arabidopsis)
-
Pathogen culture (e.g., Botrytis cinerea spore suspension)
-
Potting mix or hydroponic system
-
Growth chamber or greenhouse with controlled conditions
-
Sterile water
-
Sprayer for pathogen inoculation
Workflow Diagram:
Caption: Workflow for the Induced Systemic Resistance (ISR) assay.
Procedure:
-
Plant Preparation: Grow seedlings in pots with sterile potting mix or in a hydroponic system until they have developed a sufficient root system and several true leaves.
-
This compound Treatment: Prepare a solution of this compound in sterile water at the desired concentration (e.g., 5-25 µM). Apply the solution to the root zone of the treatment group of plants. The application method can be soil drenching or addition to the hydroponic solution.
-
Control Treatment: Apply an equal volume of sterile water to the root zone of the control group of plants.
-
Induction Period: Keep the plants in a growth chamber or greenhouse under optimal growing conditions for a period of 2 to 7 days to allow for the induction of systemic resistance.
-
Pathogen Inoculation: Prepare a spore suspension of the foliar pathogen in sterile water. Inoculate the leaves of both the treatment and control plants by spraying the suspension until runoff.
-
Disease Development: Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection. Then, return them to the growth chamber or greenhouse for disease development.
-
Disease Assessment: After a predetermined period (e.g., 3-7 days post-inoculation), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions per leaf, or using a disease severity rating scale.
-
Data Analysis: Calculate the percentage of disease reduction in the this compound-treated plants compared to the control plants.
Concluding Remarks
This compound demonstrates significant potential as a biocontrol agent for sustainable agriculture. Its dual mechanism of action, combining direct antimicrobial effects with the ability to induce systemic resistance in plants, offers a robust approach to plant disease management. The protocols and data presented here provide a foundation for further research and development of this compound-based biopesticides. Future studies should focus on optimizing application methods, understanding its efficacy against a wider range of pathogens and in different crop systems, and elucidating the complete molecular details of its interaction with both plants and pathogens.
References
- 1. Investigation of antifungal activity of surfactin against mycotoxigenic phytopathogenic fungus Fusarium moniliforme and its impact in seed germination and mycotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.uni-lj.si [journals.uni-lj.si]
- 6. Surfactin Structural Variants Differentially Modulate Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the defense-related events occurring in plant cells following perception of surfactin-type lipopeptide from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosurfactants’ multifarious functional potential for sustainable agricultural practices [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Surfactin Stimulated by Pectin Molecular Patterns and Root Exudates Acts as a Key Driver of the Bacillus-Plant Mutualistic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Induction of Systemic Resistance in Maize and Antibiofilm Activity of Surfactin From Bacillus velezensis MS20 [frontiersin.org]
- 13. Induction of Systemic Resistance in Maize and Antibiofilm Activity of Surfactin From Bacillus velezensis MS20 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Surfactin C15: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) is a potent cyclic lipopeptide biosurfactant produced by various strains of the Bacillus genus, most notably Bacillus subtilis.[1][2] It consists of a seven-amino-acid ring structure linked to a β-hydroxy fatty acid chain, which typically ranges from 13 to 15 carbons in length.[3][4] The C15 variant of surfactin, in particular, has garnered significant attention for its pronounced biological activities, making it a promising ingredient for advanced cosmetic and pharmaceutical applications.[1][3] Its amphiphilic nature allows it to effectively reduce surface and interfacial tension, while also exhibiting a range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and potent anti-cancer properties.[2][3][5]
This document provides detailed application notes and experimental protocols for the utilization of Surfactin C15 in research and development, focusing on its formulation and evaluation for cosmetic and therapeutic uses.
Application Notes
Pharmaceutical Applications: Oncology
Surfactin C15 has demonstrated significant cytotoxic activity against a variety of cancer cell lines, positioning it as a potential chemotherapeutic agent.[1][6] Its efficacy is often attributed to its ability to interact with and disrupt cell membranes, leading to programmed cell death.
Mechanism of Action: The primary anti-cancer mechanism of Surfactin C15 involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[5][7] The fatty acid tail of Surfactin C15 interacts strongly with the acyl chains of phospholipids (B1166683) in the cancer cell membrane, while the peptide portion interacts with the polar head groups.[1] This disruption triggers high intracellular ROS formation, which in turn activates two distinct apoptotic pathways:
-
ERS/[Ca2+]i/ERK1/2 Pathway
-
JNK/ΔΨm/[Ca2+]i/Bax-to-Bcl-2 ratio/Cyt c Pathway [7]
Furthermore, surfactin can inhibit cancer cell invasion and metastasis by attenuating the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), and subsequently inhibiting the expression of matrix metalloproteinase-9 (MMP-9).[2][5] Studies have shown that the C15 fatty acid chain length confers greater anticancer activity compared to C13 and C14 variants.[1]
Quantitative Efficacy Data:
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HeLa | Cervical Cancer | 86.9 µM | 16 h | [1][8][9] |
| HeLa | Cervical Cancer | 73.1 µM | 24 h | [1][8][9] |
| HeLa | Cervical Cancer | 50.2 µM | 48 h | [1][8][9] |
| MCF-7 | Breast Cancer | 9.65 µM | 24 h | [2] |
| LoVo | Colon Cancer | ~30 µM (Significant Activity) | 24 h | [8] |
Formulation Strategies: The amphiphilic nature of Surfactin C15 makes it highly suitable for incorporation into various nano-formulations to improve drug delivery and therapeutic efficacy.[1][6] Self-emulsifying drug delivery systems (SEDDS) and nanoemulsions are particularly effective for enhancing bioavailability and skin penetration.[8]
| Formulation Type | Composition Example | Particle Size | Application | Reference |
| Nanoemulsion (SEDDS) | 50% Surfactin, 30% Transcutol, 20% Oil Phase | 69–183 nm | Transdermal Delivery | [8] |
| Nanoparticles, Micelles, Liposomes | (General) | Variable | Systemic Delivery | [1][6] |
Cosmetic Applications
Surfactin C15 is a multifunctional ingredient in cosmetics, offering benefits that range from anti-aging to skin cleansing.[10][11] Its natural origin, biodegradability, and low potential for skin irritation make it a desirable alternative to synthetic surfactants.[4][12]
Key Benefits and Mechanisms:
-
Anti-Aging and Anti-Wrinkle: Surfactin C15 promotes the proliferation of collagen and inhibits the activity of matrix metallopeptidase-9 (MMP-9), an enzyme that degrades collagen and other extracellular matrix proteins.[5][13] It also enhances the expression of the sirtuin 1 gene, which is involved in cellular repair mechanisms and protection against oxidative stress.[11]
-
Enhanced Skin Penetration: As a powerful surfactant, it can disrupt the highly organized structure of the stratum corneum, facilitating the transport of other active ingredients into the deeper layers of the skin.[8][13][14]
-
Moisturizing and Cleansing: Its excellent emulsification and foaming properties make it effective in cleansing formulations, while its compatibility with the skin helps maintain hydration.[11][13][15]
-
Antimicrobial and Anti-Acne: Surfactin exhibits broad-spectrum antimicrobial activity, which can be beneficial in products targeting acne-causing bacteria or as a natural preservative.[10][12]
Formulation Guidelines: In cosmetic formulations such as emulsions, skincare, and cleansers, the concentration of surfactin generally does not exceed 5%.[10][11]
Safety and Toxicological Profile
While Surfactin C15 offers numerous benefits, a thorough understanding of its safety profile is critical for its application.
| Parameter | Finding | Details | Reference |
| Hemolytic Activity | High - A primary concern | HC50 (50% Hemolytic Conc.) estimated at 47 µM.[9] EC50 (50% Effective Conc. for hemolysis) reported as 88 mg/L.[16] Rapid lysis of erythrocytes observed at 40 µM.[3] | |
| Oral Toxicity (Rat) | Low | NOAEL (No-Observed-Adverse-Effect Level) established at 500 mg/kg body weight after 28-day study.[17] Doses ≥ 1000 mg/kg caused liver toxicity.[17] | |
| Skin Irritation | Low | Exhibits limited potential for skin irritation compared to synthetic surfactants like SLS. | |
| Genotoxicity | None Observed | No mutagenic effects found in bacterial reverse mutation assays (Ames test). No increase in micronucleated polychromatic erythrocytes in rodent micronucleus assay.[18] | |
| Developmental Toxicity | None Observed | No maternal toxicity, fetotoxicity, or teratogenicity observed in mice at doses up to 500 mg/kg/day.[18] |
Note: The high hemolytic activity is a significant barrier for systemic pharmaceutical applications and must be addressed through formulation strategies (e.g., encapsulation) or by developing analogues with reduced hemolytic potential.[3] For topical cosmetic applications, this is less of a concern.
Experimental Protocols
Protocol 1: Production and Purification of Surfactin C15
This protocol is adapted from methods used for producing surfactin from Bacillus subtilis.[8]
Methodology:
-
Inoculation: Prepare a pre-culture of B. subtilis natto by incubating the strain in LB medium at 37°C for 24 hours with agitation (180 rpm).
-
Fermentation: Inoculate a modified Landy's medium with the pre-culture. For enhanced C15 production, the medium can be supplemented with odd-chain branched-chain fatty acids like 2-methylbutyric acid.[16][19] Incubate the culture in a baffled flask at 37°C for 72 hours with vigorous agitation (200 rpm).
-
Cell Removal: After fermentation, harvest the culture medium and centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the bacterial cells.
-
Acid Precipitation: Collect the supernatant and acidify it to a pH of 2.0 using concentrated HCl. This will cause the lipopeptide to precipitate.
-
Incubation: Store the acidified supernatant at 4°C for 24 hours to allow for complete precipitation.
-
Collection: Centrifuge the mixture to collect the crude surfactin precipitate.
-
Purification: Discard the supernatant. Resuspend the precipitate in a small volume of deionized water and neutralize to pH 7.0 with NaOH. Further purification can be achieved using chromatographic methods like reverse-phase HPLC.
-
Quantification: Analyze the purified product using HPLC with a C18 column. The mobile phase can consist of acetonitrile (B52724) and 0.1% aqueous acetic acid (e.g., 85:25 v/v). Detection is performed via UV-Vis at 205 nm.[8]
Protocol 2: Formulation of a Surfactin C15 Nanoemulsion
This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS) for enhanced transdermal delivery of active ingredients.[8]
References
- 1. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecularly Engineered Surfactin Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion Stabilized by Safe Surfactin from Bacillus subtilis as a Multifunctional, Custom-Designed Smart Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surfactin as an ingredient in cosmetic industry: Benefits and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. researchgate.net [researchgate.net]
- 13. US20160030322A1 - Applications of Surfactin in Cosmetic Products - Google Patents [patents.google.com]
- 14. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Emulsification Properties of Surfactin C15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the emulsification properties of Surfactin (B1297464) C15, a potent biosurfactant. The information is intended to guide researchers in accurately assessing its potential for various applications, including pharmaceuticals, cosmetics, and bioremediation.
Introduction to Surfactin C15 and its Emulsification Potential
Surfactin is a powerful lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It consists of a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid chain of variable length (typically C13-C15)[1]. The length of this fatty acid chain influences its physicochemical properties, including its emulsifying capabilities. Surfactin C15, which contains a 15-carbon fatty acid chain, is of particular interest for its surface-active properties.
Emulsification is the process of dispersing one immiscible liquid into another, creating a stable mixture known as an emulsion. Surfactin excels at this by reducing the interfacial tension between oil and water phases, and by forming a stable film at the oil-water interface, which prevents droplet coalescence[2][3]. The efficiency of an emulsifier is crucial for the formulation of a wide range of products, from drug delivery systems to food and cosmetic preparations.
Key Emulsification Parameters and Experimental Protocols
To comprehensively evaluate the emulsification properties of Surfactin C15, three key parameters are typically measured: the Emulsification Index (E24), emulsion stability under various environmental conditions, and the size distribution of the emulsion droplets.
Emulsification Index (E24)
The Emulsification Index (E24) is a simple and widely used method to quantify the emulsifying capacity of a surfactant. It measures the percentage of the total volume occupied by the emulsion layer after 24 hours.
Protocol for Determining Emulsification Index (E24):
-
Preparation of Surfactin C15 Solution: Prepare a solution of Surfactin C15 in deionized water or a suitable buffer at the desired concentration (e.g., 0.1% w/v).
-
Mixing with Hydrophobic Substrate: In a graduated test tube, mix equal volumes (e.g., 2 mL) of the Surfactin C15 solution and the hydrophobic substrate (e.g., various oils or hydrocarbons).
-
Homogenization: Vortex the mixture at high speed for 2 minutes to ensure thorough mixing and emulsion formation.
-
Incubation: Allow the test tubes to stand undisturbed at room temperature for 24 hours.
-
Measurement and Calculation: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column. Calculate the E24 using the following formula[4][5]:
E24 (%) = (Height of the emulsion layer / Total height of the liquid) x 100
Emulsion Stability
Assessing the stability of the emulsion under different environmental conditions such as pH, temperature, and salinity is critical for determining the potential applications of Surfactin C15.
Protocol for Emulsion Stability Testing:
-
Prepare Emulsions: Prepare emulsions as described in the E24 protocol.
-
Subject to Stress Conditions:
-
pH Stability: Adjust the pH of the Surfactin C15 solution to various levels (e.g., pH 4, 7, 9) before emulsification.
-
Thermal Stability: Incubate the prepared emulsions at different temperatures (e.g., 4°C, 25°C, 50°C, 100°C) for a defined period (e.g., 1 hour).
-
Salinity Stability: Prepare the Surfactin C15 solution with varying concentrations of NaCl (e.g., 1%, 5%, 10% w/v) before emulsification.
-
-
Evaluate Stability: After subjecting the emulsions to the stress conditions, measure the E24 as described previously. A minimal change in the E24 value indicates high stability. Visual inspection for phase separation or creaming is also recommended.
Droplet Size Analysis
The size of the droplets in an emulsion is a critical factor influencing its stability, appearance, and functionality. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Protocol for Droplet Size Analysis:
-
Emulsion Preparation: Prepare the emulsion using a high-shear homogenizer or sonicator to achieve a fine dispersion.
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for analysis to prevent multiple scattering effects.
-
Measurement: Use a particle size analyzer, such as one based on dynamic light scattering (DLS), to determine the mean droplet size and the polydispersity index (PDI). The PDI indicates the uniformity of the droplet size distribution.
-
Data Analysis: Analyze the data to obtain the average droplet diameter and the size distribution curve.
Quantitative Data on Surfactin C15 Emulsification Properties
The following tables summarize quantitative data on the emulsification properties of a C15-rich surfactin preparation. It is important to note that commercially available surfactin is often a mixture of different homologues (C13, C14, C15). The data presented here is for a surfactin mixture with a high proportion of the C15 isoform.
Table 1: Emulsification Index (E24) of C15-Rich Surfactin with Various Hydrophobic Substrates
| Hydrophobic Substrate | E24 (%) of C15-Rich Surfactin | E24 (%) of C14-Rich Surfactin | E24 (%) of Standard Surfactin |
| Glyceryl Tricaprylate/Caprate (GTCC) | ~10% | ~20% | ~15% |
| Glycerol Triacetate | ~5% | ~15% | ~10% |
| Hexadecane | ~0% | >60% | ~0% |
| Liquid Paraffin | ~5% | ~25% | ~10% |
| Data adapted from a study comparing C14-rich and C15-rich surfactin preparations. The standard surfactin is a commercial mixture[4]. |
Table 2: Emulsion Stability of Surfactin under Different Conditions
| Condition | E24 (%) | Observation |
| pH | ||
| 4 | Stable | Emulsion remains stable |
| 7 | Stable | Optimal stability |
| 9 | Stable | Emulsion remains stable |
| Temperature | ||
| 4°C | Stable | No significant change |
| 25°C | Stable | No significant change |
| 50°C | Stable | No significant change |
| 100°C (1 hour) | Stable | Surfactin exhibits high thermal stability[6] |
| Salinity (NaCl) | ||
| 1% | Stable | No significant change |
| 5% | Stable | Surfactin maintains emulsifying activity at high salinity[6] |
| 10% | Stable | High tolerance to salt concentration |
Table 3: Droplet Size of Surfactin-Stabilized Emulsions
| Surfactin Concentration (w/w) | Oil Concentration (w/w) | Homogenization Pressure | Mean Droplet Size (d₄,₃) | Polydispersity Index (PDI) |
| 0.5% | 10% | High | < 1 µm | Low |
| 1.0% | 10% | High | < 1 µm | Low |
| Data is generalized from studies on surfactin emulsions. Actual values can vary based on the specific oil, surfactin purity, and homogenization method[2][7]. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the emulsification properties of Surfactin C15.
Caption: Experimental workflow for evaluating Surfactin C15 emulsification.
Mechanism of Emulsion Stabilization
This diagram illustrates how Surfactin C15 molecules stabilize an oil-in-water emulsion.
Caption: Mechanism of oil-in-water emulsion stabilization by Surfactin C15.
References
- 1. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactin from Bacillus subtilis displays promising characteristics as O/W-emulsifier for food formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abdel-mawgoud.com [abdel-mawgoud.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Surfactin C1 in Hydrocarbon Bioremediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Surfactin (B1297464) C1 in the bioremediation of hydrocarbon contaminants. The information is compiled from various scientific studies to guide researchers in designing and conducting experiments to evaluate and optimize the bioremediation process.
Introduction to Surfactin C1 for Bioremediation
This compound, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has demonstrated significant potential in enhancing the bioremediation of hydrocarbon-contaminated environments. Its amphiphilic nature, comprising a hydrophilic peptide ring and a hydrophobic fatty acid chain, allows it to reduce surface and interfacial tension between oil and water, thereby increasing the bioavailability of hydrophobic contaminants to degrading microorganisms. This property makes this compound a valuable tool in cleaning up oil spills and remediating contaminated soil and water.
The primary mechanism of this compound in bioremediation involves the formation of micelles above its critical micelle concentration (CMC). These micelles encapsulate hydrocarbon molecules, effectively increasing their solubility in the aqueous phase and facilitating their uptake and degradation by hydrocarbon-degrading bacteria. Studies have shown that the addition of surfactin can significantly increase the degradation rate of various components of crude oil, including total petroleum hydrocarbons (TPH) and polycyclic aromatic hydrocarbons (PAHs).
Quantitative Data on Bioremediation Efficacy
The effectiveness of this compound in enhancing hydrocarbon bioremediation has been quantified in several studies. The following tables summarize key data points on degradation efficiency, surface tension reduction, and critical micelle concentration.
Table 1: Hydrocarbon Degradation Efficiency with this compound
| Contaminant | Initial Concentration | This compound Concentration | Treatment Duration | Degradation Efficiency (%) | Reference |
| Total Petroleum Hydrocarbons (TPH) | - | Not Specified | 90 days | 60.64 | [1] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | - | Not Specified | 90 days | 52.64 | [1] |
| Alkylaromatic Hydrocarbons | - | Not Specified | - | 1.5 - 87.2 (increase) | [2] |
| Crude Oil | - | Not Specified | - | 86 | |
| Diesel | - | > CMC | - | Enhanced | [3] |
| TPH in Soil | 10,000 ppm | 0.1% (w/v) | - | 69 | [4] |
| TPH in Soil | 30,000 ppm | 0.2% (w/v) | - | 72 | [4] |
Table 2: Physicochemical Properties of this compound Relevant to Bioremediation
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 0.08 mM - 0.35 mM | Dependent on homologue | [5] |
| Surface Tension Reduction | to ~27 mN/m | from 72 mN/m (water) | [6] |
| Emulsification Index (E24) with Motor Oil | 86.6% | - | |
| Emulsification Index (E24) with Diesel | 51.7% | - |
Experimental Protocols
This section provides detailed protocols for conducting soil microcosm and liquid culture experiments to assess the efficacy of this compound in hydrocarbon bioremediation.
Protocol for Soil Microcosm Bioremediation Study
This protocol outlines the steps for setting up and running a laboratory-scale soil microcosm experiment to evaluate the enhancement of crude oil bioremediation by this compound.
Materials:
-
Hydrocarbon-contaminated soil (or uncontaminated soil to be spiked)
-
Crude oil or specific hydrocarbon contaminant
-
This compound
-
Minimal Salt Medium (MSM)
-
Hydrocarbon-degrading bacterial consortium (optional, can also rely on indigenous soil microorganisms)
-
Sterile containers for microcosms (e.g., glass jars)
-
Incubator
-
Analytical equipment for hydrocarbon analysis (GC-MS)
Procedure:
-
Soil Preparation:
-
If using uncontaminated soil, sieve it to remove large debris.
-
Artificially contaminate the soil with a known concentration of crude oil or the target hydrocarbon (e.g., 10% w/w). Mix thoroughly to ensure homogeneity.[7]
-
Allow the contaminated soil to weather for a period (e.g., one week) in a fume hood to allow volatile components to evaporate.
-
-
Microcosm Setup:
-
Distribute a known amount of the contaminated soil (e.g., 100 g) into each sterile microcosm container.[8]
-
Prepare different treatment groups:
-
Control: Soil + distilled water.
-
Biostimulation: Soil + Minimal Salt Medium (MSM).
-
Surfactin Treatment: Soil + MSM + this compound solution (prepare at a concentration above its CMC, e.g., 1000 ppm).[7]
-
Bioaugmentation (Optional): Soil + MSM + hydrocarbon-degrading bacterial consortium.
-
Combined Treatment: Soil + MSM + this compound + bacterial consortium.
-
-
Adjust the moisture content of the soil in all microcosms to a suitable level (e.g., 60% of water holding capacity).
-
-
Minimal Salt Medium (MSM) Preparation (per liter):
-
K2HPO4: 2.0 g
-
(NH4)2SO4: 0.5 g
-
KH2PO4: 0.02 g
-
MgSO4·7H2O: 0.2 g
-
FeSO4·7H2O: 0.0011 g
-
CaCl2: 0.01 g
-
Adjust pH to 7.0.[9]
-
-
Incubation:
-
Incubate the microcosms at a constant temperature (e.g., 28-30°C) for a specified period (e.g., 30, 60, 90, 120 days).[7]
-
Aerate the soil periodically (e.g., by gentle mixing twice a week) to maintain aerobic conditions.
-
-
Sampling and Analysis:
-
At each sampling point, collect soil samples from each microcosm.
-
Extract the remaining hydrocarbons from the soil samples using an appropriate solvent (e.g., a 1:1 v/v mixture of hexane (B92381) and acetone).[7]
-
Analyze the extracted hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of Total Petroleum Hydrocarbons (TPH) and specific hydrocarbon components.
-
Protocol for GC-MS Analysis of Total Petroleum Hydrocarbons (TPH)
This protocol provides a general guideline for the analysis of TPH in soil extracts using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5 MS).[9]
Procedure:
-
Sample Preparation:
-
Concentrate the solvent extract from the soil microcosm experiment to a known volume.
-
If necessary, perform a clean-up step using a silica (B1680970) gel column to remove polar interferences.
-
-
GC-MS Conditions:
-
Oven Temperature Program:
-
Carrier Gas: Helium.[9]
-
MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode for specific compounds.
-
Quantification:
-
Prepare a calibration curve using a standard mixture of hydrocarbons.
-
Quantify the TPH by integrating the total area of the chromatogram within the specified hydrocarbon range (e.g., C10-C40).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound-assisted bioremediation.
Caption: Mechanism of this compound in enhancing hydrocarbon bioavailability.
Caption: Workflow for a soil microcosm bioremediation experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Field scale biodegradation of total petroleum hydrocarbons and soil restoration by Ecopiles: microbiological analysis of the process [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation and structural features of micelles formed by surfactin homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient bioremediation of crude oil contaminated soil by a consortium of in-situ biosurfactant producing hydrocarbon-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioremediation of soil contaminated crude oil by Agaricomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of total petroleum hydrocarbons (TPHs) in weathered oil contaminated soil [eeer.org]
- 9. iaeng.org [iaeng.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Antibacterial and Antifungal Assays of Surfactin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464), a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention for its broad-spectrum antimicrobial activities.[1][2][3] Its isoforms, including Surfactin C1, exhibit pronounced antibacterial, antifungal, antiviral, and anti-mycoplasma properties.[1][2][3][4] The mechanism of action primarily involves the disruption of microbial cell membranes, leading to increased permeability, osmotic imbalance, and ultimately cell death.[1][2][3][5] Surfactin can also inhibit protein synthesis and enzyme activity within pathogenic cells.[1][2][3] These multifaceted actions make this compound a promising candidate for the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance.
These application notes provide detailed protocols for assessing the antibacterial and antifungal efficacy of this compound, including methods for determining minimum inhibitory and bactericidal concentrations, evaluating anti-biofilm activity, and assessing hemolytic activity as a preliminary toxicity screen.
Data Presentation: Quantitative Antimicrobial Activity of Surfactin
The following tables summarize quantitative data on the antimicrobial activity of surfactin against various bacterial and fungal strains as reported in the literature. It is important to note that many studies use a mixture of surfactin isoforms, and the activity of purified this compound may vary.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Surfactin against Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 512 | 1024 - 2048 | [6] |
| Staphylococcus aureus SA 095 (MRSA) | Gram-positive | 512 | 1024 - 2048 | [6] |
| Staphylococcus aureus SA 366 (MRSA) | Gram-positive | 512 | 1024 - 2048 | [6] |
| Staphylococcus aureus SA 326 (MRSA) | Gram-positive | 1024 | 1024 - 2048 | [6] |
| Staphylococcus aureus SA 452 (MRSA) | Gram-positive | 512 | 1024 - 2048 | [6] |
| Shigella dysenteriae | Gram-negative | 150 | 200 | [7] |
| Staphylococcus aureus | Gram-positive | 200 | 250 | [7] |
Table 2: Zone of Inhibition of Surfactin against Bacteria and Fungi
| Microbial Strain | Type | Surfactin Concentration | Zone of Inhibition (mm) | Reference |
| Shigella dysenteriae | Gram-negative | 250 mg/L | 13.0 ± 0.17 | [8] |
| Staphylococcus aureus | Gram-positive | 250 mg/L | 10.5 ± 0.10 | [8] |
| Botrytis cinerea A 258 | Fungus | Not Specified | ~50% inhibition | |
| Sclerotinia sclerotiorum K 2291 | Fungus | Not Specified | ~50% inhibition | |
| Colletotrichum gloeosporioides A 259 | Fungus | Not Specified | ~40% inhibition | |
| Phoma complanata A 233 | Fungus | Not Specified | ~38% inhibition |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol details the microbroth dilution method to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the bacteria (MBC).[6]
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Nutrient Agar (B569324) (NA) plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Prepare serial dilutions of this compound in the growth medium directly in the 96-well microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 1.5 x 10⁸ CFU/mL.[8] Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the this compound dilutions.
-
Include positive controls (bacteria without this compound) and negative controls (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density (OD) at 600 nm.[6]
-
For MBC determination, take 10 µL from each well showing no growth and streak it onto NA plates.[6]
-
Incubate the NA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plates.[6]
Caption: Workflow for MIC and MBC Determination.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition.
Materials:
-
This compound solution
-
Muller-Hinton Agar (MHA) plates
-
Test microorganism culture
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Protocol:
-
Prepare a lawn of the test microorganism by evenly spreading the culture onto the surface of an MHA plate using a sterile swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known volume (e.g., 100 µL) of the this compound solution at different concentrations into each well.[9]
-
Optionally, include a positive control (e.g., a standard antibiotic) and a negative control (e.g., the solvent used to dissolve this compound).
-
Allow the plates to stand for a few hours at 4°C to permit diffusion of the compound.
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).[9]
-
Measure the diameter of the clear zone of inhibition around each well.
Caption: Agar Well Diffusion Assay Workflow.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[10]
Materials:
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) with 1% glucose or other suitable medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol for Biofilm Inhibition (MBIC):
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.[10]
-
Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL.[10]
-
Add 100 µL of the bacterial suspension to each well.
-
Include positive (bacteria without compound) and negative (medium only) controls.[10]
-
Incubate the plate at 37°C for 24-48 hours without agitation.[10]
-
After incubation, discard the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]
-
Remove the crystal violet and wash the wells three times with PBS.[10]
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[10]
-
Measure the absorbance at 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation.[10]
Protocol for Biofilm Eradication (MBEC):
-
First, grow a mature biofilm by adding 100 µL of a bacterial suspension (~1 x 10⁷ CFU/mL) to the wells and incubating for 24 hours at 37°C.[10]
-
Remove the planktonic culture and wash the wells twice with PBS.[10]
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[10]
-
Incubate for another 24 hours at 37°C.[10]
-
Quantify the remaining biofilm using the crystal violet staining method described in steps 6-10 of the MBIC protocol.[10] The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that eradicates the pre-formed biofilm.[11]
Caption: Anti-Biofilm Assay Workflow.
Hemolytic Activity Assay
This assay is a common preliminary screen for the cytotoxicity of surfactants by measuring their ability to lyse red blood cells.[12]
Materials:
-
This compound solution
-
Fresh sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 (positive control)
-
96-well microtiter plate
-
Centrifuge
-
Microplate reader
Protocol:
-
Wash the RBCs three times with PBS by centrifugation and resuspension to remove plasma and buffy coat.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Add 100 µL of the RBC suspension to the wells of a 96-well plate.
-
Add 100 µL of serial dilutions of this compound to the wells.
-
Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
References
- 1. A mini-review: mechanism of antimicrobial action and application of surfactin | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral and hemolytic activities of surfactin isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tost.unise.org [tost.unise.org]
- 9. ymerdigital.com [ymerdigital.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Surfactin C1 Fermentation
Welcome to the technical support center for improving the yield of Surfactin (B1297464) C1 in fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on optimizing your fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis culture is showing poor growth, leading to low Surfactin C1 yield. What are the potential causes and solutions?
A1: Poor biomass production is a common reason for low surfactin yields. Surfactin production is often associated with cellular growth, so ensuring optimal conditions for your B. subtilis strain is critical.[1] Here are several factors to investigate:
-
Inadequate Medium Composition: The choice and concentration of carbon and nitrogen sources are crucial. Ensure your medium is not depleted of essential nutrients. Some studies show that using molasses as a carbon source and a combination of glutamic acid and soybean meal as nitrogen sources can significantly improve yield.[2][3]
-
Suboptimal pH: The ideal pH for B. subtilis growth and surfactin production is typically around 7.0.[3][4] A significant deviation from this can inhibit growth. Monitor and control the pH of your fermentation broth.
-
Incorrect Temperature: The optimal temperature for surfactin production can vary by strain, but it generally falls between 30°C and 42.9°C.[2][5] Verify the optimal temperature for your specific B. subtilis strain.
-
Oxygen Limitation: Insufficient dissolved oxygen can severely limit cell growth. Ensure adequate aeration and agitation. However, be aware that excessive agitation can lead to cell stress and foam formation.[6]
Q2: I am observing significant foam formation in my fermenter. How does this affect my experiment, and what can I do to control it?
A2: Excessive foaming is a frequent challenge in surfactin fermentation due to its surfactant nature.[2] Foaming can lead to several problems, including:
-
Loss of culture volume.
-
Contamination risk if the foam escapes the fermenter.
-
Inaccurate readings from sensors.
-
Cell damage due to shear stress within the foam.
While chemical antifoams can be used, they may interfere with downstream processing and can sometimes inhibit microbial growth. A preferred method is integrated foam fractionation or a foam reflux system.[2][7] This technique not only controls foam but also helps in concentrating the produced surfactin, as it is often enriched in the foam.[7][8] Adjusting the agitation speed can also help manage foam production.[6]
Q3: My this compound yield is low despite good cell growth. What factors specifically influence surfactin production?
A3: If biomass is healthy, the issue may lie in the specific conditions required for surfactin synthesis. Consider the following:
-
Dissolved Oxygen (DO) Levels: Sufficient oxygen is critical for surfactin production.[6] Maintaining DO levels, for instance around 30% saturation, has been shown to enhance yields.[9]
-
Nutrient Limitation: While sufficient for growth, the medium might lack specific precursors for surfactin synthesis. Surfactin is a lipopeptide, requiring fatty acids and amino acids (L-glutamate, L-aspartate, L-leucine, and L-valine) for its synthesis.[10] Supplementing the medium with these precursors can boost production.
-
Genetic Regulation: Surfactin production is tightly regulated by a complex genetic network, primarily the srfA operon which is controlled by the ComP-ComA two-component system.[1][11] This system is activated by a quorum-sensing mechanism.[1][12] Factors influencing this regulatory pathway can impact yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low this compound Yield | Inadequate aeration and low dissolved oxygen. | Increase agitation speed and/or airflow rate. Monitor DO levels and aim for optimal saturation for your strain (e.g., 30%).[9] |
| Suboptimal media components. | Optimize carbon and nitrogen sources. Consider using molasses and a combination of glutamic acid and soybean meal.[2][3] Ensure essential minerals like iron and manganese are present in sufficient concentrations. | |
| Incorrect pH of the medium. | Monitor and control the pH of the fermentation broth, maintaining it around the optimal level for your strain (typically pH 7.0).[3][4] | |
| Suboptimal fermentation temperature. | Determine and maintain the optimal temperature for your B. subtilis strain, which can range from 30°C to 42.9°C.[2][5] | |
| Inconsistent Results Batch-to-Batch | Variability in inoculum preparation. | Standardize your inoculum preparation protocol, ensuring consistent cell density and physiological state of the seed culture. |
| Fluctuations in fermentation parameters. | Calibrate all sensors (pH, DO, temperature) before each run and ensure precise control throughout the fermentation process. | |
| Difficulty in this compound Purification | Co-precipitation of other proteins and molecules. | Optimize the acid precipitation step. Ensure the pH is accurately adjusted to 2.0. Wash the precipitate with acidified water to remove impurities.[13] |
| Inefficient extraction from the fermentation broth. | Consider using foam fractionation during fermentation to pre-concentrate the surfactin.[7] For downstream processing, a two-stage ultrafiltration process can improve purity.[9] |
Experimental Protocols
Protocol 1: Fermentation of Bacillus subtilis for this compound Production
This protocol is a general guideline and should be optimized for your specific strain and equipment.
-
Inoculum Preparation:
-
Streak a fresh plate of your B. subtilis strain on a suitable agar (B569324) medium (e.g., LB agar).
-
Pick a single colony and inoculate it into a flask containing a seed culture medium (e.g., LB broth).[2]
-
Incubate overnight at the optimal temperature and agitation for your strain (e.g., 37°C, 220 rpm).[3]
-
-
Fermenter Preparation:
-
Fermentation:
Protocol 2: Quantification of this compound by HPLC
This method allows for the accurate quantification of surfactin in your fermentation broth.[2]
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: ODS-2 HypersilTM (250 × 4.6 mm) or equivalent C18 column.[2]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).[2]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[2]
-
Gradient:
-
Flow Rate: 0.84 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10 µL.[2]
-
-
Quantification:
-
Prepare a standard curve using a pure surfactin standard of known concentrations.
-
Calculate the concentration of surfactin in your samples by comparing the peak area to the standard curve.
-
Protocol 3: Acid Precipitation and Purification of this compound
This is a common method for the initial recovery and purification of surfactin from the fermentation broth.[13]
-
Cell Removal:
-
Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to remove bacterial cells.
-
-
Acid Precipitation:
-
Adjust the pH of the cell-free supernatant to 2.0 using a strong acid (e.g., 6 M HCl).[13]
-
Store the acidified supernatant at 4°C overnight to allow the surfactin to precipitate.
-
-
Recovery and Washing:
-
Centrifuge the mixture to collect the surfactin precipitate.
-
Wash the precipitate with acidified water (pH 2.0) to remove impurities. Repeat this step twice.
-
-
Solubilization and Drying:
-
Re-dissolve the washed precipitate in a small volume of an appropriate solvent (e.g., methanol (B129727) or an aqueous solution at neutral pH).
-
The purified surfactin can then be lyophilized (freeze-dried) for long-term storage.
-
Data Presentation
Table 1: Effect of Carbon Source on Surfactin Yield
| Carbon Source (20 g/L) | Relative Surfactin Yield (%) | Reference |
| Glucose | 100 | [2] |
| Molasses | 125 | [2] |
| Starch | 95 | [2] |
| Sucrose | 105 | [2] |
| Fructose | 90 | [2] |
| Galactose | 50 | [2] |
| Glycerol | 85 | [2] |
Table 2: Effect of Fermentation Parameters on Surfactin Yield
| Parameter | Condition 1 | Yield (g/L) | Condition 2 | Yield (g/L) | Reference |
| Temperature | 30°C | ~1.5 | 42.9°C | 2.39 | [2][5] |
| pH | 5.0 | 1.82 | 7.0 | ~2.0 | [2] |
| Dissolved Oxygen | Low (uncontrolled) | Lower | 30% Saturation | 4.92 | [9] |
| Agitation Speed | 300 rpm | ~1.8 | 500 rpm | Lower (due to foam) | [2] |
Visualizations
References
- 1. Molecular genetics of surfactin and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of foaming for the recovery of Surfactin from B. subtilis ATCC 21332 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. Enhancing surfactin production by using systematic CRISPRi repression to screen amino acid biosynthesis genes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surfactin: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Surfactin C1 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Surfactin (B1297464) C1 production through fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Surfactin C1 fermentation experiments in a question-and-answer format.
Issue 1: Low this compound Yield
-
Question: My surfactin yield is consistently low. What are the most likely causes and how can I improve it?
-
Answer: Low surfactin yield is a common issue that can be attributed to several factors related to the fermentation medium and culture conditions. The composition of the culture medium, the specific producer strain's genetic potential, and the fermentation conditions all significantly impact the final yield.[1] Key areas to investigate include:
-
Suboptimal Medium Composition: The choice of carbon and nitrogen sources is critical. For instance, some Bacillus subtilis strains show higher surfactin production with starch as the carbon source and yeast extract as the nitrogen source.[1] It is crucial to optimize the concentrations of these components.
-
Incorrect pH: The pH of the fermentation medium directly influences both cell growth and surfactin production. While the optimal pH can be strain-dependent, a pH around 7.0 is often a good starting point.[1] However, some studies have reported optimal production at a pH of 5.0.[2][3] It is advisable to perform a pH optimization study for your specific strain.
-
Inappropriate Temperature: Temperature affects enzyme activity and microbial growth rates. A common optimal temperature for surfactin production by B. subtilis is 37°C.[1] However, other studies have found optimal temperatures around 42.9°C.[2][3]
-
Inadequate Aeration and Dissolved Oxygen: Sufficient dissolved oxygen is generally required for efficient surfactin production in aerobic fermentation.[2] However, excessive aeration can lead to severe foaming.
-
Suboptimal Fermentation Time: Surfactin is often produced during the stationary phase of microbial growth.[4] Harvesting too early or too late can result in lower yields. Time-course studies are recommended to determine the optimal fermentation duration, which can be around 42.8 hours.[2][3]
-
Issue 2: Excessive Foaming in the Bioreactor
-
Question: I am experiencing excessive foaming in my bioreactor, which is causing loss of culture volume and potential contamination. What can I do to control it?
-
Answer: Excessive foam formation is a well-known challenge in surfactin production due to the biosurfactant's surface-active properties.[5][6] This can lead to clogged exhaust filters and overflow of the reactor.[5][6] Here are several strategies to manage foaming:
-
Foam Fractionation: This technique turns the foaming issue into an advantage by using it as an in situ product removal method. The foam, which is rich in surfactin, is collected separately.[5][6] This not only controls foam in the bioreactor but also serves as an initial purification step.
-
Anaerobic Fermentation: A novel approach to completely avoid foaming is to conduct the fermentation under strictly anaerobic conditions.[7] This method eliminates the need for aeration, which is the primary cause of foam generation.
-
Mechanical Foam Breakers and Chemical Antifoams: While effective, chemical antifoaming agents can complicate downstream processing and may have inhibitory effects on the microorganisms. Mechanical foam breakers are an alternative but may not be sufficient for the vigorous foaming seen in high-density cultures.
-
Bioreactor Design: Specialized bioreactors, such as bubbleless membrane bioreactors or rotating disc bioreactors, can be used to minimize foam generation.[7]
-
Issue 3: Inconsistent Batch-to-Batch Production
-
Question: I am observing significant variability in surfactin yield between different fermentation batches, even with seemingly identical conditions. What could be the cause?
-
Answer: Batch-to-batch inconsistency can be frustrating and points to subtle variations in your experimental setup. Here are some factors to scrutinize:
-
Inoculum Quality: The age, cell density, and physiological state of your seed culture can have a profound impact on the subsequent fermentation. Standardize your inoculum preparation protocol, including the growth phase at which you harvest the seed culture.
-
Raw Material Variability: If you are using complex media components like molasses, peptone, or yeast extract, their composition can vary between different lots or suppliers.[2][3] Consider using a more defined medium or testing new batches of complex components before use in large-scale experiments.
-
Precise Control of Fermentation Parameters: Small deviations in pH, temperature, or aeration rate can lead to different outcomes. Ensure your monitoring and control systems are accurately calibrated and functioning correctly.
-
Foam Control Method: If you are using chemical antifoams, inconsistent dosing can affect yields. If using foam fractionation, variations in the collection process can lead to different recovery rates.
-
Frequently Asked Questions (FAQs)
1. What are the optimal carbon and nitrogen sources for this compound production?
The optimal carbon and nitrogen sources are highly dependent on the specific Bacillus subtilis strain being used. However, several studies have identified effective sources. For carbon, molasses, starch, and glucose are commonly reported to give good yields.[1][2][3][8] For nitrogen, yeast extract, glutamic acid, and soybean meal have been shown to be effective.[1][2][3] It is recommended to perform a screening of different carbon and nitrogen sources to determine the best combination for your particular strain.
2. What is the typical fermentation time for optimal this compound production?
Surfactin production is often growth-associated, with maximum production occurring during the late exponential or early stationary phase of bacterial growth.[4][9] A typical fermentation time can range from 24 to 72 hours. One study found an optimal time of 42.8 hours.[2][3] It is essential to perform a time-course analysis of your fermentation to pinpoint the peak of surfactin production.
3. How does pH affect this compound production?
pH is a critical parameter. While a neutral pH of 7.0 is often cited as optimal,[1] some research indicates that a more acidic pH of 5.0 can lead to higher yields.[2][3] Conversely, a pH above 7.0 can inhibit surfactin formation and secretion.[10] The solubility of surfactin is also pH-dependent; it is less soluble at acidic pH.[11] Therefore, pH control is crucial during fermentation.
4. What is the role of dissolved oxygen in this compound fermentation?
In aerobic fermentation, an adequate supply of dissolved oxygen is generally necessary for cell growth and, consequently, for surfactin production.[2] However, the aeration required to maintain high dissolved oxygen levels is the primary cause of foaming.[5][6] Some studies have explored oxygen-limited or even anaerobic conditions to circumvent the foaming issue, demonstrating that surfactin production is possible without aeration.[7][12]
5. What are the most effective methods for this compound extraction and quantification?
Common methods for the extraction of surfactin from the fermentation broth include acid precipitation followed by solvent extraction with methanol.[13][14][15] For quantification, High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method.[16] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for detailed isoform analysis.[17] A colorimetric assay using cetylpyridinium (B1207926) chloride (CPC) and bromothymol blue (BTB) can be employed for rapid, high-throughput screening.[18][19]
Data Presentation
Table 1: Effect of Carbon Source on Surfactin Production
| Carbon Source | Concentration (g/L) | Surfactin Yield (g/L) | Reference |
| Molasses | 20 | 1.82 | [2][3] |
| Starch (Soluble) | 40 | Not specified directly, but shown to be effective | [1] |
| Glucose | 50 | 0.983 | [4] |
| Glycerol | 5% (v/v) | Not specified directly, but used for production | [20] |
Table 2: Effect of Nitrogen Source on Surfactin Production
| Nitrogen Source | Concentration (g/L) | Surfactin Yield (g/L) | Reference |
| Glutamic Acid & Soybean Meal | 15 & 4.5 | 1.82 | [2][3] |
| Yeast Extract | 4 | Not specified directly, but shown to be effective | [1] |
| Yeast Extract | 5 | 0.983 | [4] |
Table 3: Optimal Fermentation Parameters for Surfactin Production by B. subtilis YPS-32
| Parameter | Optimal Value | Reference |
| Temperature | 42.9 °C | [2][3] |
| Time | 42.8 h | [2][3] |
| pH | 5.0 | [2][3] |
| Inoculum Size | 2% | [2][3] |
| MgSO₄ Concentration | 0.4 g/L | [2][3] |
Experimental Protocols
1. Protocol for Shake Flask Fermentation
This protocol is based on the methodology for surfactin production by B. subtilis YPS-32 in a shake flask.[2]
-
Seed Culture Preparation:
-
Streak the B. subtilis YPS-32 strain on an LB agar (B569324) plate and incubate overnight.
-
Pick a single colony and inoculate it into LB liquid medium.
-
Incubate the liquid culture overnight at 37°C with shaking at 220 rpm.[16]
-
-
Fermentation:
-
Prepare the fermentation medium in a 250 mL shake flask with a 50 mL working volume. A modified Landy 1 medium can be used as a starting point.[2]
-
Inoculate the fermentation medium with the seed culture at a ratio of 2% (v/v).[2]
-
Incubate the flask at 30°C with shaking at 220 rpm for 48 hours.[2] Note that optimal conditions may vary.
-
-
Analysis:
2. Protocol for 5L Fermenter Operation with Foam Reflux
This protocol describes the fermentation at a larger scale with a method to control foaming.[2]
-
Inoculum Development: Prepare a secondary seed culture from an overnight primary culture.
-
Fermenter Setup:
-
Use a 5 L fermenter with a working volume of 2.5 L.
-
Sterilize the fermenter and the optimized fermentation medium.
-
-
Fermentation Conditions:
-
Inoculate the fermenter with the secondary seed culture at a 2% inoculum size.
-
Maintain the pH of the fermentation broth at 7.0 using an automated addition of 50% phosphoric acid.
-
Set the initial aeration rate to 1 L/min and the agitation speed to 300 rpm.
-
Adjust the aeration and agitation rates during the later stages of fermentation based on the amount of foam produced.
-
-
Foam Control:
-
Employ a foam reflux method to control foaming. This involves collecting the foam and returning the collapsed liquid to the fermenter.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell growth and surfactin concentration.
-
The fermentation can be run for approximately 42.8 hours.
-
Visualizations
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Strategies for managing excessive foam during fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Evaluation of an external foam column for in situ product removal in aerated surfactin production processes [frontiersin.org]
- 6. Evaluation of an external foam column for in situ product removal in aerated surfactin production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foam-free production of Surfactin via anaerobic fermentation of Bacillus subtilis DSM 10T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdel-mawgoud.com [abdel-mawgoud.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Production and optimization of surfactin produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analyses of the isoforms of surfactin produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Low Surfactin C1 Production in Bacillus Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Surfactin (B1297464) C1 in Bacillus strains.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis strain is not producing any surfactin. What are the initial checks I should perform?
A1: First, ensure your Bacillus subtilis strain is capable of producing surfactin. The common laboratory strain, B. subtilis 168, has a defective sfp gene, which is essential for surfactin biosynthesis, and therefore cannot produce surfactin without genetic modification.[1] You will need to introduce a functional sfp gene, for instance from a surfactin-producing strain like B. amyloliquefaciens MT45.[1] Second, verify your fermentation medium and culture conditions. Surfactin production is highly dependent on the composition of the medium, including carbon and nitrogen sources, as well as environmental factors like pH, temperature, and aeration.[2][3]
Q2: I am observing very low yields of surfactin. What are the common bottlenecks?
A2: Low surfactin yields can stem from several factors:
-
Suboptimal Fermentation Conditions: Incorrect pH, temperature, aeration, or nutrient limitations can significantly hinder surfactin production.[2][3]
-
Weak Promoter Activity: The native promoter of the surfactin operon (srfA), PsrfA, is regulated by a complex quorum-sensing pathway and may not be optimally active under your experimental conditions.[4][5]
-
Transcriptional Repression: Global regulators like CodY can repress the transcription of the srfA operon, especially in nutrient-rich conditions.[1][4]
-
Precursor Limitation: The biosynthesis of surfactin requires a steady supply of fatty acids and specific amino acids. Insufficient availability of these precursors can limit the final yield.
-
Product Inhibition or Degradation: High concentrations of surfactin can be toxic to the cells, and the product might also be subject to degradation by proteases.
Q3: Can I use a different Bacillus species for surfactin production?
A3: Yes, other Bacillus species, such as Bacillus amyloliquefaciens and Bacillus licheniformis, are also known surfactin producers.[6] The choice of species can influence the type and amount of surfactin produced.[7] It is advisable to screen different species or strains to find the best producer for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent or No Surfactin Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Bacillus strain | Verify the genotype of your strain. For B. subtilis 168 and its derivatives, ensure a functional sfp gene has been introduced. | Confirmed surfactin-producing capability of the strain. |
| Suboptimal media composition | Review and optimize your fermentation medium. Test different carbon sources (e.g., glucose, molasses) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts).[2][8][9] | Identification of a medium that supports robust growth and surfactin synthesis. |
| Inappropriate culture conditions | Optimize fermentation parameters such as pH (typically around 6.5-7.5), temperature (around 30-37°C), and agitation/aeration.[2] | Improved cell growth and detectable surfactin production. |
| Contamination | Check your cultures for contamination by microscopy and plating on selective media. | Pure culture of the desired Bacillus strain. |
Issue 2: Low Surfactin Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Weak srfA operon expression | Consider replacing the native PsrfA promoter with a stronger constitutive or inducible promoter.[5][10] | Increased transcription of the srfA operon and higher surfactin titers. |
| Repression by CodY | Knock out the codY gene. This has been shown to enhance surfactin production.[1][4] | Alleviation of transcriptional repression and increased surfactin yield. |
| Limited precursor supply | Supplement the medium with precursors like L-leucine or enhance the biosynthesis pathways for branched-chain fatty acids. | Increased availability of building blocks for surfactin synthesis, leading to higher yields. |
| Inefficient surfactin export | Overexpress predicted surfactin transporter genes like yfiS to facilitate the efflux of surfactin from the cells.[1] | Reduced intracellular accumulation and potential toxicity of surfactin, leading to improved production. |
| Foaming issues in fermenter | For large-scale fermentation, excessive foaming can be an issue. Consider using a foam fractionation system to continuously remove surfactin from the culture.[11][12] | Better process control and potentially higher final product recovery. |
Quantitative Data Summary
Table 1: Effect of Genetic Modifications on Surfactin Production in Bacillus subtilis
| Strain/Modification | Parent Strain | Surfactin Titer (mg/L) | Fold Increase | Reference |
| Overexpression of sfp** | B. subtilis 168 | 747.5 ± 6.5 | - | [1] |
| Overexpression of yfiS | Engineered B. subtilis 168 | 1060.7 ± 89.4 | 1.42 | [1] |
| Knockout of codY | Engineered B. subtilis 168 | 1601.8 ± 91.9 | 2.14 | [1] |
| Promoter replacement (PsrfA with Pveg) | B. subtilis 3A38 | 260 | 3.71 | [5] |
| Promoter replacement (PsrfA with P43) | B. subtilis TD7 | - | 3.5 | [10] |
Table 2: Surfactin Production under Optimized Fermentation Conditions
| Bacillus Strain | Fermentation Strategy | Key Optimization Parameters | Surfactin Titer (g/L) | Reference |
| B. subtilis YPS-32 | Shake flask | Molasses, glutamic acid, soybean meal, 42.9°C, 42.8 h, pH 5.0 | 1.82 | [13] |
| B. subtilis YPS-32 | 5L Fermenter with foam reflux | Optimized medium | 2.39 | [13] |
| B. subtilis ATCC 21332 | Repeated fed-batch | Addition of 0.2 mM EDTA–Fe²⁺ complex | 9.414 | [14] |
| B. subtilis BDCC-TUSA-3 | Exponential fed-batch | Maldex-15 as carbon source | 36.1 | [15] |
| Engineered B. subtilis 168 | 5L Fed-batch | - | 3.89 | [1] |
Experimental Protocols
Protocol 1: Promoter Replacement of the srfA Operon
This protocol describes a general workflow for replacing the native promoter of the srfA operon with a stronger promoter using a CRISPR-Cas9-based approach.
-
Design and Construction of the Editing Plasmid:
-
Design a single guide RNA (sgRNA) targeting the native PsrfA promoter region.
-
Synthesize and clone the sgRNA sequence into a B. subtilis CRISPR-Cas9 expression vector (e.g., pJOE8999.1).[16]
-
Design a repair template containing the desired strong promoter (e.g., Pveg, P43) flanked by homologous arms (typically 500-1000 bp) corresponding to the regions upstream and downstream of the native promoter.
-
Clone the repair template into the same or a compatible plasmid.
-
-
Transformation of Bacillus subtilis:
-
Prepare competent B. subtilis cells. There are several established protocols based on starving cells in minimal medium to induce natural competence.[16]
-
Transform the competent cells with the CRISPR-Cas9 editing plasmid.
-
Plate the transformed cells on selective medium (e.g., containing an appropriate antibiotic) and incubate at the permissive temperature for plasmid replication.
-
-
Screening and Verification of Mutants:
-
Screen colonies for the desired promoter replacement by colony PCR using primers that flank the integration site. The product size will differ between wild-type and mutant colonies.
-
Sequence the PCR product from positive colonies to confirm the correct insertion of the new promoter.
-
Cure the CRISPR-Cas9 plasmid from the verified mutant strain, for example, by growing at a non-permissive temperature if the plasmid has a temperature-sensitive replicon.
-
Protocol 2: Gene Knockout using CRISPR-Cas9
This protocol outlines the steps for deleting a target gene, such as codY, in B. subtilis.
-
Design and Construction of the Knockout Plasmid:
-
Design two sgRNAs targeting the 5' and 3' ends of the gene to be deleted.
-
Clone the sgRNA sequences into a B. subtilis CRISPR-Cas9 vector.
-
Design a repair template consisting of homologous arms corresponding to the regions upstream and downstream of the target gene, effectively replacing the gene with a selectable marker or creating a clean deletion.
-
Assemble the repair template into the CRISPR plasmid. An all-in-one plasmid system can simplify the process.[17]
-
-
Transformation and Selection:
-
Transform competent B. subtilis cells with the knockout plasmid.
-
Select for transformants on plates containing the appropriate antibiotic.
-
-
Verification of Gene Deletion:
-
Perform colony PCR with primers flanking the target gene to identify colonies with the deletion (which will show a smaller PCR product).
-
Confirm the deletion by DNA sequencing.
-
Remove the CRISPR-Cas9 plasmid from the confirmed knockout strain.
-
Signaling Pathways and Experimental Workflows
Caption: Quorum-sensing regulation of surfactin biosynthesis in Bacillus subtilis.
Caption: Experimental workflow for promoter replacement to enhance surfactin production.
Caption: Experimental workflow for codY gene knockout to increase surfactin yield.
References
- 1. mdpi.com [mdpi.com]
- 2. abdel-mawgoud.com [abdel-mawgoud.com]
- 3. Enhancement of Surfactin yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substitution of the native srfA promoter by constitutive Pveg in two B. subtilis strains and evaluation of the effect on Surfactin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable Surfactin Production by Bacillus subtilis Using Crude Glycerol from Different Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifications of Surfactin-Type Biosurfactants Produced by Bacillus Species Isolated from Rhizosphere of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Production of Surfactin from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebt.blt.kit.edu [ebt.blt.kit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iwaponline.com [iwaponline.com]
- 16. researchgate.net [researchgate.net]
- 17. isaaa.org [isaaa.org]
Navigating Surfactin C1 Solubility: A Technical Guide to Preventing Precipitation in Buffer Solutions
Bothell, WA – December 4, 2025 – Researchers, scientists, and drug development professionals frequently encounter challenges with the precipitation of Surfactin (B1297464) C1 in aqueous buffer solutions, a critical step in a wide array of experimental workflows. This technical support center provides a comprehensive guide to understanding and troubleshooting this common issue, ensuring the integrity and reproducibility of your research.
This guide offers detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to effectively manage Surfactin C1 solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my buffer solution?
A1: this compound precipitation is most commonly triggered by three main factors: low pH, the presence of divalent cations, and high salt concentrations. This compound is an anionic lipopeptide with two negative charges at neutral pH, making it sensitive to its chemical environment.[1]
-
Low pH: this compound has an optimal aqueous solubility at alkaline pH, typically between 8.0 and 8.5.[2] As the pH drops below 6.0, the carboxyl groups on the peptide ring become protonated, reducing the molecule's overall negative charge and leading to aggregation and precipitation. Acidification to a pH of 2.0 is a standard method for precipitating and purifying surfactin from culture broths.
-
Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are notorious for causing this compound to precipitate.[3] These cations can form ionic bridges between the negatively charged carboxyl groups of different surfactin molecules, leading to the formation of insoluble complexes.[1] This interaction can significantly reduce the concentration of soluble this compound in your solution.
-
High Salt Concentrations: While moderate salt concentrations can sometimes improve the stability of surfactant micelles, high ionic strength can disrupt the hydration shell around the surfactin molecules, promoting aggregation and precipitation.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are excellent choices as Surfactin is readily soluble in these solvents.[4] A typical stock solution concentration is 10-20 mg/mL. Store this stock solution at -20°C for long-term stability. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: How can I prevent this compound from precipitating when I add it to my aqueous buffer?
A3: To prevent precipitation when diluting your this compound stock solution into an aqueous buffer, consider the following strategies:
-
pH Control: Ensure your final buffer pH is in the optimal range of 8.0-8.5. Buffers such as TRIS-HCl are well-suited for maintaining this alkaline pH.
-
Use of Chelating Agents: If your buffer or cell culture medium contains divalent cations, the addition of a chelating agent like citric acid or EDTA can be highly effective. These agents will bind to the divalent cations, preventing them from interacting with the this compound molecules. Studies have shown that citric acid can effectively inhibit surfactin precipitation in the presence of calcium ions.[3]
-
Temperature Considerations: While the effect of temperature on this compound solubility is not as pronounced as pH or divalent cations, it is generally good practice to prepare and handle the solutions at room temperature or 37°C, as some surfactants can be less soluble at lower temperatures.
-
Concentration Management: Be mindful of the critical micelle concentration (CMC) of this compound in your specific buffer. Above the CMC, surfactin molecules self-assemble into micelles, which can enhance their stability in solution. The CMC of surfactin is influenced by factors such as the length of its fatty acid chain, pH, and ionic strength.
Q4: Can I use Phosphate Buffered Saline (PBS) for my experiments with this compound?
A4: Caution is advised when using PBS, especially if it contains calcium and magnesium salts (PBS with Ca²⁺/Mg²⁺). These divalent cations can readily cause this compound to precipitate. If PBS is required for your experimental setup, it is crucial to use a formulation that is free of divalent cations. Even in the absence of added divalent cations, the high ionic strength of standard PBS can sometimes contribute to solubility issues.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to buffer. | Low Buffer pH: The pH of your buffer is too acidic (below 7.0). | Adjust the pH of your buffer to 8.0-8.5 using NaOH before adding the this compound stock solution. |
| Presence of Divalent Cations: Your buffer (e.g., PBS with Ca²⁺/Mg²⁺, cell culture media) contains divalent cations. | Add a chelating agent like citric acid (e.g., at a 2:1 molar ratio to divalent cations) or EDTA to your buffer before introducing this compound. Alternatively, use a divalent cation-free buffer. | |
| "Salting Out" Effect: The ionic strength of your buffer is too high. | If possible, reduce the salt concentration of your buffer. | |
| Solution becomes cloudy or a precipitate forms over time. | Slow Aggregation: The this compound concentration is below its CMC, and individual molecules are slowly aggregating. | Try increasing the this compound concentration to be above the CMC in your final working solution to encourage stable micelle formation. |
| Temperature Fluctuation: The solution has been stored at a low temperature where solubility is reduced. | Store your working solutions at room temperature or 37°C. Avoid refrigeration unless stability at that temperature has been confirmed. | |
| Interaction with other components: Other molecules in your experimental system are interacting with this compound to cause precipitation. | This requires systematic investigation. Test the solubility of this compound with each component of your system individually to identify the problematic substance. | |
| Inconsistent experimental results. | Variable amounts of soluble this compound: Precipitation is occurring to varying degrees between experiments. | Re-evaluate your solution preparation protocol. Ensure consistent pH, absence of divalent cations, and appropriate mixing to achieve complete dissolution before each experiment. Consider filtering your working solution through a 0.22 µm filter before use to remove any pre-existing aggregates. |
Quantitative Data Summary
Table 1: Influence of pH on this compound Solubility in TRIS Buffer
| pH | This compound Solubility (Qualitative) |
| 5.0 | Insoluble/Precipitates |
| 6.0 | Very Low Solubility |
| 7.0 | Low to Moderate Solubility |
| 8.0 | Good Solubility |
| 8.5 | Optimal Solubility |
| 9.0 | Good Solubility |
Table 2: Effect of Divalent Cations on this compound in Aqueous Solution
| Divalent Cation | Concentration | Observation |
| Ca²⁺ | > 1 mM | Precipitation of this compound |
| Mg²⁺ | > 1 mM | Precipitation of this compound |
Table 3: Critical Micelle Concentration (CMC) of Surfactin Homologues
| Surfactin Homologue | Buffer | CMC (mM) |
| C12 | 0.05 M TRIS-HCl (pH 8.5) | 0.35 |
| C13 | 0.05 M TRIS-HCl (pH 8.5) | Not specified |
| C14 | 0.05 M TRIS-HCl (pH 8.5) | Not specified |
| C15 | 0.05 M TRIS-HCl (pH 8.5) | 0.08 |
Data adapted from a study on surfactin homologues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution in DMSO is stable for at least 3 months under these conditions.[5]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your desired aqueous buffer (e.g., 10 mM TRIS, pH 8.5) to 37°C.
-
While gently vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Continue to mix the solution for 5-10 minutes to ensure complete dissolution and equilibration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
For cell culture experiments, prepare the final working solution by adding the this compound stock directly to the pre-warmed cell culture medium, following the same dropwise addition and mixing procedure.
Signaling Pathways and Logical Relationships
This compound is known to interact with cell membranes and modulate various signaling pathways. Below are diagrams illustrating two key mechanisms of action.
Caption: Anticancer signaling pathway of this compound.
Caption: Quorum sensing pathway in B. subtilis involving Surfactin.
References
- 1. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of surfactin produced by Bacillus subtilis isolate BS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Strategies for Cost-Effective Surfactin C1 Production
Welcome to the technical support center for Surfactin (B1297464) C1 production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for reducing production costs and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of high cost in Surfactin C1 production?
A1: The high cost of this compound production is primarily attributed to three main factors:
-
Expensive Culture Media: The use of chemically synthesized media with refined substrates contributes significantly to the overall expense.[1][2]
-
Low Fermentation Yields: Many wild-type or insufficiently optimized strains of Bacillus subtilis produce low titers of surfactin, making the process economically challenging.[3][4][5]
-
Complex Downstream Processing: The recovery and purification of surfactin from the fermentation broth can account for 60-80% of the total production cost, involving multiple steps and the use of organic solvents.[6][7]
Q2: Which low-cost, renewable substrates can replace expensive conventional media components?
A2: Several agro-industrial wastes and byproducts have been successfully used to reduce media costs.[8] Using these alternatives not only lowers expenses but also helps in waste management.[9] Effective options include:
-
Molasses: A byproduct of sugar refining, molasses is a rich source of sugars and has been shown to enhance surfactin yield.[1][9][10][11]
-
Crude Glycerol (B35011): A byproduct of biodiesel production, crude glycerol can serve as a primary carbon source, with some studies showing a five-fold increase in surfactin biosynthesis compared to pure glycerol.[12]
-
Potato Waste/Peels: Starchy wastewater and peels from potato processing are effective substrates.[7][9]
-
Waste Frying Oil & Animal Fats: Hydrophobic substrates like waste oils can be utilized for biosurfactant production.[1][9]
-
Bean Powder and Plant-Based Flours: White beans powder and soybean flour have been successfully used as nutrient-rich, low-cost media components.[9][13][14]
Q3: What are the key metabolic engineering strategies to enhance surfactin production?
A3: Genetically engineering the producer strain, typically Bacillus subtilis, is a powerful strategy to boost yields. Key approaches include:
-
Restoring Surfactin Synthesis: Wild-type B. subtilis 168 cannot synthesize surfactin. Integrating a functional sfp gene restores this ability.[3][15]
-
Overexpressing Transporter Genes: Enhancing the expression of genes like yfiS or yerP, which are involved in surfactin efflux, can increase the secreted titer.[15][16][17]
-
Deleting Competing Pathways: Knocking out genes related to biofilm formation or other non-ribosomal peptide synthetases reduces metabolic competition, redirecting precursors towards surfactin synthesis.[3]
-
Modifying Global Regulators: Deleting transcriptional regulators like codY can significantly enhance the expression of the surfactin synthase (srfA) operon, leading to higher yields.[4][15]
-
Engineering Precursor Supply: Increasing the supply of precursors, such as branched-chain fatty acids, by engineering their biosynthetic pathways can dramatically increase surfactin titers.[3][18]
Q4: How can downstream processing be made more cost-effective?
A4: Optimizing purification is crucial for reducing overall costs. Strategies include:
-
Foam Fractionation: This technique allows for in-situ product recovery (ISPR) during fermentation.[19][20][21] Surfactin naturally accumulates in foam, which can be continuously collected, enriched, and processed, reducing the volume of broth to be purified later.
-
Membrane-Based Techniques: Two-step ultrafiltration (UF) is an effective method that achieves high recovery yield (>67%) and purity (up to 96%).[6] This process minimizes the use of large volumes of organic solvents.[6]
-
Acid Precipitation: After initial recovery (e.g., from foam), surfactin can be easily precipitated by lowering the pH of the solution with concentrated HCl, allowing for simple collection by centrifugation.[22]
Troubleshooting Guides
Guide 1: Low Surfactin Yield
| Question/Issue | Possible Cause | Suggested Solution |
| Why is my surfactin titer unexpectedly low? | Suboptimal Fermentation Conditions: pH, temperature, or aeration may not be optimal for your strain. | Systematically optimize fermentation parameters. An optimal pH is often between 6.3 and 8.0, and temperature around 37°C.[4][23] Use a combination of single-factor tests and response surface methodology (RSM) for thorough optimization.[10][11] |
| Nutrient Limitation or Excess: The concentration of the carbon source (e.g., glucose) or nitrogen source can be critical. Excess glucose can lower pH and inhibit production.[23][24] | Optimize the carbon-to-nitrogen ratio. Test different glucose concentrations; some studies find 6-8 g/L to be optimal, while others use higher concentrations in fed-batch systems.[24] Ensure essential metal ions like iron and manganese are present, as they can improve yield.[21] | |
| Inadequate Inoculum: The age and size of the inoculum can affect the lag phase and overall productivity. | Optimize inoculum age and size. One study found the optimal secondary inoculum age to be 4.5 hours (early exponential phase) at a size of 9.5% (v/v).[25] | |
| Strain Instability: The production strain may have lost its high-yield phenotype. | Re-streak the culture from a frozen stock and verify the strain's identity and productivity in a small-scale pilot experiment. |
Guide 2: Excessive Foaming During Fermentation
| Question/Issue | Possible Cause | Suggested Solution |
| My bioreactor is overfoaming. How can I control it without harming production? | High Surfactin Production: Foaming is a direct consequence of surfactin's surface-active properties. | Implement Foam Fractionation: Instead of treating foam as a problem, use it for in-situ product recovery.[19] Install a foam collector to continuously remove and concentrate the surfactin, which can significantly improve downstream efficiency and prevent reactor overflow.[20][21] |
| Ineffective Antifoaming Agents: Chemical defoamers (e.g., organosilicon-based) can be toxic to the cells and may inhibit growth and surfactin synthesis.[26] | Avoid or Minimize Chemical Defoamers: If foam fractionation is not an option, test the toxicity and efficacy of different antifoam agents at various concentrations. Soybean oil or polyether defoamers have been used, though their effectiveness can be limited.[26] Consider a two-compartment biofilm bioreactor or a foam trap to manage foam mechanically.[26] |
Guide 3: Inefficient Downstream Purification
| Question/Issue | Possible Cause | Suggested Solution |
| My recovery yield after purification is very low. | Inefficient Precipitation: The pH adjustment for acid precipitation might be incorrect, or the precipitate may be difficult to collect. | Ensure the pH is lowered to approximately 2.0 using a strong acid like HCl to fully precipitate the surfactin. After precipitation, use high-speed centrifugation to pellet the product effectively. |
| The purity of my final product is poor. | Contamination with Other Biomolecules: Proteins and other media components are co-purifying with surfactin. | Implement a Two-Step Ultrafiltration (UF) Process: Use a first UF step to separate surfactin micelles from smaller impurities. Then, add methanol (B129727) or ethanol (B145695) to disrupt the micelles and use a second UF step with a smaller molecular weight cutoff to separate surfactin monomers from larger proteins.[6] |
| The ultrafiltration membrane is fouling quickly. | Concentration Polarization and Fouling: High concentrations of proteins and other macromolecules can clog the membrane pores. | Optimize the transmembrane pressure and cross-flow velocity to minimize fouling. Consider using ceramic membranes, which have higher chemical resistance, allowing for more aggressive cleaning protocols and potentially longer lifetimes.[6] |
Data Presentation
Table 1: Comparison of Surfactin Yields from Various Low-Cost Substrates
| Substrate(s) | Producing Strain | Yield (g/L) | Reference |
| Soap-Derived Crude Glycerol (40 g/L) | Bacillus subtilis #309 | 2.8 | [12] |
| Molasses (20 g/L) & Optimized Media | B. subtilis YPS-32 | 2.39 | [10][11][27] |
| White Beans Powder (6%) + Waste Frying Oil (1.5%) | B. subtilis SNW3 | 1.17 | [13] |
| Potato Effluent | B. subtilis | 0.6 | [23] |
| Pharmamedia + Sucrose + Fe⁺ | B. subtilis MZ-7 | 0.3 | [22] |
Table 2: Impact of Genetically Engineered Modifications on Surfactin Titer
| Genetic Modification | Strain | Titer (mg/L) | Fold Increase | Reference |
| Restore sfp gene | B. subtilis 168 | 400 | N/A | [3] |
| Overexpress transporter yfiS | B. subtilis 168 | 1060.7 | ~1.4x | [15][26] |
| Knockout regulator codY | B. subtilis 168 | 1601.8 | ~2.1x | [15][16] |
| Combinatorial Engineering (precursor supply, tolerance, etc.) | B. subtilis 168 | 8500 | 20.3x | [3] |
| Combinatorial Engineering (nitrate reduction, transport, etc.) | B. subtilis ATCC 21332 | 14400 | 41.4x | [16][28] |
Visualizations and Workflows
Caption: A logical workflow for reducing this compound production costs.
Caption: Simplified regulatory pathway for surfactin biosynthesis in B. subtilis.
Caption: Experimental workflow for optimizing fermentation conditions.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation in a 5L Bioreactor
This protocol is adapted from methodologies described for enhancing surfactin production.[15][26]
-
Seed Culture Preparation:
-
Streak the B. subtilis production strain onto an LB plate and incubate overnight at 37°C.
-
Pick a single colony and inoculate it into 100 mL of LB liquid medium.
-
Culture overnight at 37°C with shaking at 220 rpm.
-
-
Bioreactor Preparation:
-
Inoculation and Fermentation:
-
Transfer the 100 mL seed culture to the 1.9 L of fermentation medium in the bioreactor.
-
Set the fermentation parameters:
-
-
Fed-Batch Strategy:
-
Prepare a concentrated feed solution. For example: 240 g/L glucose, 30 g/L tryptone, 25 g/L beef extract, 5 g/L L-leucine, and 75 mg/L FeSO₄·7H₂O.[26]
-
Begin adding the feed solution automatically to maintain the DO at the target level (40-50%), indicating substrate consumption.
-
-
Foam Management:
-
If not using foam fractionation, add an organosilicon defoamer as needed to control foam. Note the potential for toxicity.[26]
-
-
Sampling and Monitoring:
Protocol 2: Quantification of Surfactin by HPLC
This protocol is based on standard methods for surfactin analysis.[29]
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to pH 2.0 with concentrated HCl and let it stand overnight at 4°C to precipitate the crude surfactin.
-
Centrifuge to collect the precipitate.
-
Redissolve the pellet in a known volume of methanol or an appropriate buffer.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution:
-
A typical gradient might be:
-
0-9 min: 60% B to 93% B.
-
9-20 min: Hold at 93% B.
-
Followed by re-equilibration to 60% B.
-
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Integrate the peak area corresponding to surfactin in the samples and calculate the concentration using the standard curve.
-
References
- 1. Cost effective technologies and renewable substrates for biosurfactants’ production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and optimization of surfactin produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematically engineering the biosynthesis of a green biosurfactant surfactin by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Available strategies for improving the biosynthesis of surfactin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New sustainable alternatives to reduce the production costs for surfactin 50 years after the discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-cost production and application of lipopeptide for bioremediation and plant growth by Bacillus subtilis SNW3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2002026961A2 - Production process of surfactin - Google Patents [patents.google.com]
- 15. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. ebt.blt.kit.edu [ebt.blt.kit.edu]
- 21. Enhanced Production of Surfactin from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ftb.com.hr [ftb.com.hr]
- 24. Enhancement of Surfactin yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. sciforum.net [sciforum.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Surfactin C15 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Surfactin (B1297464) C15.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing potential causes and recommended solutions in a clear question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| STAB-001 | Why is there a decrease in the antimicrobial/surface activity of my Surfactin C15 formulation over time? | The primary cause is the chemical degradation of Surfactin C15, most commonly through the hydrolysis of its cyclic lactone ring. This process is accelerated by alkaline pH conditions.[1][2] Other contributing factors can include oxidation or photodegradation. | • pH Adjustment: Maintain the formulation pH in the slightly acidic to neutral range (pH 5-7) for optimal stability. Surfactin exhibits good stability in this range.[2] • Storage Conditions: Store formulations at refrigerated temperatures (2-8 °C) and protect from light. • Inert Atmosphere: For oxygen-sensitive formulations, consider purging the headspace of the container with an inert gas like nitrogen or argon. |
| STAB-002 | My Surfactin C15 formulation appears cloudy or has formed a precipitate. What is the cause and how can I resolve it? | Precipitation of Surfactin C15 can occur due to several factors: • pH-dependent solubility: Surfactin C15 has poor solubility in acidic conditions (pH < 5) due to the protonation of its carboxylic acid groups.[2] • Aggregation: At concentrations above its critical micelle concentration (CMC), surfactin molecules self-assemble into micelles. Changes in temperature, pH, or ionic strength can disrupt micelle stability and lead to aggregation and precipitation.[1] • Interaction with divalent cations: The presence of divalent cations like Ca²⁺ or Mg²⁺ can lead to the formation of insoluble salts with the negatively charged carboxyl groups of surfactin. | • pH Control: Ensure the pH of your aqueous formulation is above 5, with optimal solubility typically observed at pH 8-8.5.[2] • Excipient Addition: Consider the addition of stabilizing excipients such as non-ionic polymers (e.g., PEG, PVP) or cyclodextrins to improve solubility and prevent aggregation. • Chelating Agents: If divalent cations are present, incorporate a chelating agent like EDTA to sequester the metal ions and prevent salt formation.[3][4] • Solvent System: For non-aqueous or co-solvent systems, ensure Surfactin C15 is fully dissolved and compatible with all components. |
| STAB-003 | I am observing new, unexpected peaks in my HPLC/UPLC-MS analysis of a stored Surfactin C15 formulation. What are these? | These new peaks are likely degradation products of Surfactin C15. The most common degradation product results from the hydrolysis of the lactone ring, leading to a linear form of the lipopeptide. This linearized form will have a different retention time on a reversed-phase column.[1] Other peaks could correspond to oxidized forms or photodegradation products. | • Characterize Degradants: Use high-resolution mass spectrometry (MS/MS) to identify the structure of the degradation products. A mass increase of 18 Da often corresponds to the hydrolyzed, linear form.[2] • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products. This will help in confirming the identity of the peaks observed in your stability samples. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of Surfactin C15 formulations.
1. What is the primary degradation pathway for Surfactin C15?
The most significant degradation pathway for Surfactin C15 is the hydrolysis of the ester bond within the cyclic lactone ring. This ring-opening reaction results in a linear lipopeptide, which may exhibit reduced biological activity. This hydrolysis is particularly accelerated under alkaline (basic) pH conditions.
References
- 1. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic resistance to the lipopeptide surfactin as identified through imaging mass spectrometry of bacterial competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OEM Anti-Chelating Agent EDTA for Enhanced Product Stability and Performance [thinkdochemicals.com]
- 4. interchim.fr [interchim.fr]
Technical Support Center: Purification of Surfactin C1 from Culture Broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Surfactin (B1297464) C1 from bacterial culture broth.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for Surfactin C1 purification.
Issue 1: Low Yield of this compound After Initial Extraction (Acid Precipitation/Solvent Extraction)
-
Question: I am getting a very low yield of my crude surfactin extract after performing acid precipitation. What could be the reason and how can I improve it?
-
Answer: Low recovery after acid precipitation is a common issue. Here are several factors that could be contributing to this problem and potential solutions:
-
Incomplete Precipitation: The pH of the supernatant is critical for efficient precipitation of surfactin. The isoelectric point of surfactin is around pH 2.0. Ensure that the pH of your cell-free supernatant is accurately adjusted to 2.0 using a strong acid like concentrated HCl.[1][2] Inadequate acidification will result in incomplete precipitation.
-
Loss During Centrifugation/Filtration: The precipitated surfactin can be very fine and may be lost during the separation step. Use a high-speed centrifugation (e.g., 18,000 x g for 15 minutes) to ensure a compact pellet.[3] When decanting the supernatant, do so carefully to avoid disturbing the pellet.
-
Washing Steps: Washing the precipitate with acidified water (pH 2.0) is necessary to remove water-soluble impurities.[3] However, excessive washing can lead to some loss of the product. Use a minimal amount of acidified water for washing.
-
Redissolving the Precipitate: The precipitate should be redissolved in an appropriate buffer at a neutral or slightly alkaline pH (e.g., pH 7.0) to ensure complete solubilization before downstream processing.[3]
-
Issue 2: Co-purification of Other Lipopeptides (Iturin and Fengycin)
-
Question: My semi-purified surfactin sample shows contamination with other lipopeptides like iturin and fengycin (B216660) when I run an HPLC. How can I separate them?
-
Answer: Bacillus species often co-produce different families of lipopeptides, making their separation challenging.[4][5] Here are some strategies to improve the separation of this compound from iturin and fengycin:
-
Chromatographic Techniques: A single purification method is often insufficient.[4] A multi-step chromatographic approach is highly recommended.
-
Silica Gel Chromatography: Utilize a stepwise gradient of chloroform (B151607) and methanol (B129727) to separate the different lipopeptide families.[4]
-
Size Exclusion Chromatography: This can be used to separate molecules based on their size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for separating surfactin isoforms and other lipopeptide families.[4][6] A C18 column is commonly used with a mobile phase consisting of acetonitrile (B52724) and water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[4][7][8] Optimizing the gradient of the organic solvent is crucial for achieving good resolution.
-
-
Issue 3: Poor Resolution of this compound Peak in RP-HPLC
-
Question: I am having trouble getting a sharp, well-resolved peak for this compound during my RP-HPLC purification. The peaks are broad or overlapping. What can I do?
-
Answer: Achieving high resolution in RP-HPLC for surfactin isoforms requires careful optimization of several parameters:
-
Mobile Phase Composition: The ratio of acetonitrile to water and the concentration of the modifier (e.g., TFA) significantly impact the separation. A shallow gradient of acetonitrile is often necessary to separate closely related surfactin isoforms.[9] A typical mobile phase is a gradient of acetonitrile in water with 0.1% TFA.[4]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally provides better separation but increases the run time. A flow rate of around 1-2 mL/min is a good starting point for analytical scale separations.[4][7]
-
Column Selection: A high-performance C18 column with a small particle size (e.g., 5 µm) is recommended for good separation.[4][7]
-
Sample Preparation: Ensure your sample is completely dissolved in the mobile phase and filtered before injection to prevent column clogging and peak distortion.
-
Issue 4: Low Purity of Final this compound Product
-
Question: After multiple purification steps, the purity of my this compound is still below the desired level for my application. What other techniques can I try?
-
Answer: If standard chromatographic methods are not yielding the desired purity, consider these advanced or alternative techniques:
-
Foam Fractionation: This technique exploits the surface-active properties of surfactin for its separation directly from the fermentation broth.[1][10][11][12][13] It can significantly enrich the surfactin concentration, providing a purer starting material for subsequent chromatographic steps.[10]
-
Two-Step Ultrafiltration (UF): This method takes advantage of the micelle-forming ability of surfactin.[5][14][15] In the first step, a membrane with a suitable molecular weight cut-off (MWCO) retains the surfactin micelles. In the second step, a solvent like methanol is added to disrupt the micelles, allowing the smaller surfactin monomers to pass through the membrane, thereby separating them from larger impurities.[15][16] A recovery yield of over 67% and purity up to 96% can be achieved with this method.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from a Bacillus subtilis culture?
A1: The yield of surfactin can vary significantly depending on the bacterial strain, culture conditions, and the purification strategy employed. Wild-type strains typically produce surfactin in the range of 100–600 mg/L.[17] However, with optimized fermentation conditions and genetically engineered strains, yields can be significantly higher, reaching several grams per liter.[18][19][20] The final purified yield of a specific isoform like this compound will be a fraction of the total surfactin produced.
Q2: How can I efficiently remove cells and other large debris from the culture broth before starting the purification?
A2: The initial clarification of the culture broth is a crucial step to prevent fouling of downstream equipment. This is typically achieved by centrifugation at high speed (e.g., 6000 rpm for 20 minutes) to pellet the bacterial cells.[2] The resulting cell-free supernatant is then used for the subsequent purification steps. Microfiltration can also be employed for this purpose.
Q3: What are the most common methods for the initial recovery of surfactin from the cell-free supernatant?
A3: The most widely used methods for the initial recovery of surfactin are:
-
Acid Precipitation: Adjusting the pH of the supernatant to 2.0 with a strong acid causes the surfactin to precipitate out of the solution.[1][2]
-
Solvent Extraction: Organic solvents like chloroform, ethyl acetate, or a mixture of chloroform and methanol can be used to extract surfactin from the supernatant.[4][15]
-
Foam Fractionation: This method utilizes the foaming ability of surfactin to concentrate it from the culture broth.[1][10][11][12][13]
Q4: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase for RP-HPLC?
A4: Trifluoroacetic acid (TFA) is an ion-pairing agent commonly used in RP-HPLC for the separation of peptides and proteins. In the case of surfactin, which has free carboxyl groups, TFA helps to suppress the ionization of these groups, reducing their interaction with the stationary phase and resulting in sharper, more symmetrical peaks.[21]
Q5: How can I quantify the amount of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying surfactin.[7][8] A standard curve should be generated using a purified this compound standard of known concentration. The concentration of this compound in your samples can then be determined by comparing the peak area to the standard curve. The detection is typically done using a UV detector at 210 nm.[4]
Data Presentation
Table 1: Comparison of Different Surfactin Purification Techniques
| Purification Step | Typical Purity | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Acid Precipitation | Low (Crude Extract) | >97% | Simple, cost-effective for initial recovery.[16] | Low purity, co-precipitates other proteins and lipids. |
| Solvent Extraction | Moderate | Variable | Can be effective for initial cleanup. | Requires large volumes of organic solvents, potential for emulsion formation.[22] |
| Foam Fractionation | Enrichment Factor: 4-51.6 | High | In-situ product removal, reduces product inhibition.[1][12] | Foaming can be difficult to control, may be affected by cell presence.[12] |
| Two-Step Ultrafiltration | Up to 96% | >67% | High purity and recovery, avoids large solvent volumes.[14] | Membrane fouling can be an issue, requires micelle formation.[22][23] |
| Silica Gel Chromatography | Moderate | Variable | Good for separating lipopeptide families. | Requires organic solvents, can be time-consuming. |
| RP-HPLC | >95% (for specific isoforms) | Variable | High resolution for separating isoforms, excellent for final polishing.[6] | Expensive, small scale, requires specialized equipment. |
Experimental Protocols
Protocol 1: Crude Surfactin Extraction by Acid Precipitation
-
Cell Removal: Centrifuge the Bacillus subtilis culture broth at 6,000 rpm for 20 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean container.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) to the supernatant to adjust the pH to 2.0. A white precipitate of surfactin will form.
-
Incubation: Store the acidified supernatant at 4°C overnight to allow for complete precipitation.[2]
-
Centrifugation: Centrifuge the mixture at 18,000 x g for 15 minutes at 4°C to collect the crude surfactin precipitate.[3]
-
Washing: Discard the supernatant and wash the pellet twice with a small volume of acidified distilled water (pH 2.0).
-
Solubilization: Resuspend the pellet in a minimal volume of distilled water and adjust the pH to 7.0 with sodium hydroxide (B78521) (NaOH) to dissolve the surfactin.
-
Lyophilization: Freeze-dry the solution to obtain the crude surfactin powder.
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude or semi-purified surfactin extract in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Elution Gradient:
-
Flow Rate: Set the flow rate to 1.0 mL/min.[4]
-
Injection and Fraction Collection: Inject the prepared sample. Collect the fractions corresponding to the this compound peak based on the retention time of a standard or further analysis by mass spectrometry.
-
Post-Purification: Evaporate the acetonitrile from the collected fractions and lyophilize to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound from culture broth.
Caption: Troubleshooting logic for low yield of crude surfactin extract.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of surfactin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Batch production of biosurfactant with foam… | Oxford Martin School [oxfordmartin.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluation of an external foam column for in situ product removal in aerated surfactin production processes [frontiersin.org]
- 13. Enhanced Production of Surfactin from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rational strain improvement for surfactin production: enhancing the yield and generating novel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of Surfactin yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering [mdpi.com]
- 20. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization and Online Detection of Surfactin Isomers Based on HPLC-MSn Analyses and Their Inhibitory Effects on the Overproduction of Nitric Oxide and the Release of TNF-α and IL-6 in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
genetic engineering strategies to increase Surfactin C1 synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on increasing Surfactin (B1297464) C1 synthesis through genetic engineering. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your surfactin production experiments.
Issue 1: Low or No Surfactin Production
Question: I am not detecting any or very low levels of surfactin in my Bacillus subtilis culture. What are the possible causes and solutions?
Answer:
Several factors can contribute to low or nonexistent surfactin production. Here's a systematic troubleshooting guide:
-
Check Your Strain's Genetic Background:
-
sfp Gene Integrity: Wild-type Bacillus subtilis 168 has a nonsense mutation in the sfp gene, which encodes the phosphopantetheinyl transferase (PPTase) essential for surfactin synthesis. Ensure your strain has a functional sfp gene. If not, you will need to integrate a wild-type sfp gene to restore surfactin production.[1]
-
srfA Operon: The srfA operon is a large (~25 kb) locus required for surfactin synthesis.[2][3] Any mutations or disruptions within this operon, particularly in the 5' half, can abolish production.[2][3] Verify the integrity of the srfA operon in your strain.
-
-
Review Your Culture Conditions:
-
Medium Composition: The composition of your fermentation medium is crucial. Key components to optimize include carbon sources (glucose is often preferred), nitrogen sources, and metal ions like Fe²⁺, Mn²⁺, Mg²⁺, and K⁺ which act as cofactors for the synthetase enzymes.[4][5] High concentrations of glucose (50-60 g/L) can sometimes lead to the accumulation of acidic byproducts, lowering the pH and inhibiting production.[4]
-
Aeration and pH: Inadequate aeration and suboptimal pH can negatively impact cell growth and, consequently, surfactin synthesis. Ensure vigorous shaking for sufficient oxygen supply and maintain the pH of the medium within the optimal range for your strain (typically around 7.0).[4][6]
-
-
Investigate Precursor Supply:
-
Fatty Acid and Amino Acid Availability: Surfactin is a lipopeptide composed of a β-hydroxy fatty acid and seven amino acids (L-Glu, L-Leu, D-Leu, L-Val, L-Asp, D-Leu, and L-Leu).[4] Insufficient supply of these precursors can be a bottleneck. Consider metabolic engineering strategies to enhance the biosynthesis of branched-chain fatty acids and the required amino acids.[1][7]
-
Issue 2: Surfactin Yield is Lower Than Expected After Genetic Modification
Question: I have engineered my B. subtilis strain (e.g., overexpressed a key gene), but the increase in surfactin yield is minimal. What could be wrong?
Answer:
Achieving a significant fold-increase in surfactin production often requires a multi-pronged approach. If a single modification isn't yielding the desired results, consider the following:
-
Promoter Strength and Type:
-
Replacing the native promoter of the srfA operon (PsrfA) with a stronger constitutive or inducible promoter can be effective. However, the choice of promoter is critical. Some studies have shown that replacing PsrfA with certain constitutive promoters can actually decrease surfactin synthesis.[8][9] Conversely, using strong inducible promoters like Pspac has been reported to increase the yield tenfold.[1]
-
-
Metabolic Bottlenecks:
-
Precursor Limitation: Overexpressing the surfactin synthetase genes (srfA operon) will not lead to a significant increase in production if the supply of fatty acid and amino acid precursors is the limiting factor.[7][10] You may need to co-express genes involved in the biosynthesis of these precursors. For example, enhancing the leucine (B10760876) metabolic pathway has been shown to result in a 20.9-fold increase in surfactin production.[1]
-
Competing Pathways: Cellular resources may be diverted to other metabolic pathways, such as the synthesis of other secondary metabolites or biofilm formation. Knocking out genes involved in these competing pathways can redirect metabolic flux towards surfactin synthesis.[1]
-
-
Efflux and Transport:
-
Regulatory Factors:
Issue 3: Difficulty in Purifying Surfactin C1
Question: I am having trouble purifying this compound from the fermentation broth. What are some effective methods?
Answer:
The purification of surfactin can be challenging due to its amphiphilic nature and the presence of other lipopeptides and biomolecules in the culture supernatant. Common and effective purification strategies include:
-
Acid Precipitation: This is often the first step. Lowering the pH of the cell-free supernatant to around 2.0 using concentrated HCl will cause the acidic lipopeptide surfactin to precipitate. The precipitate can then be collected by centrifugation.
-
Solvent Extraction: The crude surfactin precipitate can be redissolved in an alkaline aqueous solution (e.g., pH 8.0) and then extracted with a solvent like n-butanol.
-
Chromatography: For higher purity, chromatographic methods are necessary. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the final purification and separation of different surfactin isoforms.
-
Membrane-Based Techniques: Ultrafiltration can be used to concentrate surfactin from the cell-free broth before further purification steps.[11]
It's important to note that the diverse physicochemical properties of different lipopeptides can make the purification process challenging.[12] A combination of these methods is often required to achieve high purity.[13]
Frequently Asked Questions (FAQs)
Q1: What is the primary genetic target for increasing surfactin synthesis?
A1: The srfA operon is the central genetic locus for surfactin biosynthesis.[2][3] Strategies often revolve around increasing the transcription of this operon, for example, through promoter engineering.[1][14] Additionally, the sfp gene, which is essential for the post-translational modification of the surfactin synthetase, is a critical target, especially in strains like B. subtilis 168 where it is naturally mutated.[1]
Q2: How can I specifically increase the production of the C1 isoform of surfactin?
A2: The length of the fatty acid chain in surfactin is determined by the availability of fatty acid precursors. To specifically increase the proportion of a certain isoform, you can manipulate the fatty acid biosynthesis pathway. For instance, modulating the availability of specific branched-chain amino acids, which serve as precursors for the fatty acid chains, can influence the final isoform distribution.[15] Supplementing the culture medium with specific precursors, such as valine, has been shown to enhance the proportion of C14 surfactin homologues.[15]
Q3: What are the most effective metabolic engineering strategies for boosting surfactin yield?
A3: A combination of strategies is generally most effective. These include:
-
Enhancing Precursor Supply: Overexpressing genes in the fatty acid and amino acid biosynthesis pathways.[1][7]
-
Promoter Engineering: Replacing the native PsrfA promoter with a stronger, inducible promoter like Pspac or Pg3.[1]
-
Deleting Competing Pathways: Knocking out genes for other non-ribosomal peptide synthetases or pathways that consume the same precursors.[1]
-
Optimizing Efflux: Overexpressing transporter genes like yfiS to facilitate surfactin secretion.[8][9]
-
Modifying Global Regulators: Deleting negative regulators like codY.[8][9][10]
Q4: Are there any non-genetic strategies to improve surfactin production?
A4: Yes, optimizing fermentation conditions can significantly improve yields. This includes optimizing the medium composition (carbon and nitrogen sources, metal ions), pH, temperature, and aeration.[4][5] Fed-batch fermentation strategies have also been successfully employed to achieve high-density cultures and increased surfactin titers.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative improvements in surfactin production achieved through various genetic engineering strategies reported in the literature.
Table 1: Surfactin Production Enhancement through Gene Overexpression and Deletion
| Strain | Genetic Modification | Surfactin Titer (mg/L) | Fold Increase | Reference |
| B. subtilis 168 | Overexpression of sfp** | 747.5 ± 6.5 | - | [8][9] |
| B. subtilis 168 | Overexpression of yfiS | 1060.7 ± 89.4 | 1.4 | [8][9] |
| B. subtilis 168 | Knockout of codY | 1601.8 ± 91.9 | 2.1 | [8][9] |
| B. subtilis 168 | Fed-batch fermentation of engineered strain | 3890 ± 70 | 5.2 (vs initial sfp*) | [8][9] |
| B. subtilis 168 | Removal of competing genes (biofilm, other NRPs) | - | 3.3 | [1] |
| B. subtilis TS1726 | Overexpression of yngH (biotin carboxylase II) | 13,370 | 1.43 | [4] |
| B. subtilis | Co-overexpression of ldeHA and acc | - | 1.55 | [7] |
Table 2: Impact of Promoter Engineering on Surfactin Production
| Strain | Promoter Replacement | Surfactin Titer (g/L) | Fold Increase | Reference |
| B. subtilis | PsrfA -> Pspac | - | 10 | [1] |
| B. subtilis THY-7 | PsrfA -> Pg3 | 9.74 (from 0.55) | 17.7 | [1] |
| B. subtilis DSM 10T | PsrfA -> Pveg | 0.04 (from 0.62) | 0.06 (Decrease) | [8] |
| B. amyloliquefaciens GR167ID | PsrfA -> PRsuc | 0.311 | 10.4 (vs GR167) | [16] |
Experimental Protocols
Protocol 1: Construction of a Surfactin-Producing B. subtilis 168 Strain
This protocol describes the basic steps to enable surfactin production in the non-producing B. subtilis 168 strain by introducing a functional sfp gene.
-
Plasmid Construction:
-
Amplify the wild-type sfp gene from a surfactin-producing B. subtilis strain (e.g., ATCC 21332) using PCR.
-
Clone the amplified sfp gene into an appropriate E. coli - B. subtilis shuttle vector that allows for integration into the B. subtilis chromosome (e.g., at the amyE locus). The plasmid should also carry a selectable marker (e.g., chloramphenicol (B1208) resistance).
-
-
Transformation of B. subtilis 168:
-
Prepare competent B. subtilis 168 cells.
-
Transform the competent cells with the constructed plasmid containing the sfp gene.
-
Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
-
Verification of Integration:
-
Confirm the successful integration of the sfp gene into the chromosome by PCR using primers flanking the integration site.
-
Further verify by checking for the loss of amylase activity if the amyE locus was used for integration.
-
-
Confirmation of Surfactin Production:
-
Inoculate a single colony of the engineered strain into a suitable fermentation medium.
-
Incubate at 37°C with shaking for 48 hours.
-
Analyze the culture supernatant for surfactin production using methods like HPLC or a drop-collapse assay.
-
Protocol 2: Fermentation for Surfactin Production
This protocol provides a general procedure for shake-flask fermentation to produce surfactin.
-
Seed Culture Preparation:
-
Inoculate a single colony of the surfactin-producing B. subtilis strain into 30 mL of LB liquid medium in a 250 mL flask.
-
Incubate at 37°C with shaking at 200 rpm for 12 hours.[8]
-
-
Fermentation:
-
Inoculate 2.5 mL of the seed culture into a 250 mL flask containing 50 mL of fermentation medium.[8] A typical fermentation medium might contain glucose (25 g/L), tryptone (10 g/L), beef extract (3 g/L), phosphates, and various metal salts.[6]
-
Incubate at 37°C with shaking at 220 rpm for 48 hours.[6][8]
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals to measure cell growth (OD600) and surfactin concentration.
-
Centrifuge the samples to separate the cells from the supernatant.
-
Analyze the supernatant for surfactin content using HPLC.
-
Visualizations
Diagram 1: Simplified Surfactin Biosynthesis Pathway
References
- 1. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srfA is an operon required for surfactin production, competence development, and efficient sporulation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic engineering of the branched-chain fatty acid biosynthesis pathway to enhance surfactin production from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing surfactin production by using systematic CRISPRi repression to screen amino acid biosynthesis genes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational strain improvement for surfactin production: enhancing the yield and generating novel structures [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Statistical Media Optimization for Surfactin C1 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the statistical media optimization of Surfactin (B1297464) C1 production.
Frequently Asked Questions (FAQs)
Q1: What is statistical media optimization and why is it important for Surfactin C1 production?
A1: Statistical media optimization is a systematic approach that uses statistical experimental designs, such as Plackett-Burman design and Response Surface Methodology (RSM), to identify the most significant factors affecting this compound production and to determine their optimal levels.[1][2][3][4] This methodology is crucial for enhancing the yield of this compound, which is often limited by low productivity and high production costs in microbial fermentation.[5][6][7][8] By optimizing the culture medium components and fermentation conditions, a significant increase in surfactin yield can be achieved, making the production process more cost-effective and efficient.[2][3][9]
Q2: Which statistical designs are most commonly used for media optimization in this compound production?
A2: The most common two-step approach involves:
-
Plackett-Burman Design (PBD): This is a screening design used to identify the most significant media components and environmental factors affecting this compound production from a large number of variables.[2][3][4]
-
Response Surface Methodology (RSM): Once the critical factors are identified through PBD, RSM, often using a Central Composite Design (CCD) or Box-Behnken design, is employed to determine the optimal levels of these significant variables and to study their interactions.[1][2][3][5][6][9]
Q3: What are the key media components and environmental factors that I should consider for optimization?
A3: Based on numerous studies, the following factors have a significant impact on this compound production:
-
Carbon Sources: Various carbon sources like glucose, molasses, sucrose, and glycerol (B35011) have been shown to influence surfactin yield.[5][10][11] Inexpensive waste products are also being explored to reduce costs.[5][7]
-
Nitrogen Sources: Both organic (e.g., yeast extract, peptone, glutamic acid) and inorganic (e.g., ammonium (B1175870) nitrate, ammonium sulfate) nitrogen sources are critical.[5][11][12] The carbon-to-nitrogen (C/N) ratio is also a crucial parameter to optimize.[13]
-
Metal Ions: Divalent cations such as Mg²⁺, Fe²⁺, Mn²⁺, and K⁺ play an important role in the biosynthesis of surfactin.[10]
-
Environmental Factors: pH, temperature, agitation speed, and dissolved oxygen levels are critical physical parameters that need to be controlled and optimized during fermentation.[5][8]
Q4: How can I accurately quantify the amount of this compound produced in my experiments?
A4: Several analytical methods are available for the quantification of surfactin:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying different isoforms of surfactin.[5][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the quantitative determination of each isoform in the surfactin family after hydrolysis and derivatization.[15][16]
-
CPC-BTB Colorimetric Assay: This is a rapid method for determining surfactin content.[5][17]
-
Surface Tension Measurement: While not a direct quantification method, measuring the reduction in surface tension of the culture broth can indicate the presence and activity of biosurfactants like surfactin. The critical micelle concentration (CMC) is a key parameter derived from these measurements.[18]
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| Inappropriate Strain | Verify the genetic potential of your Bacillus subtilis strain for surfactin production. Some strains are naturally low producers. |
| Suboptimal Media Composition | Screen a variety of carbon and nitrogen sources. Perform a Plackett-Burman design to identify key nutritional requirements.[2][3] |
| Incorrect Fermentation Conditions | Optimize pH, temperature, and agitation speed. Ensure adequate aeration, as oxygen supply is crucial for surfactin synthesis.[5][8] |
| Presence of Inhibitory Substances | Some media components, particularly from waste substrates, may contain inhibitors. Consider a detoxification step or using a more defined medium for initial experiments. |
| Inaccurate Quantification Method | Validate your analytical method (e.g., HPLC, GC-MS) with a pure surfactin standard.[5][15] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize your inoculum preparation procedure, including the age and cell density of the seed culture.[19] |
| Inhomogeneous Media | Ensure all media components are completely dissolved and the medium is well-mixed before inoculation. |
| Fluctuations in Fermentation Conditions | Use a bioreactor with precise control over pH, temperature, and dissolved oxygen to maintain stable conditions.[19] |
| Foaming | Excessive foaming can lead to loss of culture volume and affect aeration. Use an antifoaming agent or a foam fractionation system.[20] |
| Sample Handling and Storage | Standardize your sample collection, processing, and storage procedures to prevent degradation of surfactin before analysis. |
Issue 3: Difficulty in Optimizing with Statistical Methods
| Possible Cause | Troubleshooting Step |
| Incorrect Range of Factors in Experimental Design | Conduct preliminary single-factor experiments to determine a reasonable range for each variable before implementing a multi-factorial design.[5] |
| Interaction between Factors Not Considered | A Plackett-Burman design does not account for interactions. Use a full factorial design or Response Surface Methodology (RSM) to study interactions between significant factors.[4] |
| Insufficient Number of Experiments | Ensure your experimental design has enough runs to provide sufficient statistical power for the analysis. |
| Model is Not a Good Fit | Check the statistical significance of your model (e.g., using ANOVA). If the model is not significant, you may need to re-evaluate the chosen factors or their ranges. |
Data Presentation: Optimized Media and Fermentation Parameters
The following tables summarize optimized conditions for surfactin production from various studies to provide a reference for experimental design.
Table 1: Optimized Media Compositions for Surfactin Production
| Component | Study 1 (g/L) [9] | Study 2 (g/L) [5][6] | Study 3 (g/L) [2] |
| Carbon Source | Glucose: 45.0 | Molasses: 20.0 | Maltose: (Optimized via RSM) |
| Nitrogen Source 1 | Urea: 6.33 | Glutamic acid: 15.0 | L-arginine: (Optimized via RSM) |
| Nitrogen Source 2 | Monosodium glutamate: 1.0 | Soybean meal: 4.5 | - |
| MgSO₄·7H₂O | 1.85 | 0.4 | - |
| KCl | 0.4 | 0.375 | - |
| K₂HPO₄ | 0.5 | 0.5 | - |
| Fe₂(SO₄)₃ | - | 0.001725 | - |
| CaCl₂ | - | - | (Optimized via RSM) |
| FeSO₄ | - | - | (Found to be insignificant) |
| Trace Elements | 0.5 mL | - | - |
| Surfactin Yield | 1.25 g/L | 1.82 g/L | 47.58 g/L |
Table 2: Optimized Fermentation Conditions for Surfactin Production
| Parameter | Study 1 [5][6] | Study 2 [13][21] |
| pH | 5.0 | 7.0 |
| Temperature (°C) | 42.9 | 30 |
| Agitation (rpm) | - | 250 |
| Inoculum Size (%) | 2 | - |
| Fermentation Time (h) | 42.8 | 48 |
Experimental Protocols
Protocol 1: Screening of Significant Factors using Plackett-Burman Design (PBD)
-
Variable Selection: Identify a list of potential factors (media components and environmental conditions) that may influence this compound production.
-
Level Assignment: Assign two levels, a high (+) and a low (-), for each factor based on literature review or preliminary experiments.
-
Experimental Design: Generate the PBD matrix, which specifies the combination of high and low levels for each factor in each experimental run.
-
Experimentation: Conduct the fermentation experiments according to the design matrix.
-
Response Measurement: Quantify the this compound yield for each experimental run.
-
Data Analysis: Analyze the results using statistical software to determine the main effect of each factor and identify the significant variables based on their p-values.
Protocol 2: Optimization using Response Surface Methodology (RSM)
-
Factor Selection: Choose the most significant factors identified from the PBD screening.
-
Level Selection: Define at least three levels for each selected factor: a central point, and axial points (for CCD) or corner points (for Box-Behnken).
-
Experimental Design: Generate the RSM design matrix (e.g., CCD or Box-Behnken).
-
Experimentation: Perform the fermentation experiments as dictated by the design matrix.
-
Response Measurement: Measure the this compound yield for each experiment.
-
Model Fitting and Analysis: Fit a second-order polynomial equation to the experimental data. Use Analysis of Variance (ANOVA) to check the significance of the model and individual terms.
-
Optimization: Generate response surface plots and contour plots to visualize the relationship between the factors and the response. Determine the optimal levels of the factors for maximizing this compound production.
-
Validation: Conduct a final experiment using the predicted optimal conditions to validate the model.
Mandatory Visualizations
Caption: Workflow for Statistical Media Optimization of this compound Production.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Surfactin Production Optimization | PDF | Analysis Of Variance | Coefficient Of Determination [scribd.com]
- 2. Optimization of surfactin production by Bacillus subtilis HSO121 through Plackett-Burman and response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational strain improvement for surfactin production: enhancing the yield and generating novel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Different Cultivation Parameters on the Production of Surfactin Variants by a Bacillus subtilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the Medium Composition and the Culture Conditions on Surfactin Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing carbon/nitrogen ratio for biosurfactant production by a Bacillus subtilis strain | Semantic Scholar [semanticscholar.org]
- 13. Optimizing carbon/nitrogen ratio for biosurfactant production by a Bacillus subtilis strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Instrumental Approaches to the Detection and Quantification of Surfactin - Trefilov - Russian Journal of Bioorganic Chemistry [rjeid.com]
- 15. Quantitative analyses of the isoforms of surfactin produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering [mdpi.com]
- 20. Enhancement of Surfactin yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
impact of pH and temperature on Surfactin C1 activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the activity and stability of Surfactin (B1297464) C15.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Surfactin C15 activity?
A1: Surfactin C15, a homologue of the lipopeptide surfactin, generally exhibits activity over a broad pH range. While optimal activity can be application-dependent, studies on surfactin mixtures where C15 is a major component indicate good stability and activity in a pH range of 5 to 9.[1] For instance, the solubility of surfactin is optimal at a pH of 8-8.5, which is crucial for its activity in aqueous solutions.[2] However, for specific applications like emulsification, the optimal pH might vary.
Q2: How does temperature affect the activity of Surfactin C15?
A2: Surfactin C15 is known for its remarkable thermal stability. It retains its activity at high temperatures, with some studies indicating stability up to 100°C and even after autoclaving at 121°C for 10 minutes.[2][3] This makes it suitable for applications requiring heat sterilization. However, for enzymatic assays or cell-based experiments, the optimal temperature will be dictated by the biological system being used (e.g., 37°C for mammalian cells).
Q3: What is the expected stability of Surfactin C15 under different pH and temperature conditions?
A3: Surfactin C15 is highly stable. Its activity is generally maintained across a wide pH range, typically from 5 to 13.[2] It also exhibits excellent thermal stability, with no significant loss of activity observed at temperatures up to 100°C.[2] This robust stability makes it a versatile tool for various research and development applications.
Q4: Are there any known incompatibilities of Surfactin C15 with common laboratory reagents?
A4: While generally stable, the activity of Surfactin C15 can be influenced by the presence of certain ions and molecules. For instance, the formation of micelles, which is crucial for its surfactant activity, can be affected by the ionic strength of the solution. It is advisable to perform compatibility tests with specific reagents used in your experimental setup.
Troubleshooting Guides
Issue 1: Low or no observed biological activity of Surfactin C15.
-
Possible Cause 1: Suboptimal pH of the experimental buffer.
-
Solution: Verify the pH of your buffer system. For general applications, ensure the pH is within the optimal range of 6 to 8. Adjust the pH if necessary and repeat the experiment.
-
-
Possible Cause 2: Degradation of Surfactin C15 due to improper storage.
-
Solution: Surfactin C15 should be stored under recommended conditions (typically at -20°C for long-term storage). If degradation is suspected, use a fresh aliquot of the compound.
-
-
Possible Cause 3: Interaction with other components in the experimental medium.
-
Solution: Analyze the composition of your medium for any components that might interfere with Surfactin C15 activity. Consider performing the experiment in a simpler, well-defined buffer system to rule out interference.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inaccurate pipetting or dilution of Surfactin C15.
-
Solution: Ensure accurate and consistent preparation of your Surfactin C15 solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell seeding densities, incubation times, and other culture parameters across all replicates.
-
-
Possible Cause 3: Non-homogeneity of the Surfactin C15 solution.
-
Solution: Ensure that the Surfactin C15 stock solution is completely dissolved and well-mixed before use. Vortex the solution gently before preparing dilutions.
-
Data on Surfactin C15 Activity and Stability
The following tables summarize the available quantitative data on the impact of pH and temperature on the activity and stability of surfactin, with a focus on preparations where C15 is a significant component.
Table 1: Effect of pH on Surfactin Activity
| pH | Relative Activity (%) | Reference |
| 2-4 | Nearly no surface activity | [3] |
| 5 | Activity detected | [3] |
| 6 | Maximum surface activity | [3] |
| 5-9 | Optimal for washing capacity | [1] |
| 8.0 | High surface activity of C15-surfactin-O-methyl ester | [4] |
Note: Data often refers to surfactin mixtures. Specific quantitative data for pure Surfactin C15 is limited.
Table 2: Effect of Temperature on Surfactin Stability
| Temperature (°C) | Stability/Activity | Reference |
| 20-40 | Optimal for washing capacity | [1] |
| up to 100 | Stable for up to 1 hour | [2][3] |
| 121 (autoclaving) | Stable for 10 minutes | [2][3] |
| 20-100 | Good stability | [5] |
Note: The data indicates high thermal stability for surfactin in general.
Experimental Protocols
Protocol 1: Determination of Hemolytic Activity
-
Preparation of Erythrocyte Suspension: Obtain fresh sheep or human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of Surfactin C15 in PBS.
-
Assay: In a 96-well plate, mix 100 µL of each Surfactin C15 dilution with 100 µL of the 2% erythrocyte suspension.
-
Controls: Use PBS as a negative control (0% hemolysis) and a solution of 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Measurement: Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol 2: Emulsification Activity Assay (E24 Index)
-
Preparation of Solutions: Prepare a solution of Surfactin C15 in an appropriate buffer (e.g., PBS, pH 7.4).
-
Mixing: In a test tube, mix 2 mL of the Surfactin C15 solution with 2 mL of a hydrocarbon (e.g., n-hexadecane, mineral oil).
-
Vortexing: Vortex the mixture at high speed for 2 minutes to create an emulsion.
-
Incubation: Let the tubes stand at room temperature for 24 hours.
-
Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculation: Calculate the emulsification index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) * 100
Visualizations
Caption: Mechanism of Surfactin C15 induced membrane permeabilization.
Caption: General experimental workflow for assessing Surfactin C15 activity.
References
methods to prevent foam formation during Surfactin C1 fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during Surfactin (B1297464) C1 fermentation, with a specific focus on preventing foam formation.
Troubleshooting Guide: Foam Formation
Excessive foam formation is a common issue in Surfactin C1 production due to the biosurfactant properties of the product itself.[1][2] This guide provides a systematic approach to troubleshooting and mitigating foam-related problems.
Problem: Excessive and Uncontrolled Foaming
Initial Assessment:
-
Visual Inspection: Observe the foam's characteristics. Is it dense and stable, or light and quick to dissipate? Note the color and whether it contains a high concentration of cells.
-
Data Review: Check the fermentation parameters: aeration rate, agitation speed, temperature, pH, and nutrient feed rates. Have there been any recent changes or deviations from the standard operating procedure?
-
Antifoam System Check: If an automated antifoam addition system is in use, verify that the probe is clean and calibrated, and that there is an adequate supply of the antifoaming agent.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| High Aeration/Agitation Rates | Gradually reduce the aeration and/or agitation speed. Monitor the dissolved oxygen (DO) level to ensure it remains sufficient for cell growth and product formation.[3] |
| Medium Composition | The presence of proteins, polysaccharides, and other biomolecules in the culture medium can act as surfactants, exacerbating foam formation.[3] Consider reformulating the media to minimize foaming components.[4] |
| High Cell Density | Rapid cell growth can lead to increased protein and metabolite concentration, which stabilizes foam. Ensure that the nutrient feeding strategy is optimized to avoid sudden bursts in growth. |
| Product (this compound) Concentration | As this compound is a powerful biosurfactant, its accumulation is a primary cause of foaming.[1][2] |
| Ineffective Antifoam Agent | The current antifoam agent may not be suitable or may be used at a suboptimal concentration. Test different types of antifoams (e.g., silicone-based, polyglycol-based) and optimize the dosage.[3] |
| Mechanical Foam Breaker Malfunction | If a mechanical foam breaker is installed, check for proper operation (e.g., rotation speed). These devices can be highly effective but may require regular maintenance.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of foam formation during this compound fermentation?
A1: Foam formation during this compound fermentation is primarily caused by the product itself, which is a potent biosurfactant.[1][2] Other contributing factors include:
-
Aeration and Agitation: The sparging of gas and mechanical stirring introduce bubbles into the fermentation broth.[3]
-
Medium Components: Proteins, polysaccharides, and other surface-active agents in the culture medium can stabilize these bubbles, leading to foam.[3]
-
Cell Lysis: The release of intracellular proteins and other molecules from lysed cells can also contribute to foam stability.[5]
-
Metabolite Production: Microorganisms can produce various metabolites that act as surfactants.[6]
Q2: What are the different methods to control foaming?
A2: There are three primary strategies for controlling foam in fermentation processes:
-
Mechanical Methods: These involve physical disruption of the foam. Common devices include rotating blades or paddles that break the foam bubbles.[3] While effective, they can exert shear stress on the microorganisms.[3]
-
Chemical Methods: This is the most common approach and involves the addition of antifoaming agents. These are surfactants that act by displacing the foam-stabilizing agents from the gas-liquid interface.[3]
-
Process Optimization: Adjusting fermentation parameters such as aeration rate, agitation speed, and medium composition can help minimize foam formation.[3] For instance, reducing agitation can lessen foam, but it must be balanced with the oxygen requirements of the culture.[3]
Q3: How do I select the right antifoaming agent for my this compound fermentation?
A3: The selection of an appropriate antifoam agent is critical as it can impact cell growth and product purification.[3] Consider the following factors:
-
Effectiveness: It should effectively control foam at low concentrations.
-
Biological Inertness: It should not inhibit microbial growth or this compound production.
-
Downstream Processing: It should be easily removable during product purification and not interfere with analytical methods.[7]
-
Sterilizability: It must be stable under sterilization conditions.
Commonly used antifoams include silicone-based compounds, polypropylene (B1209903) glycols, and natural oils.[3] It is advisable to perform small-scale trials to evaluate the performance of different antifoams before use in a large-scale process.
Q4: Can foaming be beneficial in this compound production?
A4: Yes, the phenomenon of foaming can be leveraged for in-situ product removal through a technique called foam fractionation.[1][2] Since this compound is surface-active, it concentrates in the foam. By collecting and collapsing the foam, a product-enriched stream can be separated from the fermentation broth.[8] This can improve overall process yield and simplify downstream processing.[9]
Quantitative Data Summary
While specific quantitative data for this compound fermentation is proprietary and varies between processes, the following table provides a general comparison of different antifoam agent types based on available literature.
| Antifoam Agent Type | Active Component | Typical Application Rate (ppm) | Foam Control Efficiency (%) | Key Considerations |
| Silicone-Based | Polydimethylsiloxane | 10-100 | 80 | Highly effective and long-lasting, but can cause issues with filtration and may remain in the final product.[5][10] |
| Glycol-Based | Propylene Glycol | 50-200 | 75 | More eco-friendly and often preferred in food and beverage applications.[10] |
| Natural Oils | Plant Oils (e.g., soybean, sunflower) | 20-150 | 70 | Can be metabolized by the microorganisms, potentially affecting the fermentation process.[10] |
| Ester-Based | Fatty Acid Esters | 30-100 | 85 | Offer strong defoaming properties and can be a good alternative to silicone-based agents.[10] |
Experimental Protocols
Protocol 1: Evaluation of Antifoam Agent Efficacy
Objective: To determine the most effective antifoam agent and its optimal concentration for this compound fermentation.
Materials:
-
Shake flasks or small-scale bioreactors
-
This compound producing microbial strain
-
Fermentation medium
-
Various antifoam agents (e.g., silicone-based, glycol-based, natural oils)
-
Sterile syringes and needles
Methodology:
-
Prepare the fermentation medium and dispense equal volumes into several shake flasks or bioreactors.
-
Autoclave the flasks/bioreactors and allow them to cool.
-
Inoculate each flask/bioreactor with the same concentration of the this compound producing strain, leaving one un-inoculated as a negative control.
-
Add different concentrations of each antifoam agent to be tested to separate flasks/bioreactors. Include a positive control with no antifoam agent.
-
Incubate the flasks/bioreactors under standard fermentation conditions (temperature, agitation).
-
Monitor foam height at regular intervals.
-
At the end of the fermentation, measure the final this compound concentration and cell density (e.g., optical density at 600 nm) in each flask/bioreactor.
-
Compare the foam control effectiveness, this compound yield, and cell growth for each antifoam agent and concentration to determine the optimal choice.
Protocol 2: Setup of a Lab-Scale Foam Fractionation System
Objective: To implement an integrated in-situ product removal system for this compound using foam fractionation.
Materials:
-
Bioreactor
-
Glass column (for foam fractionation)
-
Mechanical foam breaker or collection vessel for foamate
-
Peristaltic pump
-
Tubing and connectors
Methodology:
-
Connect the headspace of the bioreactor to the bottom of the glass column using sterile tubing.
-
Connect the top of the glass column to a mechanical foam breaker or a collection vessel. If using a collection vessel, it should be sterile.
-
If a mechanical foam breaker is used, connect its liquid outlet back to the bioreactor via a peristaltic pump to recycle the collapsed foam liquid (retentate). The gas outlet should be connected to the main exhaust line.
-
During the fermentation, as foam is generated, it will rise into the fractionation column.
-
The foam will gradually collapse in the column or be broken by the mechanical device. The enriched liquid (foamate) is collected.
-
Regularly sample both the fermentation broth and the collected foamate to measure this compound concentration.
-
Calculate the enrichment factor of this compound in the foamate compared to the broth.
Visualizations
Caption: Troubleshooting workflow for foam control.
Caption: Experimental setup for foam fractionation.
References
- 1. Frontiers | Evaluation of an external foam column for in situ product removal in aerated surfactin production processes [frontiersin.org]
- 2. Evaluation of an external foam column for in situ product removal in aerated surfactin production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 6. Controlling the Formation of Foams in Broth to Promote the Co-Production of Microbial Oil and Exopolysaccharide in Fed-Batch Fermentation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Batch production of biosurfactant with foam… | Oxford Martin School [oxfordmartin.ox.ac.uk]
- 9. The application of foaming for the recovery of Surfactin from B. subtilis ATCC 21332 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultimate Guide to Mastering Antifoam Agents for Fermentation Efficiency [sixindefoamer.com]
Technical Support Center: Industrial Scale-Up of Surfactin C1 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of Surfactin (B1297464) C1 production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation, purification, and analysis of Surfactin C1.
Fermentation
| Problem ID | Question | Possible Causes | Suggested Solutions |
| F-01 | Low this compound Yield: My fermentation is complete, but the final concentration of this compound is significantly lower than expected. | Nutrient Limitation: Depletion of essential nutrients like carbon, nitrogen, or specific minerals (e.g., iron, manganese) can limit production.[1][2] Sub-optimal pH: The pH of the fermentation medium may have drifted outside the optimal range for Bacillus subtilis growth and surfactin production (typically pH 6-8).[3] Inadequate Aeration: Insufficient dissolved oxygen can hinder cell growth and metabolic activity.[3] Substrate Inhibition: High concentrations of some substrates, like glucose, can negatively impact B. subtilis growth.[2] | Media Optimization: Analyze the residual concentration of key nutrients at the end of the fermentation. Consider fed-batch strategies to maintain optimal nutrient levels.[2] pH Control: Implement automated pH control using acid/base feeding. Uncontrolled pH can sometimes lead to higher yields, but this needs to be empirically determined for your specific process.[4] Improve Aeration: Increase agitation speed or airflow rate. Monitor dissolved oxygen levels to ensure they remain above critical values. Substrate Optimization: Test different initial substrate concentrations to identify the optimal level that supports high yield without causing inhibition.[2] |
| F-02 | Excessive Foaming: The bioreactor is experiencing excessive foaming, leading to loss of culture volume and potential contamination. | High Surfactin Concentration: Surfactin itself is a powerful biosurfactant and a primary cause of foaming.[5] High Aeration/Agitation: High gas flow rates and vigorous mixing can exacerbate foam formation.[6] Medium Composition: Certain media components, such as proteins and polysaccharides, can act as foam stabilizers.[6] | Mechanical Foam Breakers: Install mechanical foam breakers in the bioreactor head-space.[6] Chemical Antifoams: Use chemical antifoaming agents, but be cautious as they can interfere with downstream processing and may affect cell growth.[7] Foam Fractionation: Implement an in-situ foam fractionation system to simultaneously control foam and recover the product.[8][9] Process Parameter Adjustment: Optimize aeration and agitation rates to minimize foaming while maintaining adequate oxygen supply.[6] Anaerobic Fermentation: Consider anaerobic fermentation processes which can be foam-free.[10] |
| F-03 | Sudden Drop in pH: The pH of the fermentation broth has dropped suddenly and significantly. | Organic Acid Production: Bacillus subtilis can produce organic acids from the metabolism of the carbon source, leading to a decrease in pH.[11] | pH Monitoring and Control: Implement real-time pH monitoring and an automated acid/base feeding system to maintain the pH within the optimal range. Buffered Media: Use a well-buffered fermentation medium to resist rapid pH changes. |
Downstream Processing & Purification
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P-01 | Poor Precipitation of this compound: After acidifying the cell-free broth, the amount of precipitated this compound is low. | Incorrect pH: The pH may not have been lowered sufficiently to induce precipitation (target pH is typically around 2.0).[12] Presence of Interfering Substances: Other components in the fermentation broth may be inhibiting precipitation. | Verify and Adjust pH: Use a calibrated pH meter to ensure the pH is at the target for precipitation. Pre-treatment of Broth: Consider a pre-treatment step, such as activated carbon addition, to remove interfering compounds. |
| P-02 | Precipitation of this compound with Divalent Cations: My this compound is precipitating out of solution in the presence of divalent cations like Ca²⁺. | Formation of Insoluble Salts: Surfactin is an anionic biosurfactant and can form insoluble salts with divalent cations.[13][14] | Use of Chelating Agents: Add chelating agents like citric acid or trisodium (B8492382) citrate (B86180) to the solution to bind with the divalent cations and prevent them from reacting with surfactin.[13] |
| P-03 | Low Recovery from Ultrafiltration: The recovery of this compound in the permeate during the second step of a two-step ultrafiltration process is low. | Incomplete Micelle Disruption: The concentration of the organic solvent (e.g., methanol (B129727) or ethanol) may not be sufficient to fully disrupt the surfactin micelles.[15] Membrane Fouling: The ultrafiltration membrane may be fouled by proteins or other components from the fermentation broth, reducing its efficiency.[16] | Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is adequate for micelle disruption (e.g., 50% v/v methanol).[15] Membrane Cleaning: Implement a rigorous membrane cleaning protocol between batches. Consider using a cross-flow filtration setup to minimize fouling.[16] |
Frequently Asked Questions (FAQs)
General
| Question ID | Question | Answer |
| G-01 | What are the main challenges in the industrial scale-up of this compound production? | The primary challenges include low production yields, high production costs, and complex downstream processing.[7] Excessive foaming during fermentation is also a significant operational hurdle.[5] |
| G-02 | What are the typical yields of this compound in industrial fermentation? | Yields can vary significantly depending on the strain, medium composition, and fermentation conditions. Reported yields in optimized lab-scale fermentations can range from a few hundred mg/L to over 5 g/L.[3][4] |
Fermentation
| Question ID | Question | Answer |
| F-04 | What are the key media components for optimal this compound production? | Key components include a readily metabolizable carbon source (e.g., glucose, molasses), a nitrogen source (e.g., glutamic acid, soybean meal), and essential minerals like iron, manganese, and magnesium.[7][17] |
| F-05 | What is the optimal temperature and pH for Bacillus subtilis fermentation for this compound production? | The optimal temperature is typically around 37°C to 43°C.[17] The optimal pH is generally between 6.0 and 8.0.[3] |
Purification & Analysis
| Question ID | Question | Answer |
| P-04 | What are the common methods for purifying this compound from the fermentation broth? | Common methods include acid precipitation, solvent extraction, and membrane-based techniques like ultrafiltration.[18] Often, a combination of these methods is used to achieve high purity. |
| P-05 | How is the concentration of this compound typically quantified? | High-Performance Liquid Chromatography (HPLC) with UV detection (at 205-210 nm) is a standard method for quantifying this compound.[1][12] Mass spectrometry (MS) can also be used for identification and quantification. |
Data Presentation
Table 1: Effect of Carbon Source on Surfactin Production by Bacillus subtilis
| Carbon Source | Concentration (g/L) | Surfactin Yield (g/L) | Reference |
| Glucose | 8 | 1.1 | [18] |
| Glucose | 40 | 0.7 | [18] |
| Fructose | 10 | Higher than control | [6] |
| Xylose | 10 | Higher than control | [6] |
| Molasses | 20 | 1.82 | [3] |
Table 2: Effect of Nitrogen Source on Surfactin Production by Bacillus subtilis
| Nitrogen Source | Concentration (g/L) | Surfactin Yield (g/L) | Reference |
| (NH₄)₂SO₄ | 50 mM | 1.1 | [18] |
| Glutamic Acid & Soybean Meal | 15 & 4.5 | 1.82 | [3] |
Experimental Protocols
1. Industrial Scale Fermentation of this compound (5L Bioreactor)
-
Medium Preparation: Prepare the fermentation medium containing the desired concentrations of carbon source, nitrogen source, and minerals. A typical medium might consist of molasses (20 g/L), glutamic acid (15 g/L), soybean meal (4.5 g/L), KCl (0.375 g/L), K₂HPO₄ (0.5 g/L), MgSO₄ (0.4 g/L), and Fe₂(SO₄)₃ (1.725 mg/L).[3] Sterilize the medium in the bioreactor.
-
Inoculum Preparation: Prepare a seed culture of Bacillus subtilis by inoculating a single colony into a suitable liquid medium and incubating overnight at 37°C with shaking.[12]
-
Inoculation: Inoculate the sterile fermentation medium in the 5L bioreactor with the seed culture (e.g., 2% v/v).[3]
-
Fermentation Conditions: Set the fermentation parameters to the optimal values. For example, temperature at 42.9°C and maintain the pH at 7.0 using an automated feeding system with acid and base.[3][7]
-
Aeration and Agitation: Provide aeration and agitation to maintain sufficient dissolved oxygen levels. The specific rates will depend on the bioreactor geometry and should be optimized.
-
Foam Control: Implement a foam control strategy, such as a mechanical foam breaker or an in-situ foam fractionation system.[7]
-
Monitoring: Monitor key parameters such as pH, temperature, dissolved oxygen, and substrate concentration throughout the fermentation.
-
Harvesting: Harvest the fermentation broth after the desired fermentation time (e.g., 42.8 hours).[3]
2. Purification of this compound from Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 8000 rpm for 10 minutes) to pellet the bacterial cells.[12]
-
Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 with a strong acid (e.g., HCl).[12] Incubate at 4°C overnight to allow the this compound to precipitate.
-
Collection of Precipitate: Centrifuge the acidified broth to collect the precipitated this compound.[12]
-
Solvent Extraction: Dissolve the precipitate in a suitable organic solvent, such as methanol.[12]
-
Further Purification (Optional): For higher purity, the extracted surfactin can be further purified using techniques like solid-phase extraction or preparative HPLC.[19]
3. Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the purified surfactin sample in the mobile phase. Filter the sample through a 0.22 µm filter before injection.[12]
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA), for example, an 80:20 ratio of acetonitrile to 3.8 mM TFA.[20]
-
Flow Rate: Set the flow rate to a suitable value, for instance, 1.0 mL/min.[12]
-
Detection: Detect the this compound peaks using a UV detector at a wavelength of 205 nm or 210 nm.[1][12]
-
Quantification: Create a standard curve using known concentrations of a pure this compound standard. Use the peak area from the sample chromatogram to determine the concentration of this compound based on the standard curve.
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. Enhanced Production of Surfactin from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Surfactin yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 7. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of an external foam column for in situ product removal in aerated surfactin production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an external foam column for in situ product removal in aerated surfactin production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foam-free production of Surfactin via anaerobic fermentation of Bacillus subtilis DSM 10T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recovery of biosurfactants by ultrafiltration. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Surfactin C15 and Other Biosurfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Surfactin (B1297464) C15, a potent cyclic lipopeptide biosurfactant, with other prominent biosurfactants, including rhamnolipids, sophorolipids, iturins, and fengycins. The comparison is supported by experimental data on their surface activity and biological functions, detailed experimental protocols, and visualizations of their mechanisms of action and biosynthetic pathways.
Data Presentation: Quantitative Comparison of Biosurfactant Efficacy
The efficacy of biosurfactants can be evaluated through several key performance indicators. These include their ability to reduce surface tension, their critical micelle concentration (CMC), and their antimicrobial and antibiofilm activities, often quantified by the minimum inhibitory concentration (MIC).
Surface Activity: Surface Tension Reduction and Critical Micelle Concentration (CMC)
A lower surface tension value indicates a greater ability to reduce the forces between liquid molecules at the surface. The CMC is the concentration at which surfactant molecules begin to form micelles, representing the point of maximum surface tension reduction. A lower CMC value signifies a more efficient surfactant.
| Biosurfactant Class | Specific Type/Homologue | Minimum Surface Tension (mN/m) | Critical Micelle Concentration (CMC) | Reference(s) |
| Lipopeptide (Surfactin) | Surfactin C15 | ~27 | ~20 µM | [1] |
| Surfactin (general) | 27 - 29 | 10-25 µM | [2] | |
| Glycolipid (Rhamnolipid) | Di-rhamnolipid (C10-C10) | 26 - 30 | 3-15 mg/L | [3] |
| Glycolipid (Sophorolipid) | Lactonic Sophorolipid (B1247395) | 30 - 35 | 2-20 mg/L | [3][4] |
| Acidic Sophorolipid | ~33 | >100 mg/L | ||
| Lipopeptide (Iturin) | Iturin A | 30 - 35 | Not widely reported | |
| Lipopeptide (Fengycin) | Fengycin | ~28 | Not widely reported |
Biological Activity: Antimicrobial and Antibiofilm Efficacy (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.
| Biosurfactant Class | Specific Type/Homologue | Target Microorganism | MIC (µg/mL) | Reference(s) |
| Lipopeptide (Surfactin) | Surfactin C15 | Micrococcus luteus | 12.46 | [5] |
| Surfactin C14 | Micrococcus luteus | 30 | [6] | |
| Surfactin C16 | Micrococcus luteus | 1.88 | [6] | |
| Glycolipid (Rhamnolipid) | Rhamnolipid mixture | Streptococcus mutans | >50,000 | [7] |
| Rhamnolipid mixture | Gram-positive bacteria | 7.81 - 62.5 | [8] | |
| Glycolipid (Sophorolipid) | Lactonic Sophorolipid | Staphylococcus aureus | 50 | [9] |
| Lactonic Sophorolipid | Pseudomonas aeruginosa | 200 | [9] | |
| Lipopeptide (Iturin) | Iturin A | Fusarium graminearum | 50 | [10] |
| Iturin A | Candida albicans | 25 | [11] | |
| Iturin-like lipopeptide | Staphylococcus aureus | 90 - 300 | [12] | |
| Lipopeptide (Fengycin) | Fengycin | Listeria monocytogenes | 25 - 50 | [13] |
| Fengycin | Aspergillus hydrophila | 25 - 50 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biosurfactant efficacy.
Measurement of Surface Tension (Du Noüy Ring Method)
The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid.[14][15][16]
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly proportional to the surface tension.
Procedure:
-
Calibration: Calibrate the tensiometer with distilled water, which has a known surface tension of approximately 72.8 mN/m at 20°C.
-
Sample Preparation: Prepare solutions of the biosurfactant at various concentrations in a suitable buffer or distilled water.
-
Measurement:
-
Place the biosurfactant solution in a clean vessel on the tensiometer's sample stage.
-
Immerse the platinum-iridium ring into the solution.
-
Slowly lower the sample stage, causing the ring to pull through the liquid-air interface, forming a meniscus.
-
The instrument records the maximum force exerted on the ring just before the liquid film breaks.
-
-
Calculation: The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor.
Determination of Critical Micelle Concentration (CMC)
The CMC is determined by measuring the surface tension of a series of biosurfactant solutions of increasing concentrations.
Procedure:
-
Prepare a range of concentrations of the biosurfactant solution.
-
Measure the surface tension of each concentration using the Du Noüy ring method as described above.
-
Plot the surface tension values against the logarithm of the biosurfactant concentration.
-
The plot will typically show two distinct linear regions. The concentration at the intersection of these two lines is the CMC.[17]
Determination of Minimum Inhibitory Concentration (MIC)
The microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][18]
Principle: A serial dilution of the biosurfactant is prepared in a 96-well microtiter plate, and a standardized suspension of the target microorganism is added. The lowest concentration of the biosurfactant that inhibits visible growth of the microorganism after incubation is the MIC.
Procedure:
-
Preparation of Biosurfactant Solutions: Prepare a stock solution of the biosurfactant and perform serial twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard for bacteria).
-
Inoculation: Add a fixed volume of the microbial suspension to each well of the microtiter plate. Include positive (microorganism with no biosurfactant) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the biosurfactant where no visible turbidity (growth) is observed. A growth indicator dye like resazurin (B115843) can be used to aid visualization; a color change indicates microbial growth.[7]
Mechanisms of Action and Signaling Pathways
The primary antimicrobial mechanism for many biosurfactants is the disruption of the microbial cell membrane. However, the specific interactions and downstream effects can vary.
General Mechanism of Membrane Disruption
Most lipopeptide and glycolipid biosurfactants are amphiphilic molecules that can insert themselves into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Caption: General mechanism of microbial cell membrane disruption by various biosurfactants.
Rhamnolipid Biosynthesis and Quorum Sensing
The production of rhamnolipids in Pseudomonas aeruginosa is tightly regulated by a cell-density dependent signaling system known as quorum sensing.[19][20][21][22]
References
- 1. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactin Shows Relatively Low Antimicrobial Activity against Bacillus subtilis and Other Bacterial Model Organisms in the Absence of Synergistic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance data – Shaanxi Deguan Biotechnology Co., Ltd [sophorolipid.com]
- 4. 2.4.2. Determination of surface tension [bio-protocol.org]
- 5. scielo.br [scielo.br]
- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. smartsystems-eg.com [smartsystems-eg.com]
- 9. Frontiers | Comparison of inhibitory effects and mechanisms of lactonic sophorolipid on different pathogenic bacteria [frontiersin.org]
- 10. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 [frontiersin.org]
- 13. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biolinscientific.com [biolinscientific.com]
- 16. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 17. dataphysics-instruments.com [dataphysics-instruments.com]
- 18. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rhamnolipid - Wikipedia [en.wikipedia.org]
- 21. Novel insights into biosynthesis and uptake of rhamnolipids and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Surfactin C1: A Comparative Guide to its In Vitro Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro antiviral properties of Surfactin (B1297464) C1, a potent cyclic lipopeptide produced by Bacillus subtilis. It is designed to offer an objective comparison of its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action. The data presented herein is collated from multiple peer-reviewed studies to ensure a robust and reliable overview for research and drug development purposes.
Note on Terminology: The term "Surfactin C1" is used here as a general descriptor. Scientific literature often specifies surfactin isoforms based on the length of their fatty acid chain (e.g., C13, C14, C15). Research indicates that the C15 isoform exhibits the highest antiviral activity, and therefore, data pertaining to this isoform is highlighted where available.[1]
Performance Comparison: Surfactin vs. Alternatives
Surfactin has demonstrated significant antiviral activity against a broad spectrum of enveloped viruses. Its primary mechanism of action involves the inhibition of viral membrane fusion with the host cell, a critical step in the lifecycle of these viruses.[2][3] This section compares the in vitro efficacy of Surfactin against Porcine Epidemic Diarrhea Virus (PEDV) and Transmissible Gastroenteritis Virus (TGEV) with that of Remdesivir, a well-established antiviral agent.
| Compound | Virus | Cell Line | Antiviral Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| Surfactin | PEDV & TGEV | IPEC-J2, Vero | Effective at 15-50 µg/mL | >20 µg/mL | Not explicitly calculated | [2][4] |
| Remdesivir | PEDV | Vero | IC50: 2.668 µM | Not specified in this study | Not specified in this study | [5] |
| Remdesivir | PEDV | LLC-PK1 | IC50: 1.976 µM | Not specified in this study | Not specified in this study | [5] |
| Remdesivir (RDV-N) | PEDV | Vero E6 | EC50: 0.31 µmol/L | Not specified in this study | Not specified in this study | [6][7] |
Key Observations:
-
Surfactin effectively inhibits the replication of both PEDV and TGEV at concentrations between 15 and 50 µg/mL.[2][4]
-
Cytotoxicity in IPEC-J2 and Vero cells is observed at concentrations above 20 µg/mL, suggesting a relatively narrow therapeutic window in these cell lines.[2]
-
Remdesivir and its parent nucleoside (RDV-N) demonstrate potent anti-PEDV activity at micromolar and sub-micromolar concentrations.[5][6][7]
-
A direct comparison of the Selectivity Index is challenging due to variations in reported units and experimental setups across different studies. However, a study on synthetic surfactin analogues reported a selectivity index of 4 for the parent surfactin against PEDV.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the antiviral and cytotoxic properties of Surfactin.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.
-
Cell Seeding: Plate susceptible cells (e.g., Vero or IPEC-J2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Infection and Treatment: Infect the cell monolayers with the virus (e.g., PEDV or TGEV) at a specific multiplicity of infection (MOI). After a brief incubation period to allow for viral adsorption, the inoculum is removed.
-
Compound Addition: Add cell culture medium containing various concentrations of this compound or the control compound to the infected cells.
-
Incubation: Incubate the plates for a duration that allows for multiple cycles of viral replication (e.g., 12-24 hours).
-
Harvesting: Collect the cell culture supernatant, which contains the progeny viruses.
-
Titration: Determine the viral titer in the supernatant using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The concentration of the compound that reduces the viral yield by 50% (IC50) is calculated by plotting the viral titer against the compound concentration.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that is required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Incubate a standardized amount of virus with serial dilutions of this compound for a specific period (e.g., 1 hour) at 37°C.
-
Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1-2 hours to allow for viral attachment.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a predetermined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[9][10][11][12]
Visualizing the Mechanism and Workflow
To better illustrate the experimental processes and the antiviral mechanism of this compound, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Antiviral and hemolytic activities of surfactin isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactin Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Advances research in porcine enteric coronavirus therapies and antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir inhibits Porcine epidemic diarrhea virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant Inhibition of Porcine Epidemic Diarrhea Virus In Vitro by Remdesivir, Its Parent Nucleoside and β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic surfactin analogues have improved anti-PEDV properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Surfactin C15 and Synthetic Surfactants for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides an objective comparison of the performance of Surfactin (B1297464) C15, a naturally derived biosurfactant, with commonly used synthetic surfactants, supported by experimental data.
Surfactin C15, a cyclic lipopeptide produced by Bacillus subtilis, has garnered significant attention for its potent surface activity and biocompatibility. In contrast, synthetic surfactants, such as Sodium Dodecyl Sulfate (SDS) and Triton X-100, have long been the workhorses in laboratories and pharmaceutical formulations due to their low cost and well-characterized properties. This guide delves into a comparative study of these surfactants, focusing on key performance indicators to aid in the selection of the most appropriate agent for specific applications.
Performance Comparison: Surfactin C15 vs. Synthetic Surfactants
The efficacy of a surfactant is determined by several key parameters, including its ability to reduce surface tension, its efficiency in forming micelles (indicated by the Critical Micelle Concentration, CMC), and its interaction with biological systems. The following tables summarize the quantitative data for Surfactin C15, SDS, and Triton X-100.
| Parameter | Surfactin C15 | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | References |
| Critical Micelle Concentration (CMC) | 0.0154 mM (in 0.01 M PBS, pH 7.4) | ~8.2 mM (in water) | ~0.24 mM (in water) | [1][2] |
| Surface Tension at CMC (mN/m) | ~27.5 - 27.7 | ~36 - 40 | ~33 | [1][3][4] |
| Biocompatibility Parameter | Surfactin C15 | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | References |
| Hemolytic Activity | Potent hemolytic activity | High hemolytic activity | Moderate hemolytic activity | [5][6][7] |
| Cytotoxicity (IC50/LC50) | Varies by cell line (e.g., no significant cytotoxicity on Caco-2 cells at certain dilutions) | High cytotoxicity, dependent on cell line | Moderate to high cytotoxicity, dependent on cell line | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are outlines of standard protocols for determining the key performance parameters of surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It is a fundamental property that indicates the surfactant's efficiency.
Method: Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.
Measurement of Surface Tension Reduction
This experiment quantifies the effectiveness of a surfactant in lowering the surface tension of a liquid.
Method: Pendant Drop Tensiometry
-
Instrument Setup: Use a pendant drop tensiometer equipped with a camera and software for image analysis.
-
Droplet Formation: Form a pendant drop of the surfactant solution at the tip of a needle.
-
Image Acquisition and Analysis: The software captures the profile of the drop and analyzes its shape to calculate the surface tension based on the Young-Laplace equation. This is repeated for solutions of different concentrations.
Emulsification Index (E24) Assay
The emulsification index measures the ability of a surfactant to stabilize an emulsion of two immiscible liquids, typically an aqueous phase and a hydrocarbon.
Method:
-
Mixing: In a graduated test tube, mix equal volumes of the surfactant solution and a hydrocarbon (e.g., kerosene, hexadecane).
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 2 minutes) to form an emulsion.
-
Incubation: Let the mixture stand for 24 hours.
-
Measurement: Measure the height of the stable emulsion layer and the total height of the liquid column.
-
Calculation: The E24 is calculated as: (Height of emulsion layer / Total height of liquid column) x 100%[11]
Hemolytic Activity Assay
This assay assesses the lytic effect of a surfactant on red blood cells, providing an indication of its membrane-disrupting potential.
Method: Spectrophotometric Assay
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh red blood cells and wash them with an isotonic buffer (e.g., PBS) by repeated centrifugation and resuspension. Prepare a standardized suspension of RBCs.
-
Incubation: Incubate the RBC suspension with various concentrations of the surfactant solution for a specific time at a controlled temperature (e.g., 37°C). Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Express the hemolytic activity as a percentage of the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Method:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of the surfactant for a defined period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Surfactants can interact with and modulate cellular signaling pathways. Understanding these interactions is crucial for drug development and toxicological studies.
Surfactin C15 and Quorum Sensing Inhibition
Surfactin has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. This makes it a promising candidate for anti-biofilm and anti-virulence therapies.
General Surfactant Effect on NF-κB Signaling Pathway
Surfactants can influence inflammatory responses by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the immune response and inflammation.
Experimental Workflow for Surfactant Comparison
A logical workflow is essential for a comprehensive comparative study of surfactants.
Conclusion
The selection of a surfactant should be based on a thorough evaluation of its performance characteristics and its compatibility with the intended application. Surfactin C15 demonstrates superior surface activity at a much lower concentration compared to synthetic surfactants like SDS and Triton X-100, as evidenced by its significantly lower CMC. This high efficiency can be advantageous in applications where minimal surfactant concentration is desired.
However, the potent membrane-disrupting properties of Surfactin C15, reflected in its high hemolytic activity, require careful consideration, particularly in applications involving direct contact with biological membranes. Synthetic surfactants, while generally less efficient, have a long history of use and their properties are well-documented, making them predictable choices for many standard laboratory protocols.
Ultimately, the choice between Surfactin C15 and synthetic surfactants will depend on a trade-off between efficiency, biocompatibility, and the specific requirements of the research or drug development project. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. Micellization activity of the natural lipopeptide [Glu1, Asp5] surfactin-C15 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. Safety assessment of surfactin-producing Bacillus strains and their lipopeptides extracts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and identification of a surfactin biosurfactant and engine oil degradation by Bacillus velezensis KLP2016 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Surfactin C15 on Mammalian Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cytotoxic effects of Surfactin (B1297464) C15, a potent cyclic lipopeptide biosurfactant, on various mammalian cell lines. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of Surfactin C15, particularly in the field of oncology.
Comparative Cytotoxicity of Surfactin C15
Surfactin C15, characterized by a β-hydroxy fatty acid chain of 15 carbons, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] Its efficacy is often attributed to its ability to interact with and disrupt cell membranes, leading to apoptosis and cell cycle arrest.[2][3][4] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, and the values for Surfactin C15 vary depending on the cell line and the duration of exposure.
Table 1: IC50 Values of Surfactin C15 on Various Mammalian Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µM) | Exposure Time (hours) | Reference |
| HeLa | Cervical Cancer | Human | 86.9 | 16 | [5] |
| 73.1 | 24 | [5] | |||
| 50.2 | 48 | [5] | |||
| LoVo | Colon Cancer | Human | ~30 (significant antiproliferative activity) | 24 | [5] |
| Almost 80% cell death at 80 µM | 24 and 48 | [5] | |||
| MCF-7 | Breast Cancer | Human | 82.6 | 24 | [6] |
| 27.3 | 48 | [6] | |||
| 14.8 | 72 | [6] | |||
| Bel-7402 | Hepatocellular Carcinoma | Human | 35 ± 12 | 24 | [3] |
| H22 | Hepatocellular Carcinoma | Murine | 33.83 µg/mL | Not Specified | [5] |
| BEL-7404 | Hepatocellular Carcinoma | Human | 27.26 µg/mL | Not Specified | [5] |
It is important to note that the cytotoxic activity of surfactin analogues can be influenced by the length of the fatty acid chain, with the C15 variant showing strong activity.[1] Furthermore, modifications to the peptide ring, such as esterification, can alter the IC50 values, highlighting the importance of the molecule's amphiphilic character for its inhibitory effects.[1]
Experimental Protocols
The assessment of Surfactin C15's cytotoxicity typically involves colorimetric assays that measure cell viability and membrane integrity. The following are detailed methodologies for two commonly employed assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of Surfactin C15 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Surfactin C15 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Surfactin C15) and a blank (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.[7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[9][10]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.
-
-
Assay Procedure:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[9]
-
Carefully transfer a specific volume of the supernatant (e.g., 100 µL) from each well to a new, clean 96-well plate.[9]
-
Prepare a reaction mixture according to the LDH assay kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature in the dark for the time specified in the kit's protocol (typically 20-30 minutes).[9][10]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]
-
-
Controls:
-
Background Control: Medium only.
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[10]
-
-
Calculation:
-
Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release control.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Surfactin C15 are not solely due to membrane disruption but also involve the induction of specific signaling pathways leading to programmed cell death (apoptosis) and cell cycle arrest.
Surfactin has been shown to induce apoptosis in various cancer cell lines.[2][11] In human breast cancer MCF-7 cells, surfactin-induced apoptosis is mediated through a ROS/JNK-mediated mitochondrial/caspase pathway.[11] This involves the generation of reactive oxygen species (ROS), activation of JNK, a change in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of caspases.[11]
Furthermore, surfactin can arrest the cell cycle at the G2/M phase in MCF-7 cells.[6] This is associated with the accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[6] In human colon carcinoma LoVo cells, surfactin's anti-proliferative activity is linked to the inhibition of the extracellular-related protein kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2]
Diagrams
Below are diagrams illustrating the experimental workflow for cytotoxicity assessment and the signaling pathways implicated in Surfactin C15-induced cell death.
References
- 1. Molecularly Engineered Surfactin Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactin from Bacillus subtilis displays anti-proliferative effect via apoptosis induction, cell cycle arrest and survival signaling suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Surfactin induces apoptosis and G(2)/M arrest in human breast cancer MCF-7 cells through cell cycle factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Surfactin C1: A Comparative Guide to its In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Surfactin C1 against alternative treatments, supported by available experimental data. The focus is on its anticancer and antiviral properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Therapeutic Potential: this compound vs. Doxorubicin (B1662922)
Surfactin has demonstrated promising anticancer properties.[1][2] This section compares the in vivo efficacy of Surfactin to a standard chemotherapeutic agent, Doxorubicin, in a murine model of Ehrlich Ascites Carcinoma (EAC). While direct comparative in vivo studies are limited, this analysis synthesizes available data from separate studies to provide a preliminary assessment.
Quantitative Data Summary
| Parameter | Surfactin | Doxorubicin | Source |
| Animal Model | Female Swiss albino mice with Ehrlich Ascites Carcinoma (EAC) | Female balb/c or CD1 mice with Ehrlich Ascites Carcinoma (EAC) | [1][2],[3][4][5] |
| Dosage | Data on specific therapeutic dosage for EAC in vivo is not available in the reviewed literature. | 1 mg/kg - 2.5 mg/kg (intraperitoneal or intravenous) | [3][4] |
| Efficacy | Described as having cytotoxic effects on EAC cells.[1][2] One study on a related peptide, protegrin-1 (B1576752), showed a decrease in ascites volume and cell count in ascites fluid in an EAC model.[6] | Significant inhibition of tumor growth and increased survival time.[3][7] A study showed a median survival of 40 days with free Doxorubicin compared to 17 days in the untreated group.[7] Another study reported a 70% necrosis in tumor tissue with a liposomal formulation of Doxorubicin.[4][5] | |
| Toxicity | A No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg was determined in a 28-day oral toxicity study in rats. | Known to cause cardiotoxicity and myelosuppression.[4] |
Experimental Protocols
Surfactin Administration (Hypothetical, based on related studies):
-
Animal Model: Female Swiss albino mice, 6-8 weeks old.
-
Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC cells.
-
Treatment: Intraperitoneal administration of this compound (dosage to be determined by dose-escalation studies) starting 24 hours after tumor inoculation and continued for a specified duration.
-
Endpoint Analysis: Monitoring of mean survival time, body weight, tumor volume (if solid tumor develops), and hematological parameters.
Doxorubicin Administration (Synthesized from multiple sources): [3][4][7]
-
Animal Model: Female balb/c or CD1 mice, 6-8 weeks old.
-
Tumor Induction: Intraperitoneal or subcutaneous injection of 1 x 10^6 EAC cells.
-
Treatment: Intraperitoneal or intravenous injection of Doxorubicin at doses ranging from 1 mg/kg to 2.5 mg/kg, administered as a single dose or in multiple doses over a period.
-
Endpoint Analysis: Evaluation of tumor volume, total tumor cell count, apoptosis of EAC cells, cell cycle analysis, and survival rate.
Signaling Pathway: Surfactin-Induced Apoptosis in Cancer Cells
Surfactin's anticancer activity is, in part, attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[8][9][10] It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[11][12][13][14][15][16]
Caption: this compound induces apoptosis and inhibits cancer cell proliferation.
Antiviral Therapeutic Potential: this compound vs. Remdesivir
Surfactin has demonstrated antiviral activity against enveloped viruses, including coronaviruses.[17] This section provides a comparative overview of the in vitro efficacy of this compound and the clinically approved antiviral drug, Remdesivir, against coronaviruses. Currently, there is a lack of direct in vivo comparative studies.
Quantitative Data Summary (In Vitro)
| Parameter | Surfactin | Remdesivir | Source |
| Virus | Porcine Epidemic Diarrhea Virus (PEDV), other coronaviruses | Porcine Epidemic Diarrhea Virus (PEDV), SARS-CoV-2, other coronaviruses | [17],[18][19][20][21][22][23][24] |
| Cell Line | Vero cells | Vero E6 cells, HCT-8 cells, NHBE cells | [17],[18][21][25] |
| EC50 | Not explicitly stated for this compound against PEDV in the provided literature. | PEDV: 0.74 µM (in Vero E6 cells). HCoV-OC43: 0.2 µM (in HCT-8 cells) and 0.1 µM (in NHBE cells). | [21][25] |
| Mechanism of Action | Acts as a membrane fusion inhibitor by inserting into the viral envelope. | Acts as a nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp). | [17],[18][20] |
Experimental Protocols (In Vitro Antiviral Assay)
Surfactin Antiviral Assay (General Protocol):
-
Cells and Virus: Vero cells are seeded in 96-well plates and infected with PEDV at a specific multiplicity of infection (MOI).
-
Treatment: Cells are treated with varying concentrations of this compound before, during, or after viral infection to determine the stage of inhibition.
-
Endpoint Analysis: Viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA, or immunofluorescence assays to detect viral proteins. Cell viability is assessed to rule out cytotoxicity.
Remdesivir Antiviral Assay (Synthesized from multiple sources): [18][21]
-
Cells and Virus: Vero E6 cells are grown in 96-well plates and infected with PEDV at an MOI of 0.01.
-
Treatment: Cells are treated with a serial dilution of Remdesivir.
-
Endpoint Analysis: After a 72-hour incubation, the 50% effective concentration (EC50) is determined by quantifying the viral load using qRT-PCR. Cytotoxicity is evaluated using a CCK-8 assay to determine the 50% cytotoxic concentration (CC50).
Signaling Pathway: Antiviral Mechanism of Action
The antiviral mechanisms of this compound and Remdesivir are distinct. Surfactin physically disrupts the viral envelope, preventing fusion with the host cell, while Remdesivir targets the viral replication machinery internally.
Caption: Contrasting antiviral mechanisms of this compound and Remdesivir.
References
- 1. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine Enhances the Apoptotic, Anti-tumor Efficacy, Survival of Doxorubicin and Lowers Associated Toxicity in an Ehrlich Ascites Cancer Mouse Model [aps.journals.ekb.eg]
- 4. Ehrlich tumor inhibition using doxorubicin containing liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ehrlich tumor inhibition using doxorubicin containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of protegrin-1 against mouse Ehrlich ascites carcinoma in vitro and in vivo - Rudel - Medical academic journal [journals.eco-vector.com]
- 7. In-vivo Targeted Delivery of Doxorubicin Using Controlled In-situ Functionalized Chitosan Carbon Nanotubes: Possible Antitumor Effect. [ejchem.journals.ekb.eg]
- 8. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 9. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surfactin from Bacillus subtilis displays anti-proliferative effect via apoptosis induction, cell cycle arrest and survival signaling suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Evaluation of Bacillus Strains as Prophylactic Agents Against Porcine Epidemic Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Remdesivir inhibits Porcine epidemic diarrhea virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Remdesivir inhibits Porcine epidemic diarrhea virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. virosin.org [virosin.org]
- 22. Remdesivir for Severe Coronavirus Disease 2019 (COVID-19) Versus a Cohort Receiving Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Remdesivir against COVID-19 and Other Viral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Surfactin Isomers: Unveiling Their Surface Tension Reduction Capabilities
For Researchers, Scientists, and Drug Development Professionals
Surfactin (B1297464), a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, is renowned for its exceptional ability to lower surface tension.[1] This property, coupled with its biodegradability and low toxicity, makes it a highly sought-after molecule in diverse fields, including pharmaceuticals, bioremediation, and cosmetics. However, "surfactin" is not a single molecular entity but rather a family of closely related isomers.[1] These isomers primarily differ in the length and branching of their β-hydroxy fatty acid chain and, to a lesser extent, in the amino acid composition of their heptapeptide (B1575542) ring.[1][2] These subtle structural variations significantly influence their physicochemical properties, particularly their efficacy in reducing surface tension.
This guide provides an objective comparison of the surface tension reduction capabilities of key surfactin isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate variant for their specific applications.
Quantitative Comparison of Surface Active Properties
The effectiveness of a surfactant is chiefly determined by two key parameters: its ability to reduce surface tension (measured in millinewtons per meter, mN/m) and its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules self-assemble into micelles, and the surface tension of the solution reaches its minimum.[3] A lower CMC value indicates a more efficient surfactant, as less of the compound is required to achieve the maximum surface tension reduction.[1]
Experimental data reveals a clear trend related to the length of the hydrophobic fatty acid chain of the surfactin molecule: as the chain length increases, the surfactant becomes more efficient at reducing surface tension and does so at a lower concentration.
Table 1: Comparison of Surface Tension and Critical Micelle Concentration (CMC) of Surfactin Homologues
| Surfactin Isomer (Fatty Acid Chain Length) | Minimum Surface Tension (γ_CMC_) | Critical Micelle Concentration (CMC) |
| C12 Surfactin | 32.2 mN/m | 0.35 mM |
| C13 Surfactin | Not explicitly stated, but intermediate | Intermediate between C12 and C14 |
| C14 Surfactin | Intermediate between C13 and C15 | Intermediate between C13 and C15 |
| C15 Surfactin | 27.5 mN/m | 0.08 mM |
| Data sourced from a comprehensive study on surfactin homologues.[2] |
The C15 homologue demonstrates the strongest surface tension reduction, bringing it down to 27.5 mN/m, while the C12 variant is the least active with a minimum surface tension of 32.2 mN/m.[2] Concurrently, the CMC value decreases significantly from 0.35 mM for the C12 isomer to 0.08 mM for the C15 isomer, highlighting the increased efficiency of longer-chain surfactins.[2] This enhanced activity is attributed to the greater hydrophobicity of the longer alkyl chain, which promotes more effective adsorption at the air-water interface.[1]
While the fatty acid chain length is a primary determinant, variations in the amino acid sequence can also modulate surface activity. For instance, the substitution of amino acids in the peptide ring can alter the molecule's overall polarity and packing at interfaces, thereby influencing its surface tension reduction capabilities.[4][5]
Experimental Protocols
The data presented in this guide is typically generated using precise and standardized experimental methodologies. Below are detailed protocols for the key experiments used to characterize the surface activity of surfactin isomers.
Measurement of Surface Tension (Wilhelmy Plate Method)
This is a widely used static method for accurately determining the surface tension of a liquid at equilibrium.[6][7]
Objective: To measure the force exerted by the surface tension of a surfactin solution on a platinum plate.
Materials:
-
Tensiometer equipped with a high-precision balance.
-
Wilhelmy plate (a thin, rectangular platinum plate of known dimensions).
-
Temperature-controlled sample vessel.
-
Surfactin solutions of varying concentrations.
-
High-purity water for cleaning and solution preparation.
Procedure:
-
Preparation: The Wilhelmy plate and sample vessel are meticulously cleaned to remove any contaminants. This is often done by flaming the platinum plate to red-hot to burn off any organic residues.
-
Calibration: The tensiometer is calibrated according to the manufacturer's instructions.
-
Sample Loading: The surfactin solution is placed in the sample vessel, and the temperature is allowed to equilibrate.
-
Measurement: a. The Wilhelmy plate is suspended from the balance. b. The sample vessel is raised until the liquid surface just touches the bottom edge of the plate. c. At the moment of contact, the liquid wets the plate, and the force measured by the balance increases due to the downward pull of the surface tension.[8] d. The plate is immersed to a shallow depth and then brought back to the point of initial contact to ensure a zero-degree contact angle.[7]
-
Calculation: The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ), which is assumed to be 0° for a perfectly wetted platinum plate (cos θ = 1). The formula used is:
-
γ = F / (L * cos θ)
-
Determination of Critical Micelle Concentration (CMC)
The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations.[3]
Objective: To find the concentration at which surfactin molecules begin to form micelles.
Procedure:
-
Prepare a Concentration Series: A series of surfactin solutions are prepared by diluting a stock solution with high-purity water. The concentrations should span a range from well below to well above the expected CMC.
-
Measure Surface Tension: The surface tension of each solution in the series is measured using the Wilhelmy plate method described above.
-
Plot the Data: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).
-
Determine the CMC: The resulting graph will typically show two linear regions.[9] Initially, the surface tension decreases sharply as the surfactant concentration increases.[9] After a certain point, the surface tension plateaus and remains relatively constant with further increases in concentration.[9] The CMC is the concentration at the intersection of the two lines fitted to these regions.[3]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Surfactin biosynthesis pathway in Bacillus subtilis.
Caption: Workflow for determining CMC and minimum surface tension.
References
- 1. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and structural features of micelles formed by surfactin homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 7. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
A Comparative Guide to the Anti-Biofilm Activity of Surfactin
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant global health threat. A key factor contributing to this resistance is the formation of biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] Biofilms can be 10 to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts, making infections difficult to treat.[1][2] This challenge has spurred the search for novel anti-biofilm agents. Surfactin (B1297464), a potent cyclic lipopeptide biosurfactant produced by Bacillus subtilis, has emerged as a promising candidate due to its diverse biological activities, including its ability to inhibit and disrupt biofilms.[1][3]
This guide provides an objective comparison of Surfactin's anti-biofilm capabilities against other alternatives, supported by experimental data. It details the mechanisms of action and provides standardized protocols for evaluating anti-biofilm efficacy.
Comparative Analysis of Anti-Biofilm Efficacy
Surfactin's effectiveness varies depending on the target microorganism and the concentration used. It has demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria. A common biosurfactant used for comparison is rhamnolipid, a glycolipid produced by Pseudomonas aeruginosa.
Table 1: Surfactin Anti-Biofilm Activity Against Various Pathogens
| Target Microorganism | Surfactin Concentration | Effect | Source |
| Enterococcus faecalis | 15.6 µg/mL | 51.2% reduction in biofilm production | [1] |
| Staphylococcus aureus (MRSA) | 2x MIC (1024-2048 µg/mL) | >95% inhibition of biofilm formation | [3] |
| Salmonella enterica | 5 µg/mL (MBIC) | Significant reduction in biofilm formation | [4] |
| Uropathogenic Bacteria (5 strains) | 0.1 mg/mL (100 µg/mL) | ~65% reduction in biofilm formation | [5] |
| Streptococcus mutans | 80 mg/mL | 62.2% removal of pre-formed biofilm | [6] |
Table 2: Comparative Efficacy of Surfactin and Rhamnolipids
| Target Microorganism | Biosurfactant | Concentration | Effect | Source |
| Streptococcus mutans | Surfactin | 80 mg/mL | 62.2% removal of pre-formed biofilm | [6] |
| Streptococcus mutans | Rhamnolipid | 12.5 mg/mL | ~67% removal of pre-formed biofilm | [6] |
| General Comparison | Surfactin | Not specified | Higher antioxidant activity | [6] |
| General Comparison | Rhamnolipid | Not specified | Higher anti-adhesive and anti-biofilm activity | [6][7][8] |
Note: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an agent required to inhibit biofilm formation.
Mechanism of Anti-Biofilm Action
Surfactin employs a multi-faceted approach to combat bacterial biofilms, targeting both the structural integrity and the underlying regulatory networks. Its amphiphilic nature allows it to interact with and disrupt cell membranes, a key mechanism of its antimicrobial action.[9][10][11]
Key anti-biofilm mechanisms include:
-
Membrane Disruption: Surfactin inserts itself into the bacterial cell membrane's lipid bilayer, altering permeability and leading to cell lysis.[9][10]
-
Inhibition of Adhesion: By altering cell surface hydrophobicity, Surfactin can prevent the critical initial step of bacterial attachment to surfaces, a prerequisite for biofilm formation.[1][5]
-
EPS Matrix Inhibition: It has been shown to reduce the production of exopolysaccharides (EPS), the primary component of the biofilm matrix.[1][12] For example, in E. faecalis, Surfactin treatment significantly suppresses genes responsible for exopolysaccharide synthesis.[1]
References
- 1. Surfactin inhibits enterococcal biofilm formation via interference with pilus and exopolysaccharide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do biosurfactants as anti-biofilm agents have a future in industrial water systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. brieflands.com [brieflands.com]
- 7. Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 9. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
cross-validation of different analytical methods for Surfactin C1 quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of Surfactin (B1297464) C1, a potent cyclic lipopeptide biosurfactant. The selection of an appropriate analytical technique is critical for research, process optimization, and quality control in the development of surfactin-based products. This document outlines the performance of key analytical methods, supported by experimental data, to aid in making informed decisions.
Overview of Analytical Methods
The quantification of Surfactin C1 can be achieved through several analytical techniques, each with distinct advantages and limitations in terms of sensitivity, selectivity, speed, and cost. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and colorimetric assays also find application in specific contexts.
Quantitative Performance Comparison
The choice of an analytical method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural elucidation. The following table summarizes the key quantitative parameters of the most common methods used for this compound quantification.
| Parameter | HPLC-UV | UPLC-MS | LC-MS/MS | GC-MS (isoforms) |
| Linearity Range | Varies; typically in µg/mL to mg/mL range | 0.98 - 1000 mg/L[1] | 0.20 - 10.0 mg/L[2] | Not directly applicable for total surfactin |
| Limit of Detection (LOD) | Method-dependent | Not specified | 0.374 mg/L[2] | Not specified |
| Precision (RSD) | <5% (typical) | Not specified | 4.14 - 13.30%[2] | Not specified |
| Spiked Recovery | Method-dependent | High recovery levels reported[1] | 93.3 - 108.2%[2] | Not applicable |
| Analysis Time per Sample | 15 - 25 minutes[1][3] | 4 - 5.5 minutes[1][4] | Method-dependent | Requires extensive sample prep |
| Primary Advantage | Cost-effective, robust | Fast analysis, isoform identification[1] | High sensitivity and selectivity[2] | Detailed isoform quantification[5] |
| Primary Limitation | Lower sensitivity, potential interference | Higher equipment cost | Higher equipment cost and complexity | Indirect method (hydrolysis required)[5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are representative protocols for the most common analytical methods.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine quantification of surfactin.
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
The supernatant can be analyzed directly or after an extraction step. For extraction, acidify the supernatant to pH 2.0 with concentrated HCl and allow surfactin to precipitate overnight at 4°C.
-
Centrifuge to collect the precipitate, which is then dissolved in methanol (B129727).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chromolith® high performance RP-18 (100 × 4.6 mm, 5 μm)[6].
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) (ACN) and 3.8 mM trifluoroacetic acid (TFA) solution in an 80:20 ratio[6].
-
Flow Rate: 2.2 mL/min[6].
-
Detection: UV absorbance at 210 nm[1].
-
Quantification: Based on a standard curve prepared with purified this compound standard.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method offers faster analysis times and the ability to identify different surfactin isoforms.
-
Sample Preparation:
-
Clarify lipopeptide-containing solutions by centrifugation (15 min, 10,000×g)[1].
-
Samples can be injected directly or diluted with methanol prior to injection to improve recovery[1][4].
-
Alternatively, for complex samples, freeze-dry the supernatant and extract the residue with methanol or another suitable organic solvent[1].
-
-
UPLC-MS Conditions:
-
System: Waters Acquity UPLC System with a PDA detector and a Xevo QTof MS System[1].
-
Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[1].
-
Column Temperature: 40 °C[1].
-
Mobile Phase: A: Water with 0.1% (v/v) TFA; B: Acetonitrile (ACN) with 0.1% (v/v) TFA[1]. A gradient elution is typically used.
-
Detection: UV absorbance between 200-400 nm and Total Ion Count (TIC) from the mass spectrometer[1].
-
Quantification: Based on a standard curve of this compound, with monitoring of the specific m/z for surfactin isoforms.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the simultaneous quantification of surfactin and other lipopeptides.
-
Sample Preparation:
-
Dissolve crude extracts of lipopeptide samples in a mixture of acetonitrile/water (7:3, v/v) with 0.1% (v/v) formic acid[2].
-
-
LC-MS/MS Conditions:
-
System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI+) source[2].
-
Elution: Acetonitrile/water (7:3, v/v) containing 5 mmol L-1 ammonium (B1175870) acetate (B1210297) and 0.1% (v/v) formic acid[2].
-
Detection: Mass spectrometer operating in selective ion monitoring (SIM) mode[2][7]. The specific precursor and product ions for this compound are monitored.
-
Quantification: A standard curve is generated using a dilution series of pure surfactin standard[2].
-
Visualizing the Workflow and Method Comparison
Diagrams can help in understanding the experimental workflow and the relationships between different analytical methods.
Caption: A generalized workflow for the quantification of this compound.
References
- 1. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive method for simultaneous quantitative determination of surfactin and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analyses of the isoforms of surfactin produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of surfactin | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous quantification of lipopeptide isoforms by UPLC-MS in the fermentation broth from Bacillus subtilis CNPMS22 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic and Functional Guide to High and Low Surfactin C1 Producing Bacillus subtilis Strains
This guide provides a detailed comparison of Bacillus subtilis strains exhibiting differential production of surfactin (B1297464) C1, a potent lipopeptide biosurfactant. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. We delve into the genomic variations and regulatory networks that underpin the differences in surfactin C1 yields, with a focus on a case study involving a genome-reduced strain and its parental counterpart.
Key Genetic Determinants of Surfactin Production
Surfactin biosynthesis in Bacillus subtilis is a complex process orchestrated by a series of genes and regulatory elements. The core of this machinery is the srfA operon, a large gene cluster of approximately 27 kb, which encodes the non-ribosomal peptide synthetases (NRPSs) responsible for assembling the surfactin molecule[1]. The activation of these synthetases requires a crucial post-translational modification by the 4'-phosphopantetheinyl transferase (PPTase) enzyme, encoded by the sfp gene[1][2]. Notably, the widely used laboratory strain B. subtilis 168 is a natural low-producer of surfactin due to a frameshift mutation in the sfp gene, rendering the resulting protein inactive[2]. Restoration of a functional sfp gene is a common strategy to enable or enhance surfactin production in this strain[2][3].
The regulation of the srfA operon is tightly controlled by a sophisticated network of signaling pathways, primarily the ComQXPA quorum-sensing system[1]. At a high cell density, the ComX pheromone activates the ComP sensor kinase, which in turn phosphorylates the ComA response regulator. Phosphorylated ComA then directly binds to the promoter of the srfA operon, initiating its transcription[1]. Other regulatory proteins such as Spo0A, the master regulator of sporulation, and DegU, also play significant roles in modulating srfA expression[1][4].
Comparative Analysis: High vs. Low Producing Strains
To illustrate the genomic basis of differential this compound production, we present a comparison between a genome-reduced strain, B. subtilis Δ6, and its parental strain, a modified B. subtilis 168 (CS01), both engineered to possess a functional sfp gene. The B. subtilis Δ6 strain has undergone the deletion of six prophages and AT-rich islands, constituting a 7.7% reduction in its genome[2]. While these deletions are not directly within the surfactin biosynthesis gene cluster, they have a notable impact on the strain's metabolic efficiency and surfactin output.
Quantitative Data Summary
The following tables summarize the key performance metrics of the high-producing B. subtilis Δ6 (D6S01) and the lower-producing parental strain (CS01)[2]. Additional data from other engineered strains are included for a broader context.
Table 1: this compound Production and Biomass Formation [2]
| Strain | Genetic Background | This compound Titer (g/L) | Biomass (g/L) | Surfactin Yield per Biomass (g/g) |
| D6S01 | B. subtilis Δ6 (sfp+) | 1.2 | 1.4 | 0.86 |
| CS01 | B. subtilis 168 (sfp+) | 1.0 | 2.3 | 0.43 |
Table 2: Gene Expression Analysis (Relative Transcriptional Levels)
| Gene | Strain BSSF52 (High Producer)[3] | Strain with Replaced Promoter (Low Producer)[3] | Fold Change |
| srfAA | High | Low | Decreased |
| srfAB | High | Low | Decreased |
Note: Data for Table 2 is derived from a study on engineered B. subtilis 168, where BSSF52 is a high-producing strain and the comparator has the native srfA promoter replaced, leading to significantly lower yields.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the accurate quantification of this compound in fermentation broths.
a. Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the cell-free supernatant.
-
The supernatant can be directly analyzed or subjected to an extraction step for concentration. For extraction, mix the supernatant with two volumes of n-butanol, vortex thoroughly, and separate the phases by centrifugation. The upper organic phase containing surfactin is collected and dried.
-
Resuspend the dried extract or dilute the supernatant in a suitable solvent, such as methanol, for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Chromolith® high performance RP-18, 100 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (containing 0.1% Trifluoroacetic Acid - TFA) and water (containing 0.1% TFA).
-
Example Gradient: Start with 60% acetonitrile, ramp to 93% over 9 minutes, hold for 11 minutes.
-
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: Generate a standard curve using purified this compound of known concentrations.
Whole-Genome Sequencing of B. subtilis
This protocol outlines the general steps for obtaining the complete genome sequence of a B. subtilis strain.
a. Genomic DNA Extraction:
-
Culture the B. subtilis strain in a suitable broth medium overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) to degrade the cell wall.
-
Perform DNA purification using a commercial genomic DNA extraction kit or a standard phenol-chloroform extraction method.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
b. Library Preparation and Sequencing:
-
Prepare a sequencing library from the high-quality genomic DNA. This typically involves fragmenting the DNA, adding sequencing adapters, and amplifying the library. Both Illumina (for short-read sequencing) and Oxford Nanopore (for long-read sequencing) platforms are commonly used. A hybrid approach combining both can yield a highly accurate and contiguous genome assembly.
-
Sequence the prepared library on the chosen platform according to the manufacturer's instructions.
c. Genome Assembly and Annotation:
-
Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.
-
Assemble the reads into a complete or draft genome sequence using appropriate assembly software (e.g., SPAdes for Illumina, Canu or Flye for Nanopore).
-
Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features. This can be done using automated annotation pipelines such as Prokka or RAST.
Transcriptomic Analysis by RNA-Seq
This protocol describes the methodology for analyzing the gene expression profile of B. subtilis under specific conditions.
a. RNA Extraction:
-
Grow the B. subtilis strains to the desired growth phase (e.g., exponential or stationary phase).
-
Harvest the cells rapidly and stabilize the RNA, for instance, by using RNAprotect Bacteria Reagent or by flash-freezing the cell pellet in liquid nitrogen.
-
Extract total RNA using a commercial kit or a method involving TRIzol reagent and mechanical lysis (e.g., bead beating).
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
Assess the quality and integrity of the RNA using a spectrophotometer and a bioanalyzer.
b. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of RNA in the cell.
-
Construct a cDNA library from the rRNA-depleted RNA. This involves fragmenting the RNA, synthesizing first and second-strand cDNA, adding sequencing adapters, and amplifying the library.
-
Sequence the prepared library on a high-throughput sequencing platform, such as Illumina.
c. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference B. subtilis genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated between the high and low producing strains.
Visualizing the Molecular Landscape
To better understand the complex interplay of genes and pathways involved in surfactin production, the following diagrams are provided.
Caption: Core pathway of this compound biosynthesis in Bacillus subtilis.
Caption: Simplified regulatory network of the srfA operon in Bacillus subtilis.
Caption: Experimental workflow for comparative genomics of surfactin producing strains.
References
- 1. Molecular genetics of surfactin and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving Surfactin Production in Bacillus subtilis 168 by Metabolic Engineering [mdpi.com]
- 4. Research advances in the identification of regulatory mechanisms of surfactin production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Choice: A Comparative Analysis of Surfactin C1 and Chemical Surfactants
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the environmental footprint of biosurfactants versus their synthetic counterparts.
The increasing demand for effective surfactants across various industries, from pharmaceuticals to consumer goods, has brought their environmental impact into sharp focus. While chemically synthesized surfactants have long dominated the market, the rise of biosurfactants, such as Surfactin C1, presents a promising, greener alternative. This guide provides an objective comparison of the environmental impact of this compound against common chemical surfactants, supported by available experimental data and standardized testing protocols.
Executive Summary
This compound, a lipopeptide biosurfactant produced by Bacillus subtilis, consistently demonstrates a superior environmental profile compared to conventional chemical surfactants like Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), Linear Alkylbenzene Sulfonates (LAS), and Alcohol Ethoxylates (AEs). Key differentiators lie in its rapid biodegradability, lower aquatic toxicity, and minimal potential for bioaccumulation. This guide will delve into the quantitative data supporting these claims and outline the methodologies used for their assessment.
Data Presentation: A Comparative Overview
The following tables summarize the key environmental impact parameters for this compound and a selection of widely used chemical surfactants. Data is compiled from various scientific studies and presented in a standardized format for ease of comparison.
Table 1: Biodegradability
| Surfactant Type | Compound | Biodegradation Rate (OECD 301) | Classification |
| Biosurfactant | This compound | Readily biodegradable; expected to exceed 60% in 28 days | Readily Biodegradable |
| Anionic Surfactant | Sodium Lauryl Sulfate (SLS) | 45-95% in 24 hours; >90% in 28 days[1] | Readily Biodegradable |
| Anionic Surfactant | Sodium Laureth Sulfate (SLES) | >90% in 28 days under aerobic conditions[1] | Readily Biodegradable |
| Anionic Surfactant | Linear Alkylbenzene Sulfonate (LAS) | >60% in 28 days | Readily Biodegradable |
| Nonionic Surfactant | Alcohol Ethoxylates (AEs) | Linear AEs are readily biodegradable; branched AEs show variable and slower degradation[2][3] | Varies with structure |
Table 2: Aquatic Toxicity (LC50/EC50 Values in mg/L)
| Surfactant Type | Compound | Fish (96h LC50) | Invertebrates (e.g., Daphnia magna) (48h EC50) | Algae (72h EC50) |
| Biosurfactant | This compound | Generally low toxicity reported | Low toxicity reported | Low toxicity reported |
| Anionic Surfactant | Sodium Lauryl Sulfate (SLS) | 15.1 (Gambusia holbrooki)[4] | 10.3[4] | 36.58 (Raphidocelis subcapitrata) |
| Anionic Surfactant | Sodium Laureth Sulfate (SLES) | 1-10 | 1-10 | 1-10 |
| Anionic Surfactant | Linear Alkylbenzene Sulfonate (LAS) | 0.2 - 5.0 | 0.4 - 4.0 | 0.5 - 20 |
| Nonionic Surfactant | Alcohol Ethoxylates (AEs) | 0.5 - 10 | 0.3 - 8.0 | 0.2 - 15 |
Table 3: Bioaccumulation Potential
| Surfactant Type | Compound | Bioconcentration Factor (BCF) | Classification |
| Biosurfactant | This compound | Low potential, specific BCF value not widely reported | Not expected to bioaccumulate |
| Anionic Surfactant | Sodium Lauryl Sulfate (SLS) | Low potential | Not expected to bioaccumulate |
| Anionic Surfactant | Sodium Laureth Sulfate (SLES) | Low potential | Not expected to bioaccumulate |
| Anionic Surfactant | Linear Alkylbenzene Sulfonate (LAS) | 2 - 987 L/kg (increases with alkyl chain length)[5] | Low to moderate potential |
| Nonionic Surfactant | Alcohol Ethoxylates (AEs) | <5 - 390 L/kg (increases with alkyl chain length)[6][7] | Low to moderate potential |
Experimental Protocols
The data presented above is typically generated using standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure reproducibility and comparability of results across different laboratories and substances.
Ready Biodegradability (OECD 301)
This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[8][9][10][11]
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms (typically from activated sludge). The test is run for 28 days under aerobic conditions in the dark or diffuse light.
-
Measurement: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) (OECD 301A, 301E), the evolution of carbon dioxide (CO2) (OECD 301B), or the consumption of oxygen (OECD 301C, 301D, 301F).[9][12]
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period.[12][13] For DOC removal, the pass level is ≥70%, and for CO2 evolution or oxygen consumption, it is ≥60% of the theoretical maximum.[12][13]
Aquatic Toxicity
This test assesses the acute toxicity of a substance to aquatic invertebrates.[12][14][15][16]
-
Principle: Young Daphnia magna (water fleas), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration that causes immobilization in 50% of the test organisms, is calculated at 24 and 48 hours.[13][14]
This guideline determines the concentration of a substance that is lethal to fish over a short exposure period.[17][18][19][20]
-
Principle: Fish (commonly zebrafish or rainbow trout) are exposed to at least five concentrations of the test substance in a geometric series for 96 hours.[17][18]
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50, the concentration that is lethal to 50% of the test fish, is then calculated.[17][18]
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.
-
Endpoint: The inhibition of cell growth is measured by changes in biomass or cell density compared to a control group. The EC50, the concentration causing a 50% reduction in growth or growth rate, is determined.
Bioaccumulation: Flow-through Fish Test (OECD 305)
This test is designed to determine the potential for a chemical to accumulate in fish from the surrounding water.
-
Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (clearance) phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in a flow-through system. In the depuration phase, the fish are transferred to clean water.
-
Endpoint: The concentration of the test substance in the fish tissue is measured at regular intervals during both phases. The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for evaluating the environmental impact of surfactants.
Caption: Experimental workflow for assessing the environmental impact of surfactants.
Caption: Environmental fate of this compound versus a typical chemical surfactant.
Conclusion
The available data strongly indicates that this compound possesses a significantly more favorable environmental profile than many commonly used chemical surfactants. Its ready biodegradability, lower aquatic toxicity, and low potential for bioaccumulation position it as a sustainable alternative that can help mitigate the environmental burden of surfactant-containing products. For researchers and developers in the pharmaceutical and other industries, the choice of a biosurfactant like this compound can be a critical step towards creating more environmentally responsible products without compromising performance. Further direct comparative studies under identical conditions would be valuable to continue to quantify the environmental benefits of biosurfactants.
References
- 1. [PDF] Life cycle assessment comparison between Pepfactant® and chemical surfactant production. | Semantic Scholar [semanticscholar.org]
- 2. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening the baseline fish bioconcentration factor of various types of surfactants using phospholipid binding data - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 7. oecd.org [oecd.org]
- 8. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. erasm.org [erasm.org]
- 14. Effect of Synthetic Surfactants On The Environment and The Potential For Substitution by Biosurfactants | PDF | Surfactant | Detergent [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient laboratory workflow for environmental risk assessment of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of synthetic surfactants and biosurfactants in enhancing biodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijrrjournal.com [ijrrjournal.com]
Surfactin C1: A Comparative Performance Analysis Against Other Lipopeptide Biosurfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) C1, a prominent member of the surfactin family of cyclic lipopeptides produced by various Bacillus species, is renowned for its exceptional surfactant and biological activities. This guide provides a comprehensive comparison of Surfactin C1's performance against other key lipopeptide biosurfactants, namely Fengycin (B216660) and Iturin A. The information presented herein is curated from experimental data to assist researchers and professionals in drug development and other scientific applications in making informed decisions.
Lipopeptide biosurfactants are a class of microbial secondary metabolites composed of a hydrophilic peptide ring linked to a hydrophobic fatty acid tail. This amphipathic structure endows them with remarkable surface-active properties and a wide range of biological functions, including antimicrobial, antiviral, and anti-inflammatory activities.[1] The three main families of lipopeptides produced by Bacillus subtilis are surfactins, iturins, and fengycins.[1][2] While surfactin is recognized as one of the most powerful biosurfactants, fengycins are particularly valued for their potent antifungal activity, and iturins also exhibit strong antifungal properties.[3]
This guide will delve into a quantitative comparison of their performance in key areas: surface activity (surface tension reduction and critical micelle concentration), emulsification capability, and antimicrobial efficacy. Detailed experimental protocols for the cited performance metrics are also provided to ensure reproducibility and aid in experimental design.
Quantitative Performance Comparison
The performance of this compound and other lipopeptide biosurfactants is summarized in the tables below, providing a clear comparison of their key properties. It is important to note that the specific values can vary depending on the producing strain, purity of the compound, and the experimental conditions.
Surface and Interfacial Activity
A primary measure of a surfactant's efficiency is its ability to reduce surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates a more efficient surfactant.
| Lipopeptide Family | Homologue/Variant | Critical Micelle Concentration (CMC) | Minimum Surface Tension (mN/m) | Reference |
| Surfactin | Surfactin | 10 - 150 µM (~10.3 - 155 mg/L) | ~27 | [3] |
| Surfactin C14 | 0.17 mM | - | [4] | |
| Surfactin C15 | 0.08 mM | 27.5 | [4] | |
| Surfactin C17 | 4.02 x 10⁻⁶ M | 28.98 | [5] | |
| Fengycin | Fengycin | ~15-18 mg/L | ~30 | [3][6] |
| Iturin | Iturin A | ≥25 mg/L | - | [6] |
Note: The CMC of surfactin decreases as the fatty acid chain becomes longer.[7]
Emulsification Index (E24)
The emulsification index (E24) measures the ability of a surfactant to form and stabilize an emulsion. A higher E24 value indicates better emulsifying capability. The performance of lipopeptide biosurfactants can vary depending on the hydrocarbon substrate.
| Lipopeptide | Hydrocarbon | Emulsification Index (E24) (%) | Reference |
| Surfactin & Fengycin Mix | Cyclohexane | 65.53 | [8] |
| Hexadecane | 72.36 | [8] | |
| Benzene | 66.33 | [8] | |
| Toluene | 64.56 | [8] | |
| Kerosene | 66.46 | [8] | |
| Diesel Oil | 62.90 | [8] | |
| Liquid Paraffin | 65.66 | [8] | |
| Crude Oil | 67.37 | [8] | |
| Surfactin | Motor Oil | 86.6 | [4] |
| Diesel | 51.7 | [4] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of lipopeptides is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. Surfactins generally exhibit broad-spectrum antimicrobial activity, while fengycins are particularly potent against filamentous fungi, and iturins are also strong antifungal agents.[2][9] It's also noted that the antimicrobial activity of surfactin can be synergistic with iturins or fengycins.[10][11]
| Lipopeptide | Target Microorganism | MIC (µg/mL) | Reference |
| Surfactin | Micrococcus luteus | 60 | [5] |
| Bacillus subtilis | >1000 | ||
| Staphylococcus aureus | >1000 | ||
| Escherichia coli | >1000 | ||
| Candida albicans | >1000 | ||
| Iturin A | Candida albicans | 5 - 10 | [11] |
| Aspergillus niger | 20 | [11] | |
| Fusarium oxysporum | 100 | [11] | |
| Fengycin | Fusarium graminearum | 1.95 (IC50) | [6] |
| Venturia inaequalis | > 10 (IC50) | [6] | |
| Surfactin + Fengycin | Venturia inaequalis | 1.79 (IC50) | [6] |
Experimental Protocols
Surface Tension and Critical Micelle Concentration (CMC) Determination
Method: Du Noüy Ring Method
-
Preparation of Solutions: Prepare a stock solution of the purified lipopeptide in a suitable buffer (e.g., 10 mM PBS). Create a series of dilutions of the lipopeptide solution with the same buffer.
-
Tensiometer Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water (~72 mN/m at 25°C).
-
Measurement: For each concentration, measure the surface tension using the Du Noüy ring method. This involves slowly pulling a platinum ring from the surface of the liquid and measuring the force required.
-
CMC Determination: Plot the surface tension values against the logarithm of the lipopeptide concentration. The CMC is the concentration at which the surface tension reaches a plateau. It is determined from the intersection of the two lines fitted to the rapidly decreasing and the stable portions of the curve.[3]
Emulsification Index (E24) Determination
-
Sample Preparation: Mix equal volumes of the lipopeptide solution (at a specific concentration) and a hydrocarbon (e.g., kerosene, diesel, crude oil) in a test tube. A typical ratio is 2 mL of each.
-
Emulsification: Vortex the mixture at high speed for 2 minutes to create an emulsion.
-
Incubation: Let the test tubes stand undisturbed for 24 hours at room temperature.
-
Measurement and Calculation: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column. The E24 is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Culture the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard for bacteria).
-
Serial Dilutions: Prepare a series of twofold dilutions of the purified lipopeptide in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without lipopeptide) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates under appropriate conditions for the target microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the lipopeptide at which no visible growth of the microorganism is observed.[11]
Visualizations: Mechanisms and Pathways
Mechanism of Action: Lipopeptide-Induced Membrane Disruption
Lipopeptide biosurfactants primarily exert their antimicrobial effects by interacting with and disrupting the cell membranes of target organisms. This process involves the insertion of the lipopeptide's fatty acid tail into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately cell death.
Caption: General mechanism of membrane disruption by lipopeptide biosurfactants.
Quorum Sensing Regulation of Surfactin Production in Bacillus subtilis
The production of surfactin in Bacillus subtilis is a cell-density-dependent process regulated by a quorum-sensing (QS) system. This intricate pathway ensures that surfactin is produced when the bacterial population reaches a certain threshold.
Caption: Quorum sensing pathway regulating surfactin synthesis in B. subtilis.
Conclusion
This compound stands out as a highly effective biosurfactant, particularly in its ability to significantly reduce surface tension at very low concentrations. While fengycins and iturins demonstrate superior antifungal activity, surfactin's broad-spectrum antimicrobial properties and its potential for synergistic effects with other lipopeptides make it a versatile molecule for various applications. The choice of biosurfactant will ultimately depend on the specific requirements of the intended application, whether it be for its potent surface activity, its targeted antimicrobial efficacy, or a combination of both. This guide provides a foundational dataset to aid researchers in their selection and application of these powerful biomolecules.
References
- 1. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antimicrobial peptides: surfactin, iturin and fengycin [jmi.fudan.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization ofantifungal properties of lipopeptide-producing Bacillus velezensis strains and their proteome-based response to the phytopathogens, Diaporthe spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Bacterial Strain Producing Both of the Surfactin and Fengycin Lipopeptide Biosurfactant with Strong Emulsifications on Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Surfactin C1
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Surfactin C1, a potent cyclic lipopeptide biosurfactant. Adherence to these procedures will help maintain a secure workspace and minimize environmental impact.
Immediate Safety and Handling Precautions
While one safety data sheet indicates that Surfactin is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3] In case of accidental release, absorb the spill with an inert material and clean the area with detergent and water.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety-related data for Surfactin.
| Property | Value | Source |
| Molecular Formula | C₅₃H₉₃N₇O₁₃ | [5] |
| Molecular Weight | 1036.34 g/mol | [2] |
| Appearance | White to faint yellow powder | [2] |
| Solubility | Soluble in ethanol (B145695) (10 mg/mL) | [2][5] |
| Storage Temperature | 2-8°C | [2][5] |
| GHS Hazard Class | Not classified | [1] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [2] |
Step-by-Step Disposal Protocol
Given that biosurfactants like Surfactin are generally considered biodegradable, the disposal procedure should focus on minimizing environmental release and adhering to local regulations for non-hazardous chemical waste.[6][7]
1. Decontamination (Optional but Recommended):
-
For an added layer of precaution, especially when working with biologically active materials, consider treating the this compound waste with a suitable inactivating agent. Autoclaving is a common and effective method for deactivating biological materials.
2. Dilution:
-
For small quantities of this compound solutions, dilute them significantly with water. This reduces the concentration and potential impact on aquatic life, although Surfactin is noted for its biodegradability.
3. pH Neutralization:
-
Check the pH of the diluted solution. If it is not within the neutral range (pH 6-8), adjust it accordingly using appropriate neutralizing agents (e.g., a weak acid or base).
4. Compliance with Local Regulations:
-
Always consult your institution's Environmental Health and Safety (EHS) office and local wastewater disposal regulations. Some municipalities may have specific requirements for the disposal of laboratory chemicals, even those considered non-hazardous.
5. Waste Stream Segregation:
-
Dispose of the neutralized and diluted this compound solution down the drain with copious amounts of water, provided this is in accordance with your local regulations.
-
Solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
6. Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method used. This is good laboratory practice and may be required for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 表面肌动蛋白 from Bacillus subtilis, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. athea.com [athea.com]
- 4. content.oppictures.com [content.oppictures.com]
- 5. 24730-31-2 CAS MSDS (SURFACTIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Frontiers | Biosurfactant: A Next-Generation Tool for Sustainable Remediation of Organic Pollutants [frontiersin.org]
- 7. Microbial biosurfactants: a review of recent environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Surfactin C1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with bioactive compounds like Surfactin C1. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these protocols, you can minimize risks and build a foundation of trust in your laboratory's safety culture.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is crucial. The primary routes of potential exposure are inhalation, ingestion, and direct contact with skin or eyes.
Recommended Personal Protective Equipment:
A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | N95 dust mask or equivalent | Recommended when handling the powdered form to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to use is critical for both safety and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store lyophilized this compound in a tightly sealed container at -20°C for long-term stability.[2]
2. Preparation for Use (Weighing and Dissolving):
-
Before opening, allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[4]
-
Conduct all weighing and initial solution preparation in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation exposure.
-
Use clean, dedicated spatulas and weigh boats.
3. Dissolving this compound:
-
This compound's solubility depends on the solvent. It is soluble in various organic solvents and has optimal aqueous solubility at an alkaline pH.
-
For aqueous solutions: Surfactin has optimal solubility in aqueous solutions at a pH of 8.0-8.5. It will precipitate at a pH below 5.0.[5] Use a sterile, alkaline buffer for dissolution.
-
For organic solutions: Surfactin is soluble in ethanol, methanol, and DMSO.[5] For hydrophobic peptides, initially dissolving in a small amount of an organic solvent like DMSO may be necessary before diluting with an aqueous buffer.[3][4]
-
When preparing solutions, add the solvent slowly and gently swirl or vortex to dissolve the peptide. Sonication can also aid in dissolution.[4]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, toxicity studies provide valuable data for risk assessment.
| Parameter | Value | Species | Route of Administration | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg/day (28-day study) | Rat | Oral | [6] |
| Intravenous LD50 | >100 mg/kg | Mouse | Intravenous | [7] |
It is important to note that these values are from animal studies and should be used as a guide for risk assessment in a laboratory setting. All necessary precautions should still be taken to minimize exposure.
Disposal Plan: Waste Management Protocol
All materials contaminated with this compound, including unused solutions, empty vials, and disposable labware, should be treated as hazardous chemical waste.[8][9]
1. Liquid Waste Disposal:
-
Chemical Inactivation: Liquid waste containing this compound should be chemically inactivated before disposal.[8]
-
In a chemical fume hood, add the liquid waste to a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution.[8]
-
Allow the mixture to stand for at least 30-60 minutes to ensure complete deactivation.[1][8]
-
After inactivation, neutralize the pH to between 5.5 and 9.0.[8]
-
-
Collection: Collect the neutralized, inactivated waste in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste management service. Do not pour down the drain unless explicitly permitted by local regulations and institutional policy.[8][9]
2. Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) in a dedicated, clearly labeled, leak-proof hazardous waste container.[8][9]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste management service.[8]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bioactiveresearch.com [bioactiveresearch.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
